3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide
Description
The exact mass of the compound 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3,4,4-tetrafluorooxathietane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4O3S/c3-1(4)2(5,6)10(7,8)9-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSRCMWBEGLBAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(S(=O)(=O)O1)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061017 | |
| Record name | Tetrafluoroethane beta-sultone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697-18-7 | |
| Record name | 1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxytetrafluoroethanesulfonic acid beta-sultone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrafluoroethane beta-sultone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYTETRAFLUOROETHANESULFONIC ACID .BETA.-SULTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IFL9Y3ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Unique Fluorinated Heterocycle
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties.[1][2][3] 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide, also known as tetrafluoroethane β-sultone, is a fascinating yet under-explored heterocyclic compound. Its structure, a four-membered ring containing a highly fluorinated carbon backbone and a sulfate ester (sultone) functionality, suggests a unique profile of reactivity and stability. This guide provides a comprehensive overview of the known physicochemical properties of this compound, its synthesis, and its potential as a building block in the development of novel chemical entities.
Core Physicochemical Properties
A summary of the fundamental properties of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂F₄O₃S | [4] |
| Molecular Weight | 180.08 g/mol | [4] |
| CAS Number | 697-18-7 | |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | 41 °C | |
| Synonyms | Tetrafluoroethane β-sultone | [4] |
Synthesis of 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide: A Cycloaddition Approach
The primary route to 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is the [2+2] cycloaddition reaction between tetrafluoroethylene (TFE) and sulfur trioxide (SO₃). This reaction is characteristic of the synthesis of β-sultones from fluoroolefins.[5][6][7]
Reaction Rationale and Mechanism
The highly electrophilic nature of sulfur trioxide allows it to react with the electron-rich double bond of tetrafluoroethylene. The perfluorination of the olefin enhances its reactivity in this context. The reaction proceeds through a concerted or near-concerted pathway to form the strained four-membered ring.
Caption: Synthesis of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide.
Experimental Protocol: A Step-by-Step Guide
The following protocol is based on methodologies described in the patent literature for the synthesis of tetrafluoroethane-β-sultone.
Materials:
-
Gaseous tetrafluoroethylene (TFE)
-
Freshly distilled liquid sulfuric anhydride (SO₃)
-
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide (for initiation)
-
A suitable reaction vessel with a cooling jacket and a reflux condenser
Procedure:
-
Preparation of the Reaction Mixture: A mixture of liquid, freshly distilled sulfuric anhydride and a small amount of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is prepared. The pre-existing product acts as a solvent and helps to moderate the initial reaction.
-
Initiation of the Reaction: Gaseous tetrafluoroethylene is bubbled through the prepared mixture.
-
Temperature Control: The reaction is exothermic. The temperature of the reaction zone should be maintained between 20-28 °C. This is achieved by circulating a coolant at 5-10 °C through the cooling jacket of the reactor.
-
Reaction Monitoring: The completion of the reaction can be monitored by observing the "slip" of unreacted tetrafluoroethylene at the outlet of the reflux condenser.
-
Isolation and Purification: The crude product is isolated and purified by distillation. The boiling point of the pure product is 41 °C.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the characterization of organofluorine compounds.[8] The ¹⁹F NMR spectrum of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is expected to show two multiplets corresponding to the two non-equivalent CF₂ groups in the ring. A literature reference indicates the existence of such data, which is crucial for confirming the structure of the synthesized product.[4]
Reactivity and Chemical Behavior: A Highly Reactive Building Block
The reactivity of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is dominated by the strained four-membered ring and the presence of the electron-withdrawing sulfonate group and fluorine atoms. Fluorinated β-sultones are known to be highly reactive and undergo ring-opening reactions with a variety of nucleophiles.[5][7]
Caption: Predicted reactivity of the title compound with nucleophiles.
Ring-Opening Reactions with Nucleophiles
-
Hydrolysis: Reaction with water is expected to open the ring to form a fluorinated sulfonic acid.
-
Alcoholysis: Alcohols are likely to react to yield the corresponding sulfonate esters.
-
Aminolysis: Primary and secondary amines can act as nucleophiles, leading to the formation of sulfonamides.
The regioselectivity of the nucleophilic attack (at the carbon bearing the oxygen or the carbon bearing the sulfur) will be influenced by the nature of the nucleophile and the reaction conditions.
Thermal Stability: Considerations for Handling and Application
Potential Applications in Drug Development and Beyond
The unique combination of a highly fluorinated backbone and a reactive sultone functionality makes 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide a promising building block for the synthesis of novel molecules in various fields, including drug discovery.[1][9][10]
A Gateway to Novel Fluorinated Scaffolds
The ring-opening reactions of this compound provide a straightforward entry into a variety of difunctionalized, tetrafluoroethyl-containing molecules. These can be valuable intermediates for the synthesis of more complex drug candidates. The introduction of the -CF₂-CF₂- moiety can impart desirable properties such as increased metabolic stability, enhanced lipophilicity, and altered pKa.[1][2]
Potential as a Bioorthogonal Reagent
The reactivity of the sultone ring towards nucleophiles could potentially be harnessed in bioconjugation applications, allowing for the attachment of the tetrafluoroethyl group to biomolecules.
Handling and Safety Considerations
Given its reactive nature as a strained, fluorinated heterocycle, 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Due to its low boiling point, it should be stored in a cool, dry place in a tightly sealed container.
Conclusion: A Building Block with Untapped Potential
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide represents a versatile and reactive building block for the introduction of the tetrafluoroethane moiety into a wide range of molecular architectures. While its physicochemical properties are not yet fully elucidated in the public domain, its synthesis is accessible, and its reactivity profile can be predicted with a reasonable degree of confidence based on the chemistry of related fluorinated β-sultones. Further research into the specific reactions and applications of this compound is warranted and holds the promise of unlocking new avenues in medicinal chemistry, materials science, and beyond.
References
- Mohtasham, J., & Gard, G. L. (1992). β-Fluorosultones: synthesis, reactivity, structure and uses.
- Mohtasham, J. (1989). Fluorinated [beta]-sultones as Precursors to Fluorinated Sulfonic Acids, and New Fluorosulfonyl Containing Monomers/Polymers.
- Knunyants, I. L., & Sokolski, G. A. (1972). Fluorinated β‐Sultones. Angewandte Chemie International Edition in English, 11(7), 583–595.
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Bar-Haim, G., & Kol, M. (2005). Ring-Opening Polymerization of Oxetanes by a Cationic Hafnium Complex. Macromolecules, 38(22), 8639-8645.
-
Spectrabase. (n.d.). 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide. Retrieved from [Link]
- Su, M.-D., & Zhang, Z.-F. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega, 8(3), 3247-3257.
- Wu, J., et al. (2015). Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins.
- Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 16(12), 1037-1040.
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
MolecularCloud. (2024, May 28). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
- Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1173-1180.
- Lopez, S. E., & Salazar, J. (2013). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Journal of Fluorine Chemistry, 156, 73-95.
Sources
- 1. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 2. 氟化合成砌块 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. spectrabase.com [spectrabase.com]
- 5. sci-hub.st [sci-hub.st]
- 6. "Fluorinated [beta]-sultones as Precursors to Fluorinated Sulfonic Acid" by Javid Mohtasham [pdxscholar.library.pdx.edu]
- 7. sci-hub.st [sci-hub.st]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide CAS number 697-18-7
An In-depth Technical Guide to 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide (CAS 697-18-7): A Cornerstone Reagent for Modern Fluorination Chemistry
Introduction
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide, commonly known in the scientific community as Tetrafluoroethane β-sultone (TFES), is a strained, heterocyclic compound that has emerged as a powerhouse in synthetic chemistry. Identified by its CAS number 697-18-7, this fluorinated molecule is not merely a chemical curiosity but a pivotal building block for the introduction of valuable fluorinated motifs into complex molecules.[1][2] Its unique structure, combining a highly strained four-membered ring with the stability imparted by fluorine atoms, makes it a uniquely reactive yet manageable precursor for a vast array of fluoroalkylsulfonic acids and their derivatives.[2][3]
For researchers in drug development and materials science, the strategic incorporation of fluorine can dramatically enhance a molecule's properties, including metabolic stability, lipophilicity, and binding affinity. TFES serves as a gateway to sophisticated difluoromethylation and trifluoromethylation reagents that are instrumental in this process.[3] This guide provides a comprehensive technical overview of TFES, from its fundamental properties and synthesis to its reaction mechanisms and state-of-the-art applications, designed to equip scientists with the knowledge to leverage this versatile reagent in their research.
Core Physicochemical and Structural Data
The distinct reactivity of TFES is rooted in its physical and structural characteristics. The molecule is a colorless liquid at room temperature, and its properties are dominated by the high degree of fluorination and the strained sultone ring.[1] These features contribute to its high density and specific boiling point, while also rendering it thermally stable under controlled conditions.[1][2]
| Property | Value | Source |
| CAS Number | 697-18-7 | [1][2][4][5][6] |
| Molecular Formula | C₂F₄O₃S | [1][2][7] |
| Molecular Weight | 180.08 g/mol | [1][7] |
| Melting Point | -35 °C | [1][4][5] |
| Boiling Point | 41-42 °C | [1][5] |
| Density | 1.692 g/cm³ | [1][4][5] |
| Refractive Index | 1.362 | [1] |
| IUPAC Name | 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide | [7] |
| Synonyms | Tetrafluoroethane β-sultone, TFES, Perfluoro(1,2-oxathietane 2,2-dioxide) | [1][2] |
| SMILES | O=S1(=O)OC(F)(F)C1(F)F | [2][7] |
| InChI Key | ZMSRCMWBEGLBAI-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing Principles
The industrial synthesis of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is achieved through the [2+2] cycloaddition of tetrafluoroethylene (TFE) and sulfur trioxide (SO₃).[4][8] This reaction is highly exothermic and requires careful control of reaction conditions to maximize yield and ensure safety.
Caption: General mechanism of nucleophilic ring-opening of TFES.
The reaction with nucleophiles provides access to a diverse library of α,α,β,β-tetrafluoroethanesulfonyl derivatives. This transformation is the foundation for producing some of the most important reagents for modern organic synthesis. [3]
Key Applications in Research and Development
TFES is rarely the endpoint of a synthesis; rather, it is the starting point for creating high-value chemical tools. Its derivatives are particularly impactful in medicinal chemistry and materials science. [2][3]
Precursor to Difluoromethylation and Trifluoromethylation Reagents
The most celebrated application of TFES is its role as a precursor to reagents that can introduce CF₂ and CF₃ groups into organic molecules. [3]
-
Difluoromethylation: Derivatives such as fluorosulfonyldifluoroacetic acid (FSO₂CF₂COOH) and its esters are powerful reagents for introducing the difluoromethyl (CF₂H) or difluoromethylene (:CF₂) group. For instance, FSO₂CF₂COOH can generate difluorocarbene under acidic conditions, expanding the scope of carbene-based difluoromethylation reactions. [3]* Trifluoromethylation: The methyl ester, FSO₂CF₂COOMe (the Togni reagent II analog), is a world-renowned reagent for introducing the trifluoromethyl (CF₃) group. It operates under mild conditions and is widely used in the late-stage functionalization of drug candidates to fine-tune their pharmacological profiles. [3]
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 697-18-7: 1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-d… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrafluoroethanebeta-sultone | CAS#:697-18-7 | Chemsrc [chemsrc.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Tetrafluoroethane beta-sultone | 697-18-7 [chemicalbook.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. KR101888611B1 - The preparing apparatus and method of tetrafluoroethane-β-sultone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectral Data of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
Introduction
3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, also known as tetrafluoroethane-β-sultone, is a unique heterocyclic compound with the molecular formula C₂F₄O₃S. This strained, four-membered ring system incorporates a fully fluorinated carbon backbone and a sulfone group, bestowing upon it distinct chemical reactivity and physical properties. Its primary utility lies as a precursor in the synthesis of specialized fluorinated polymers and materials. The inherent reactivity of the strained ring allows for controlled ring-opening reactions, making it a valuable building block in creating advanced materials with applications in high-performance coatings, advanced electrolytes for lithium-ion batteries, and potentially in the pharmaceutical industry for the synthesis of fluorinated therapeutic agents.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount to interpreting its spectral data. The molecule consists of a four-membered ring containing two carbon atoms, one oxygen atom, and one sulfur atom. The two carbon atoms are each bonded to two fluorine atoms, and the sulfur atom is doubly bonded to two additional oxygen atoms, forming a sulfone group.
Caption: Molecular structure of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, the IR spectrum is expected to be dominated by strong absorptions from the C-F and S=O bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 1400 - 1300 | Asymmetric SO₂ stretch | Strong | The asymmetric stretching of the sulfone group typically appears as a very strong and distinct band in this region. |
| 1200 - 1100 | Symmetric SO₂ stretch | Strong | The symmetric stretch of the sulfone group is also a strong absorption, often appearing slightly less intense than the asymmetric stretch. |
| 1300 - 1000 | C-F stretching | Very Strong | Perfluorinated compounds exhibit intense C-F stretching bands in this region.[1][2] Due to the presence of multiple C-F bonds, this region may show broad and complex absorption patterns. |
| 800 - 700 | C-S stretching | Medium | The carbon-sulfur bond stretch is typically weaker than the C-F and S=O stretches. |
| Below 700 | Ring deformation and other bending modes | Weak-Medium | Vibrations involving the deformation of the four-membered ring and various bending modes of the functional groups will appear in the fingerprint region. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
A standard and efficient method for obtaining the IR spectrum of a solid or liquid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
-
Sample Preparation: A small amount of the neat 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide sample is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract any atmospheric or instrumental interferences.
-
The sample is then placed on the crystal, and the sample spectrum is recorded.
-
The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance spectrum.
Causality Behind Experimental Choices: ATR-FTIR is chosen for its simplicity, speed, and minimal sample preparation requirements. As the compound is a liquid or low-melting solid at room temperature, it can be analyzed directly without the need for preparing KBr pellets or Nujol mulls, which can introduce their own spectral artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule. For 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, ¹⁹F and ¹³C NMR are the most informative techniques.
¹H NMR Spectroscopy
As the molecule contains no hydrogen atoms, no signals are expected in the ¹H NMR spectrum. This can be a useful confirmation of sample purity, as the absence of signals would indicate the absence of proton-containing impurities.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly sensitive and informative for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[3]
Predicted Spectrum:
-
Chemical Shift (δ): A single, sharp resonance is predicted. Due to the symmetry of the molecule, the four fluorine atoms on the two CF₂ groups are chemically and magnetically equivalent. The chemical shift is expected in the range of -80 to -120 ppm (relative to CFCl₃). This prediction is based on the typical chemical shifts of CF₂ groups adjacent to electron-withdrawing sulfonyl groups.[4]
-
Multiplicity: A singlet. Since all fluorine atoms are equivalent, there will be no homonuclear ¹⁹F-¹⁹F coupling.
¹³C NMR Spectroscopy
While less sensitive than ¹H or ¹⁹F NMR, ¹³C NMR provides direct information about the carbon skeleton of a molecule.
Predicted Spectrum:
-
Chemical Shift (δ): A single resonance is expected for the two equivalent CF₂ carbons. The chemical shift is predicted to be in the range of 110 to 130 ppm . The strong deshielding effect of the four fluorine atoms and the adjacent sulfone group will shift this resonance significantly downfield compared to non-fluorinated alkanes.
-
Multiplicity: Due to coupling with the two directly attached fluorine atoms (¹JCF) and the two fluorine atoms on the adjacent carbon (²JCF), the ¹³C signal is expected to be a complex multiplet. The one-bond C-F coupling constants (¹JCF) in perfluorinated systems are typically large, on the order of 250-350 Hz.[5] The two-bond coupling (²JCF) will be smaller. The signal will likely appear as a triplet of triplets , which may resolve as a quintet if the coupling constants are similar.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
The choice of solvent is critical to avoid overlapping signals with the analyte.
-
-
Data Acquisition:
-
¹⁹F NMR: Acquire the spectrum on a spectrometer with a fluorine-capable probe. A standard one-pulse experiment is sufficient. A spectral width of at least 250 ppm is recommended to ensure all potential signals are captured.
-
¹³C NMR: Acquire the spectrum with proton decoupling. Due to the lower sensitivity of ¹³C and the signal splitting from fluorine coupling, a larger number of scans will be required to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended to ensure quantitative integration if needed, though for simple identification, a shorter delay can be used to save time.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied as needed.
Causality Behind Experimental Choices: The use of a deuterated solvent is standard practice in NMR to provide a lock signal for the spectrometer, ensuring field stability during the experiment. Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H couplings, though in this case, it is not strictly necessary as there are no protons. However, it is standard practice and can help improve the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE) if any proton-containing impurities are present.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and elucidating the structure of a compound.
Predicted Fragmentation Pattern
The electron ionization (EI) mass spectrum of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide (MW = 180.07 g/mol ) is expected to show a molecular ion peak, albeit potentially weak, and several characteristic fragment ions resulting from the cleavage of the strained ring and the loss of neutral fragments.
Caption: Predicted major fragmentation pathway for 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide in EI-MS.
Table of Predicted Fragment Ions
| m/z | Proposed Fragment Ion | Formula | Notes |
| 180 | Molecular Ion | [C₂F₄O₃S]⁺˙ | The molecular ion peak may be of low intensity due to the strained nature of the ring, which promotes fragmentation. |
| 100 | Tetrafluoroethene radical cation | [C₂F₄]⁺˙ | A major fragment resulting from the loss of sulfur trioxide (SO₃). The mass spectrum of tetrafluoroethylene shows a prominent molecular ion at m/z 100.[6][7] |
| 80 | Sulfur trioxide radical cation | [SO₃]⁺˙ | A fragment resulting from the loss of tetrafluoroethene (C₂F₄). |
| 69 | Trifluoromethyl cation | [CF₃]⁺ | A common fragment in the mass spectra of fluorocarbons. |
| 64 | Sulfur dioxide radical cation | [SO₂]⁺˙ | Loss of C₂F₄O from the molecular ion. |
| 50 | Difluorocarbene radical cation | [CF₂]⁺˙ | A fragment resulting from the cleavage of the C-C bond in the tetrafluoroethene fragment. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the stationary phase.
-
Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole) and detected.
Causality Behind Experimental Choices: GC-MS is a powerful combination for the analysis of volatile and semi-volatile compounds. The gas chromatograph provides excellent separation of components in a mixture, ensuring that the mass spectrum obtained is of a pure compound. Electron ionization is a standard and robust ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
Conclusion
This in-depth technical guide provides a comprehensive overview of the expected spectral characteristics of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide. By leveraging fundamental spectroscopic principles and drawing comparisons with structurally related compounds, we have constructed a detailed predictive analysis of its IR, NMR, and mass spectra. This guide is intended to be a valuable resource for researchers in materials science and drug discovery, enabling them to identify and characterize this important fluorinated building block with confidence. The provided experimental protocols offer a self-validating framework for obtaining high-quality spectral data, ensuring scientific integrity and reproducibility.
References
- Sokol'skii, G. A.; Pavlov, V. M.; Agafonov, S. A.; Knunyants, I. L. Khim. Geterotsikl. Soedin.1973, 2, 178-182.
-
Harris, R. K.; et al. Infrared and Raman spectra of perfluorocyclobutane. J. Chem. Phys.1963 , 38, 2591-2598. [Link]
-
National Institute of Standards and Technology. Octafluorocyclobutane. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. Tetrafluoroethylene. NIST Chemistry WebBook. [Link]
-
ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]
-
Gerken, M.; et al. 19F and 13C NMR Signal Assignment and Analysis in a Perfluorinated Ionomer (Nafion) by Two-Dimensional Solid-State NMR. Macromolecules2007 , 40 (8), 2906–2914. [Link]
-
Gard, G. L. The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. Portland State University, 1990 . [Link]
-
University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]
-
PubChem. Tetrafluoroethylene. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Roberts, D. W.; Williams, D. L. Sultone chemistry. Tetrahedron1987 , 43 (6), 1027–1062. [Link]
-
Mubarakova, L. R.; Budnikov, G. K. Determination of δ-hexadecansultone in sodium α-olefinesulphonates and liquid detergents using gas chromatography-mass spectrometry (GC/MS). Industrial laboratory. Diagnostics of materials2019 , 85 (7), 16–21. [Link]
-
National Institute of Standards and Technology. Ethene, tetrafluoro-. NIST Chemistry WebBook. [Link]
-
PubChem. Octafluorocyclobutane. [Link]
-
JEOL. Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Link]
-
Gerig, J. T. Fluorine NMR. University of California, Santa Barbara, 2001 . [Link]
-
Morgner, N.; et al. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. J. Am. Chem. Soc.2021 , 143 (1), 433–442. [Link]
-
Berger, S. An Overview of Fluorine NMR. ResearchGate, 2014 . [Link]
-
U.S. Army Research Laboratory. IR Absorption Spectra for PFAS Molecules Calculated Using Density Functional Theory. Defense Technical Information Center, 2020 . [Link]
-
National Institute of Standards and Technology. Ethene, tetrafluoro-. NIST Chemistry WebBook. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
Zoller, U. Analysis of SO3‐Sulfonation products of 1‐Alkenes by spectrometric methods. R Discovery, 1982 . [Link]
-
University of Sheffield. 19Flourine NMR. [Link]
-
Dalvit, C.; et al. Fluorine-protein interactions and ¹⁹F NMR isotropic chemical shifts: An empirical correlation with implications for drug design. ChemMedChem, 2011 , 6 (1), 103-114. [Link]
Sources
- 1. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biophysics.org [biophysics.org]
- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. Ethene, tetrafluoro- [webbook.nist.gov]
- 7. Ethene, tetrafluoro- [webbook.nist.gov]
An In-Depth Technical Guide to the ¹⁹F NMR Spectroscopy of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, a compound of significant interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds and require a deep understanding of their structural characterization.
Introduction: The Significance of a Fluorinated β-Sultone
3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, also known as tetrafluoroethane-β-sultone, is a four-membered heterocyclic compound containing a highly strained sulfonate ester. Its structure, featuring a perfluorinated backbone, imparts unique chemical and physical properties, including high thermal and chemical stability.[1] The synthesis of this sultone is typically achieved through the reaction of tetrafluoroethylene with sulfur trioxide.[2]
The incorporation of fluorine atoms into organic molecules can dramatically alter their biological and material properties.[2] In the pharmaceutical industry, fluorination is a key strategy for modulating metabolic stability, binding affinity, and lipophilicity of drug candidates. Given that over 20% of commercial pharmaceuticals contain fluorine, a thorough understanding of fluorinated building blocks is crucial. The strained ring system of tetrafluoroethane-β-sultone makes it a reactive intermediate for the introduction of fluorinated motifs in organic synthesis.
¹⁹F NMR spectroscopy is an exceptionally powerful tool for the analysis of fluorinated compounds.[3] The ¹⁹F nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, second only to ¹H.[4] Furthermore, the large chemical shift dispersion in ¹⁹F NMR, often spanning over 400 ppm, provides excellent spectral resolution, enabling the unambiguous identification of structurally distinct fluorine atoms within a molecule.[3][4]
This guide will delve into the theoretical and practical aspects of the ¹⁹F NMR spectroscopy of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, providing a framework for its characterization and utilization in advanced research applications.
Fundamental Principles of ¹⁹F NMR Spectroscopy
A comprehensive understanding of the ¹⁹F NMR spectrum of the title compound requires an appreciation of the key parameters that govern its appearance: chemical shift (δ), spin-spin coupling (J), and signal multiplicity.
Chemical Shift (δ)
The ¹⁹F chemical shift is highly sensitive to the local electronic environment of the fluorine nucleus. Electron-withdrawing groups deshield the nucleus, resulting in a downfield shift (higher ppm value), while electron-donating groups cause an upfield shift (lower ppm value).[4] The chemical shift of fluorine atoms on sp³-hybridized carbons, such as those in 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, typically falls within a broad range. For -CF₂- groups, this range is generally between +80 to +140 ppm relative to CFCl₃.[5]
Several factors influence the precise chemical shift values:
-
Inductive Effects: The strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-) in the oxathietane ring will significantly deshield the fluorine atoms.
-
Ring Strain: The four-membered ring structure introduces considerable angle strain, which can affect the hybridization of the carbon atoms and, consequently, the electronic environment of the attached fluorine atoms.
-
Solvent Effects: The choice of solvent can influence the chemical shift through intermolecular interactions.
Spin-Spin Coupling (J)
Spin-spin coupling between ¹⁹F nuclei provides valuable information about the connectivity of the fluorine atoms. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.
-
Geminal Coupling (²JFF): Coupling between two fluorine atoms on the same carbon atom is typically large, often in the range of 200-300 Hz.
-
Vicinal Coupling (³JFF): Coupling between fluorine atoms on adjacent carbon atoms is highly dependent on the dihedral angle between them. For freely rotating systems, this is often in the range of 2-20 Hz. In a rigid four-membered ring, the dihedral angle is fixed, which will result in a specific, predictable coupling constant.
Predicted ¹⁹F NMR Spectrum of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
Based on the molecular structure and the principles of ¹⁹F NMR, we can predict the key features of the spectrum.
Chemical Equivalence and Expected Signals
In 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, the two -CF₂- groups are chemically distinct due to their proximity to either the oxygen or the sulfur atom of the sulfonyl group. This will result in two distinct signals in the ¹⁹F NMR spectrum.
-
-CF₂- group adjacent to the oxygen atom (C4): This group is expected to be more shielded compared to the -CF₂- group adjacent to the sulfur atom, and thus will appear at a lower ppm value (further upfield).
-
-CF₂- group adjacent to the sulfur atom (C3): The direct attachment to the carbon bonded to the highly electronegative sulfur of the SO₂ group will lead to greater deshielding, resulting in a downfield shift (higher ppm value).
Predicted Multiplicity and Coupling Pattern
The fluorine atoms within each -CF₂- group are chemically equivalent. However, they will couple to the fluorine atoms on the adjacent -CF₂- group. This will result in a characteristic AA'XX' spin system. Each signal will appear as a triplet, assuming that the geminal and vicinal coupling constants are of similar magnitude.
The expected coupling pattern is as follows:
-
The signal for the C4 fluorines will be split into a triplet by the two equivalent C3 fluorines.
-
The signal for the C3 fluorines will be split into a triplet by the two equivalent C4 fluorines.
The overall spectrum is therefore predicted to consist of two triplets of equal integration.
A summary of the predicted spectral parameters is presented in the table below:
| Fluorine Environment | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Predicted Multiplicity | Coupling to |
| -O-CF₂ - | Upfield region of the -CF₂- range | Triplet | -CF₂ -SO₂- |
| -CF₂ -SO₂- | Downfield region of the -CF₂- range | Triplet | -O-CF₂ - |
Experimental Protocol for ¹⁹F NMR Acquisition
A standardized protocol for acquiring the ¹⁹F NMR spectrum of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is outlined below.
Sample Preparation
-
Dissolve approximately 5-10 mg of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or CCl₄ with a D₂O insert for locking).
-
Add a small amount of a suitable internal standard, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), for accurate chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
-
Tune and match the ¹⁹F probe of the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the spectral width to encompass the expected chemical shift range for fluorinated compounds (e.g., -250 to +50 ppm).
-
Use a standard single-pulse experiment with the following parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3-0.5 Hz) before Fourier transformation.
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the internal standard.
Figure 1: A generalized workflow for the acquisition and processing of the ¹⁹F NMR spectrum.
Applications in Drug Development and Materials Science
The unique reactivity of the strained sultone ring, combined with the presence of the tetrafluoroethane moiety, makes 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide a valuable precursor in several fields.
Drug Discovery and Development
-
Introduction of Fluorinated Moieties: The ring-opening of the sultone with various nucleophiles can be employed to introduce the -CF₂-CF₂-SO₃H group or its derivatives into organic molecules. This can be a strategic approach to enhance the metabolic stability and acidity of a drug candidate.
-
Fragment-Based Screening: As a small, reactive, and fluorinated molecule, it could potentially be used in fragment-based drug discovery, where ¹⁹F NMR is a primary screening technique.
Materials Science
-
Polymer Chemistry: The ring-opening polymerization of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide can lead to the formation of perfluorinated ionomers. These materials are of interest for applications in fuel cell membranes and other electrochemical devices due to their high ionic conductivity and chemical resistance.
-
Surface Modification: The reactive nature of the sultone can be utilized to chemically modify surfaces, imparting properties such as hydrophobicity and chemical resistance.
Conclusion
The ¹⁹F NMR spectroscopy of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is a powerful technique for its structural elucidation and purity assessment. The expected spectrum, consisting of two triplets, provides a clear fingerprint of the molecule's unique structure. A thorough understanding of the principles governing its ¹⁹F NMR spectrum is essential for chemists working with this versatile fluorinated building block in the development of novel pharmaceuticals and advanced materials.
References
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]
-
University of Rochester, Department of Chemistry. 19Flourine NMR. [Link]
-
ePDF.pub. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]
-
SpectraBase. 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
NIH National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
University of Wisconsin-Madison. Fluorine NMR. [Link]
-
NIH National Center for Biotechnology Information. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
-
University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]
-
ePDF.pub. The Chemistry of Heterocyclic Compounds, Small Ring Heterocycles (Part 3, Volume 42). [Link]
Sources
An In-depth Technical Guide to the Crystal Structure of Fluorinated Sultones
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the crystal structure of fluorinated sultones, a class of organosulfur heterocycles with significant potential in drug discovery and specialized polymer applications. By examining their synthesis, detailed crystallographic features, and structure-property relationships, we aim to provide researchers with the foundational knowledge and practical insights necessary to leverage the unique attributes of these compounds. This document delves into the causality behind experimental choices in their synthesis and crystallographic analysis, ensuring a self-validating system of protocols and interpretations.
Introduction: The Rising Prominence of Fluorinated Sultones
Sultones, cyclic esters of hydroxysulfonic acids, are a fascinating class of heterocyclic compounds.[1] Their inherent reactivity and ability to act as versatile intermediates have made them valuable building blocks in organic synthesis. The introduction of fluorine into the sultone scaffold dramatically alters its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This strategic fluorination can lead to enhanced therapeutic efficacy and novel material characteristics.[2] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of advanced materials. This guide will explore the synthesis, crystal structure, and applications of this promising class of compounds.
Synthesis of Fluorinated Sultones: A Gateway to Novel Structures
The synthesis of fluorinated sultones is a critical first step towards their structural elucidation and application. A common and effective method involves the reaction of fluorinated olefins with sulfur trioxide (SO₃).[3] This approach allows for the direct incorporation of the sultone functionality onto a fluorinated backbone.
Experimental Protocol: Synthesis of a Fluorinated β-Sultone
This protocol outlines a general procedure for the synthesis of a fluorinated β-sultone from a fluorinated olefin and sulfur trioxide.
Materials:
-
Fluorinated olefin (e.g., hexafluoropropene)
-
Sulfur trioxide (SO₃), freshly distilled
-
Anhydrous, inert solvent (e.g., dichloromethane, Freon-113)
-
Schlenk line or glovebox for inert atmosphere operations
-
Low-temperature reaction vessel equipped with a magnetic stirrer and a gas inlet
Procedure:
-
Reaction Setup: Assemble the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). Cool the vessel to the desired reaction temperature (typically between -78 °C and 0 °C) using a suitable cooling bath (e.g., dry ice/acetone or an ice bath).
-
Solvent and Reactant Addition: Add the anhydrous solvent to the reaction vessel, followed by the slow condensation or addition of the fluorinated olefin.
-
Sulfur Trioxide Addition: Slowly introduce a solution of freshly distilled sulfur trioxide in the same anhydrous solvent to the stirred solution of the fluorinated olefin. The addition should be dropwise to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as ¹⁹F NMR spectroscopy to observe the consumption of the starting olefin and the formation of the fluorinated sultone.
-
Work-up and Purification: Upon completion, carefully quench the reaction with a suitable reagent if necessary. Remove the solvent under reduced pressure. The crude product can then be purified by distillation or recrystallization to yield the pure fluorinated sultone.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sulfur trioxide with atmospheric moisture, which would lead to the formation of sulfuric acid and reduce the yield of the desired sultone.
-
Low Temperature: The reaction is typically carried out at low temperatures to control the exothermicity of the reaction between the fluorinated olefin and sulfur trioxide, minimizing the formation of side products.
-
Freshly Distilled SO₃: Using freshly distilled sulfur trioxide ensures its purity and reactivity, as it can polymerize upon standing.
Unveiling the Third Dimension: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule. This technique provides invaluable information on bond lengths, bond angles, torsion angles, and the overall conformation of the molecule in the solid state.
Experimental Workflow: From Crystal to Structure
The journey from a synthesized fluorinated sultone to its fully characterized crystal structure involves a meticulous workflow.
Sources
thermal stability of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
An In-Depth Technical Guide to the Thermal Stability of 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Nature of a Strained Fluorinated Sultone
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide, with CAS number 697-18-7[1], is a perfluorinated β-sultone. Sultones are cyclic esters of hydroxysulfonic acids and are known for their utility as reactive intermediates in organic synthesis.[2] The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, including thermal stability, lipophilicity, and metabolic stability, which is of particular interest in drug design.[3] The four-membered ring of a 1,2-oxathietane is inherently strained, which suggests a predisposition towards ring-opening reactions upon thermal activation. This guide will provide a predictive framework for understanding the thermal limits of this compound.
Predicted Thermal Decomposition Pathways
The thermal decomposition of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is anticipated to proceed through one or more pathways involving the cleavage of the strained four-membered ring. Drawing parallels from computational studies on the thermolysis of other cyclic peroxides and the decomposition of perfluorinated sulfonic acids, we can postulate the following primary decomposition routes.[4][5][6][7]
Pathway A: Concerted Cycloreversion
The most straightforward decomposition pathway for a four-membered ring is a concerted [2+2] cycloreversion. For 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, this would lead to the formation of tetrafluoroethylene (TFE) and sulfur trioxide (SO₃).
Pathway B: Stepwise Ring Cleavage
Alternatively, the decomposition could proceed through a stepwise mechanism initiated by the cleavage of the weakest bond in the ring. Computational studies on similar strained heterocycles suggest that this is a plausible route.[7] This would involve the formation of a diradical intermediate, which could then fragment or rearrange to yield various products.
The likely products from these pathways include the highly reactive and toxic gases tetrafluoroethylene and sulfur trioxide. Tetrafluoroethylene is known to be flammable and can undergo violent polymerization under heat.[8] Sulfur trioxide is a strong oxidizing agent and is highly corrosive.
Caption: Predicted decomposition pathways of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide.
Methodologies for Experimental Thermal Stability Assessment
To empirically determine the , a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. These techniques provide complementary information on mass loss as a function of temperature and the energetics of thermal events.
Experimental Workflow
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. US5723630A - Process for preparing fluorinated beta-sultones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Decomposition kinetics of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A chemical kinetic model for the decomposition of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical Study of the Thermolysis Reaction and Chemiexcitation of Coelenterazine Dioxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrafluoroethylene | C2F4 | CID 8301 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Cyclic Sulfones
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] When combined with the unique conformational constraints and strong hydrogen-bond accepting properties of the cyclic sulfone (sultone) moiety, a powerful and versatile chemical scaffold emerges.[3] This guide provides an in-depth technical exploration of the discovery and historical development of fluorinated cyclic sulfones. We will delve into the evolution of synthetic methodologies, from early harsh fluorination techniques to modern, selective catalytic approaches. Key applications that leverage the unique physicochemical properties imparted by the fluorine-sulfone combination, particularly in drug discovery and advanced materials, will be highlighted. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.
Introduction: The Synergy of Fluorine and the Cyclic Sulfone
The sulfone functional group, characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a key structural motif in numerous pharmaceuticals.[1][3] Its strong dipole moment and ability to act as a potent hydrogen bond acceptor allow for critical interactions with biological targets.[3] When constrained within a cyclic structure, forming a sultone, the resulting scaffold offers a rigid framework that can precisely orient substituents in three-dimensional space, a valuable attribute for designing selective ligands.[3]
Parallel to the utility of sulfones, the introduction of fluorine into organic molecules can profoundly and often beneficially alter their properties.[2] Key effects include:
-
Increased Metabolic Stability: The strength of the carbon-fluorine bond can block sites of oxidative metabolism.[2]
-
Modulation of Acidity/Basicity: Fluorine's high electronegativity can significantly alter the pKa of nearby functional groups.
-
Enhanced Lipophilicity: Strategic fluorination can increase a molecule's ability to cross cellular membranes.[2]
-
Conformational Control: The introduction of fluorine can induce specific molecular conformations through steric and electronic effects.
The combination of these two functionalities—the rigid, polar cyclic sulfone and the electronically unique fluorine atom—creates a "privileged scaffold" with significant potential in the development of novel chemical entities.
Early Discoveries and Historical Context
The history of fluorinated cyclic sulfones is intrinsically linked to the broader development of organofluorine chemistry. While the term "sultone" was first introduced by Erdmann in 1888, the synthesis of fluorinated analogues came much later.[4] Early organofluorine chemistry, dating back to the 19th century, was fraught with challenges due to the extreme reactivity of elemental fluorine.[5][6][7]
The first significant forays into the synthesis of fluorinated sultones involved the reaction of fluoroolefins with sulfur trioxide (SO₃).[8][9] These early methods, often requiring harsh conditions and highly reactive, difficult-to-handle reagents, typically produced β-sultones.[8][9] A key example is the addition of SO₃ to hexafluoropropene.[9] While pioneering, these methods suffered from limited scope and were often hazardous.
The development of safer and more versatile fluorinating agents was a critical turning point. The advent of electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), provided chemists with powerful tools for the selective introduction of fluorine into organic molecules under milder conditions.[10] These reagents paved the way for the synthesis of a much wider array of fluorinated cyclic sulfones.
The Evolution of Synthetic Methodologies
The synthesis of fluorinated cyclic sulfones can be broadly approached in two ways: by fluorinating a pre-existing cyclic sulfone or by constructing the sultone ring from fluorinated precursors.
Fluorination of Pre-formed Cyclic Sulfones
This is a common and often highly effective strategy. The carbon atoms alpha to the sulfonyl group are activated towards deprotonation, forming a carbanion that can then be quenched with an electrophilic fluorine source.
Key Method: Electrophilic Fluorination of a γ-Sultone
This protocol describes a general procedure for the α-fluorination of a butane sultone derivative.
Experimental Protocol:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the starting sultone (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Fluorination: In a separate flask, dissolve an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 eq), in anhydrous THF.[10] Add this solution to the reaction mixture dropwise at -78 °C.
-
Quenching and Workup: After stirring for 2-4 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired fluorinated cyclic sulfone.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction of the highly reactive carbanion intermediate with atmospheric oxygen or moisture.
-
Anhydrous Solvents: Water will protonate the carbanion, preventing the desired fluorination reaction.
-
Low Temperature (-78 °C): The carbanion intermediate is often unstable at higher temperatures and can undergo side reactions. Low temperatures are crucial for maintaining its integrity.
-
Strong, Non-nucleophilic Base: A strong base is required to deprotonate the weakly acidic α-proton. A non-nucleophilic base is used to avoid competing addition reactions to the sulfone.
-
Electrophilic Fluorinating Agent: Reagents like NFSI provide a source of "F+" that is readily attacked by the nucleophilic carbanion.[10]
Ring-Closing Strategies with Fluorinated Precursors
A common strategy involves the intramolecular cyclization of a fluorinated hydroxy sulfonic acid or its derivative.
Workflow for Sultone Synthesis via Ring-Closing Strategies
Caption: General synthetic pathways to fluorinated cyclic sulfones.
| Method | Description | Advantages | Disadvantages |
| Direct Electrophilic Fluorination | Deprotonation of a sultone followed by quenching with an "F+" source.[10] | Convergent, utilizes readily available sultones. | Limited to positions alpha to the sulfone; potential for multiple fluorinations. |
| Reaction with Fluoroolefins | Addition of SO₃ to a fluorinated alkene.[8][9] | Direct access to highly fluorinated systems. | Requires hazardous reagents (SO₃); often harsh conditions. |
| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene containing a sulfonate ester.[11][12] | Good functional group tolerance; access to unsaturated rings. | Requires specific precursors; catalyst cost. |
| Nucleophilic Ring Opening of Epoxides | Reaction of a fluorinated epoxide with a sulfite source followed by oxidation and cyclization. | Stereospecific synthesis is possible. | Multi-step process. |
| [³+2] Cycloaddition | Reaction of a thiocarbonyl ylide with a fluorinated alkene.[14] | Access to complex fused and spirocyclic systems.[14] | Substrate scope can be limited. |
Table 1: Comparative summary of synthetic methodologies for fluorinated cyclic sulfones.
Key Applications and Significance
The unique properties of fluorinated cyclic sulfones have led to their application in diverse fields, most notably in drug discovery and as functional materials.
Drug Discovery and Medicinal Chemistry
The rigid cyclic sulfone scaffold allows for the precise positioning of pharmacophoric elements, while the fluorine atom(s) can be used to fine-tune pharmacokinetic properties.[3]
-
Enzyme Inhibition: The strong electron-withdrawing nature of the sulfone group, enhanced by adjacent fluorine atoms, makes these scaffolds excellent mimics of transition states in enzymatic reactions. They have been explored as inhibitors for proteases, β-lactamases, and carbonic anhydrases.[3]
-
Bioisosteric Replacement: A fluorinated sultone can serve as a bioisostere for other chemical groups, such as phosphates or carboxylates, potentially improving cell permeability and metabolic stability.
-
PET Imaging: The development of methods for the late-stage radiofluorination of sultones with Fluorine-18 ([¹⁸F]) has opened up new avenues for creating novel Positron Emission Tomography (PET) imaging agents.[15][16] The ring-opening of a sultone precursor with [¹⁸F]fluoride is an efficient method for generating highly hydrophilic radiotracers, which can lead to improved imaging contrast and faster clearance from non-target tissues.[15][16] A notable example is the synthesis of [¹⁸F]FLUSONIM, a hydrophilic radiotracer for imaging hypoxia in tumors.[15]
Logical Flow: From Sultone Precursor to PET Imaging Agent
Caption: Workflow for the synthesis of PET tracers via sultone ring-opening.
Materials Science
The high polarity and stability of fluorinated cyclic sulfones make them attractive for applications in materials science.
-
Electrolytes: Fluorinated sultones have been investigated as additives in lithium-ion battery electrolytes. They can form a stable solid-electrolyte interphase (SEI) on the electrode surface, improving battery performance and safety.
-
Polymers: Fluorinated sultones can be used as monomers or functionalizing agents to create specialty polymers with high thermal stability, chemical resistance, and specific ionic conductivity properties.[17] For example, they have been used to functionalize polymers like PVA to create proton exchange membranes for fuel cells.[17]
Future Outlook
The field of fluorinated cyclic sulfones continues to evolve. Future research will likely focus on several key areas:
-
Asymmetric Synthesis: The development of new catalytic methods for the enantioselective synthesis of chiral fluorinated sultones will be crucial for their application in drug discovery.
-
Late-Stage Fluorination: Continued innovation in late-stage fluorination techniques will enable the rapid diversification of complex molecules containing a cyclic sulfone core.
-
New Applications: The unique properties of these compounds will undoubtedly lead to their exploration in new areas of agrochemicals, catalysis, and advanced materials.
The rich history and evolving synthetic landscape of fluorinated cyclic sulfones underscore their importance as a versatile and powerful class of molecules. As our ability to precisely manipulate their structure grows, so too will their impact on science and technology.
References
-
Mondal, S. (2012). Recent developments in the synthesis and application of sultones. Chemical Reviews, 112(10), 5339-5355. [Link]
-
Mondal, S. (2012). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews. [Link]
-
Mohtasham, J. (1989). Fluorinated [beta]-sultones as Precursors to Fluorinated Sulfonic Acid. PDXScholar. [Link]
-
Mondal, S. (2012). ChemInform Abstract: Recent Developments in the Synthesis and Application of Sultones. ResearchGate. [Link]
- Hedrick, S. T. (1998). Process for preparing fluorinated beta-sultones.
-
Gao, C., et al. (2016). New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA. Molecules. [Link]
-
Asti, M., et al. (2021). 18F-Fluorination of Nitroimidazolyl-Containing Sultone: A Direct Access to a Highly Hydrophilic Radiotracer for High-Performance Positron Emission Tomography Imaging of Hypoxia. JACS Au. [Link]
-
Iwan, A., et al. (2021). The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups. MDPI. [Link]
-
Asti, M., et al. (2022). Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins. ACS Omega. [Link]
-
Gao, C., et al. (2016). New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA. Semantic Scholar. [Link]
-
Wikipedia. Electrophilic fluorination. Wikipedia. [Link]
-
Guchhait, G., et al. (2021). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Molecules. [Link]
-
Zhu, L., et al. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Prakash, G. K. S., & Hu, J. (2007). Selective fluoroalkylations with fluorinated sulfones, sulfoxides, and sulfides. Accounts of Chemical Research, 40(10), 921-930. [Link]
-
Vincent, S. P., et al. (2000). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(19), 6201-6207. [Link]
-
Shvartsberg, M. S., & Kitamura, T. (2016). Electrophilic Fluorination Using HF as a Source of Fluorine. MDPI. [Link]
-
Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 12, e32434. [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
Mondal, S., & Guchhait, G. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 16(6), 808-828. [Link]
-
Zaikin, P., et al. (2023). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]
-
Tressaud, A. (2006). The-History-of-Fluorine-From-Discovery-to-Commodity.pdf. ResearchGate. [Link]
-
Fluoride History. The discovery of fluoride and fluorine. fluoride-history.de. [Link]
-
Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]
-
Wikipedia. History of fluorine. Wikipedia. [Link]
-
Tressaud, A. (2006). The History of Fluorine – From Discovery to Commodity. ResearchGate. [Link]
Sources
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. iomcworld.com [iomcworld.com]
- 4. New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Fluorinated [beta]-sultones as Precursors to Fluorinated Sulfonic Acid" by Javid Mohtasham [pdxscholar.library.pdx.edu]
- 9. US5723630A - Process for preparing fluorinated beta-sultones - Google Patents [patents.google.com]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
A Theoretical and Computational Guide to the Chemistry of 1,2-Oxathietane 2,2-Dioxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies on 1,2-oxathietane 2,2-dioxides, commonly known as β-sultones. These strained four-membered heterocyclic compounds are of significant interest due to their unique reactivity and role as intermediates in various chemical transformations. This document delves into the electronic structure, stability, and decomposition pathways of the β-sultone ring system, with a focus on the insights gained from high-level quantum chemical calculations. We will explore the mechanisms of both thermal and photochemical decomposition, the influence of substituents on reactivity, and provide practical guidance on computational methodologies for studying these fascinating molecules.
Introduction: The Enigmatic β-Sultone Ring
1,2-Oxathietane 2,2-dioxides are a class of organosulfur compounds characterized by a four-membered ring containing a sulfone group. Their inherent ring strain makes them highly reactive and often transient species. The study of β-sultones is intrinsically linked to the chemistry of sulfenes (R₂C=SO₂), which are transient, highly electrophilic species that can be trapped by suitable reagents to form β-sultones through [2+2] cycloaddition reactions.[1][2] Understanding the fundamental principles governing the stability and reactivity of the β-sultone ring is crucial for harnessing their synthetic potential and for elucidating reaction mechanisms where they are proposed as intermediates.
Theoretical and computational chemistry provide an indispensable toolkit for probing the intricate details of these reactive molecules. By employing a range of quantum chemical methods, from density functional theory (DFT) to high-level ab initio calculations, we can elucidate geometric structures, electronic properties, and the potential energy surfaces of reactions involving β-sultones with a level of detail often inaccessible to experimental techniques alone. This guide aims to synthesize the current theoretical understanding of 1,2-oxathietane 2,2-dioxides and to provide a practical framework for researchers wishing to apply computational methods to their own investigations in this area.
The Electronic Landscape of 1,2-Oxathietane 2,2-Dioxide
The unique chemical behavior of 1,2-oxathietane 2,2-dioxide is a direct consequence of its electronic structure, which is dominated by significant ring strain and the presence of a hypervalent sulfur atom.
Ring Strain and Geometric Parameters
Computational studies, such as those employing ab initio methods with basis sets like 3-21G*, have been instrumental in quantifying the geometry of the parent 1,2-oxathietane 2,2-dioxide ring.[3] The calculated bond lengths and angles reveal a distorted ring structure, a hallmark of significant angular strain.
| Parameter | Calculated Value (3-21G*) | Experimental/Reference Value |
| S-O (ring) bond length | 1.708 Å | ~1.7 Å (typical S-O single bond) |
| S-C bond length | - | - |
| C-C bond length | - | - |
| C-O bond length | - | - |
| Ring Puckering Angle | - | - |
Table 1: Calculated and Reference Geometric Parameters for 1,2-Oxathietane 2,2-Dioxide. Data to be populated from further detailed analysis of computational literature.
The S-O bond length of 1.708 Å is consistent with a single bond, and the overall geometry reflects the energetic compromise between maintaining orbital overlap for covalent bonding and minimizing the steric and angular strain inherent in a four-membered ring.[3] The concept of ring strain energy (RSE) is central to understanding the reactivity of β-sultones. While direct experimental determination of the RSE for the parent compound is challenging, computational approaches, such as isodesmic reactions, can provide reliable estimates. The high RSE is a primary driving force for the ring-opening and decomposition reactions that characterize this class of compounds.
Bonding and Electronic Distribution
The nature of the bonding within the sulfone group of the β-sultone ring is a subject of considerable theoretical interest. The sulfur atom is formally hexavalent, and its bonding to four other atoms (two oxygen atoms, one carbon, and one oxygen within the ring) is best described in terms of a combination of covalent and dative interactions. Natural Bond Orbital (NBO) analysis is a powerful computational tool for dissecting the electronic structure and understanding charge distribution. Such analyses typically reveal a significant positive charge on the sulfur atom and negative charges on the oxygen atoms, consistent with the high polarity of the S-O bonds. This charge distribution underscores the electrophilic nature of the sulfur atom and the nucleophilic character of the sulfonyl oxygens.
Decomposition Pathways: A Tale of Two Mechanisms
The thermal and photochemical decomposition of 1,2-oxathietane 2,2-dioxides are their most characteristic reactions, typically leading to the extrusion of sulfur dioxide (SO₂) and the formation of an alkene. Theoretical studies have been pivotal in mapping out the intricate potential energy surfaces for these transformations.
Thermal Decomposition: The Concerted Cycloreversion
The thermal decomposition of 1,2-oxathietane 2,2-dioxide is generally believed to proceed through a concerted, pericyclic [σ2s + σ2a] cycloreversion mechanism.[3] This pathway involves the simultaneous breaking of the S-C and C-O bonds, leading directly to the formation of SO₂ and an alkene.
Figure 1: A simplified workflow for the thermal decomposition of 1,2-oxathietane 2,2-dioxide.
Ab initio calculations have been employed to locate the transition state for this process and to determine the activation energy.[3] For the parent compound, the decomposition is energetically favorable, though it involves a significant activation barrier. The stability of 1,2-oxathietane 2,2-dioxide is notably lower than its carbon analog, 1,2-dioxetane, which has a much higher activation barrier for decomposition.[3] This difference in stability can be attributed to the relative energies of the reactants and products. While the decomposition of 1,2-dioxetane to two formaldehyde molecules is highly exothermic, the decomposition of 1,2-oxathietane 2,2-dioxide is closer in energy to its products.[3]
Photochemical Decomposition: A Walk on the Excited State Surface
The photochemistry of 1,2-oxathietane 2,2-dioxides is a more complex and less understood area. While experimental evidence for photochemical decomposition exists, detailed theoretical studies on the excited-state potential energy surfaces are limited. Drawing analogies from the well-studied photochemistry of 1,2-dioxetanes, it is plausible that photoexcitation of β-sultones could lead to the population of excited singlet or triplet states.[4][5][6]
Figure 2: A generalized Jablonski-style diagram illustrating potential photochemical pathways for 1,2-oxathietane 2,2-dioxide.
These excited states could then decompose through different pathways than the thermal route, potentially involving biradical intermediates. A key question in the photochemistry of these compounds is the possibility of chemiluminescence, where the decomposition reaction produces one of the products in an electronically excited state. For 1,2-dioxetanes, this is a well-known phenomenon. However, for 1,2-oxathietane 2,2-dioxides, theoretical calculations suggest that even if the decomposition were to produce an excited state of the thioformaldehyde, chemiluminescence would be unlikely.[3] Further theoretical investigations using multireference methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), are needed to fully elucidate the photochemical decomposition mechanisms.
The Influence of Substituents: Tailoring Reactivity
The stability and reactivity of the 1,2-oxathietane 2,2-dioxide ring can be significantly modulated by the presence of substituents. Both electronic and steric effects play a crucial role in determining the decomposition barrier and the preferred reaction pathways.
Electronic Effects
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have a profound impact on the electronic structure of the β-sultone ring. A systematic computational study on the effect of various substituents on the stability and decomposition of β-sultones would be highly valuable. Such a study would likely involve calculating the activation energies for SO₂ extrusion for a series of substituted derivatives and correlating these with electronic parameters such as Hammett constants. It is anticipated that EWGs would destabilize the ring and lower the activation barrier for decomposition by stabilizing the partial negative charges that may develop in the transition state. Conversely, EDGs might be expected to increase the stability of the ring.
Steric Effects
Steric hindrance between substituents on the β-sultone ring can also influence its stability and decomposition kinetics. For example, in a study of Z and E 3,4-dimethyl-l,2-oxathietane, computational methods were used to assess the relative stabilities of the diastereomers and their decomposition pathways.[3] The Thorpe-Ingold effect, where gem-dialkyl substitution can accelerate cyclization reactions, may also play a role in the formation and stability of substituted β-sultones.
A Practical Guide to Computational Protocols
For researchers interested in performing their own theoretical studies on 1,2-oxathietane 2,2-dioxides, this section provides a set of best practices and recommended computational protocols.
Figure 3: A flowchart outlining a typical computational workflow for studying a reaction involving 1,2-oxathietane 2,2-dioxide.
Choice of Computational Method
The selection of an appropriate computational method is a critical first step. For ground-state properties such as geometries and reaction energies, Density Functional Theory (DFT) offers a good balance of accuracy and computational cost.
-
Recommended DFT Functionals: For general-purpose calculations on organosulfur compounds, hybrid functionals such as B3LYP are a common starting point.[7] For improved accuracy, especially for thermochemistry and barrier heights, double-hybrid functionals or range-separated functionals like ωB97X-D are recommended. The inclusion of empirical dispersion corrections (e.g., Grimme's D3 or D4) is crucial for accurately describing non-covalent interactions.[8]
-
Basis Sets: For sulfur-containing molecules, it is essential to use basis sets that include polarization and diffuse functions. A good starting point is a Pople-style basis set such as 6-31+G(d) . For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ are recommended.[7] It is also important to include d-functions on sulfur to properly describe its hypervalent nature.[3]
For studying excited states and photochemical reactions, time-dependent DFT (TD-DFT) can be used for initial explorations. However, for a more quantitative description, especially near conical intersections, multireference methods like CASSCF and CASPT2 are necessary.
Step-by-Step Methodologies
Protocol 1: Ground-State Geometry Optimization and Frequency Calculation
-
Build the initial 3D structure of the 1,2-oxathietane 2,2-dioxide derivative of interest using a molecular modeling program.
-
Perform a geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31+G(d)).
-
Perform a frequency calculation at the same level of theory on the optimized geometry. This serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Protocol 2: Transition State Searching for Decomposition
-
Obtain optimized geometries of the reactant (β-sultone) and the products (alkene and SO₂).
-
Generate an initial guess for the transition state structure. This can be done manually by distorting the reactant geometry along the expected reaction coordinate (i.e., elongating the S-C and C-O bonds). Alternatively, methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., Opt=QST2 or QST3 in Gaussian) can be used.[4]
-
Perform a transition state optimization from the initial guess structure (e.g., Opt=TS).
-
Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state connects the reactant and product minima.
Concluding Remarks and Future Directions
Theoretical and computational studies have provided invaluable insights into the fundamental chemistry of 1,2-oxathietane 2,2-dioxides. We now have a solid understanding of the electronic structure, the factors contributing to the ring strain, and the mechanism of their thermal decomposition. However, several areas remain ripe for further investigation.
The photochemical behavior of β-sultones is a particularly intriguing frontier. Detailed theoretical studies of their excited-state dynamics are needed to fully understand their potential for light-induced reactions and to explore the possibility of chemiluminescence. Furthermore, a systematic computational investigation into the effects of a wide range of substituents on the stability and reactivity of the β-sultone ring would be of great benefit to synthetic chemists seeking to fine-tune the properties of these reactive intermediates.
As computational resources continue to grow and theoretical methods become more sophisticated, we can expect that our understanding of these enigmatic four-membered rings will continue to deepen, opening up new avenues for their application in organic synthesis and materials science.
References
- Ab initio studies on 1,2-oxathietane, Z and E 3,4-dimethyl-l,2-oxathietane, and their products of formal [σ2s + σ2a] cycloreversion. (URL not available)
-
Computational study of pharmacophores: beta-sultams. J Phys Chem A. 2008;112(43):10993-7. [Link]
-
Reactions of β-sultones and carbyl sulfates with nucleophiles. ResearchGate. [Link]
-
Sulfene. Wikipedia. [Link]
-
Cycloaddition reactions of vinyl sulfene generated from thiete 1,1-dioxide. ResearchGate. [Link]
-
Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]
-
A theoretical analysis of substituent electronic effects on phosphine-borane bonds. PubMed. [Link]
-
Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ACS Publications. [Link]
-
A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones. PubMed. [Link]
-
A reliable and efficient computational method for finding transition states in chemical reactions. Institute for Molecular Science. [Link]
-
Conformational Sampling for Transition State Searches on a Computational Budget. ChemRxiv. [Link]
-
Sulfur-Nitrogen Heterocycles. MDPI. [Link]
-
How to choose a functional and basis set for your DFT calculation. YouTube. [Link]
-
The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. [Link]
-
Theoretical study of the dark photochemistry of 1,3-butadiene via the chemiexcitation of Dewar dioxetane. RSC Publishing. [Link]
-
(PDF) Theoretical Study of the Dark Photochemistry of 1,3-Butadiene via the Chemiexcitation of Dewar Dioxetane. ResearchGate. [Link]
Sources
- 1. A reliable and efficient computational method for finding transition states in chemical reactions | Institute for Molecular Science [ims.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. joaquinbarroso.com [joaquinbarroso.com]
- 5. Theoretical study of the dark photochemistry of 1,3-butadiene via the chemiexcitation of Dewar dioxetane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide in Lithium-Ion Batteries
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide as a novel electrolyte additive for enhancing the performance and safety of lithium-ion batteries. These notes detail the hypothesized mechanism of action, step-by-step protocols for electrolyte preparation and electrochemical testing, and guidelines for data interpretation. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity.
Introduction: The Role of Fluorinated Additives in Next-Generation Lithium-Ion Batteries
The advancement of lithium-ion battery technology is intrinsically linked to the development of novel electrolyte formulations that can support high-energy-density electrode materials and wider operating temperature ranges while ensuring safety. Electrolyte additives, even in small concentrations, are a cost-effective and powerful strategy to tailor the properties of the electrolyte and the electrode-electrolyte interphases.[1][2] Fluorinated compounds, in particular, are of significant interest due to the high electronegativity of fluorine, which can enhance the oxidative stability of the electrolyte and promote the formation of a robust solid electrolyte interphase (SEI) on the anode and a stable cathode electrolyte interphase (CEI) on the cathode.[3][4]
3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, a fluorinated cyclic sulfate, is a promising candidate as an electrolyte additive. Its molecular structure, featuring a highly strained four-membered ring and electron-withdrawing fluorine and sulfonyl groups, suggests a high propensity for reductive decomposition at a potential suitable for SEI formation on graphite and silicon anodes. This document outlines the theoretical basis for its application and provides detailed protocols for its evaluation.
Hypothesized Mechanism of Action
The primary proposed function of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is to act as a film-forming additive. It is anticipated to be reductively decomposed on the anode surface during the initial charging cycles to form a stable, fluorine-rich SEI layer.
Key attributes of the proposed mechanism:
-
Preferential Reduction: The strained ring structure and the strong electron-withdrawing effects of the fluorine and sulfonyl groups are expected to lead to a higher reduction potential compared to conventional carbonate solvents like ethylene carbonate (EC). This allows for the controlled decomposition of the additive before the bulk electrolyte, forming a stable SEI.
-
Composition of the SEI: The decomposition products are hypothesized to include lithium fluoride (LiF), lithium sulfate (Li₂SO₄), and fluorinated organic species. A LiF-rich SEI is known to be an excellent electron insulator and an efficient Li⁺ conductor, which can effectively suppress further electrolyte decomposition and dendrite formation on lithium metal anodes.[5][6]
-
Enhanced Cathode Stability: While primarily an anode film-former, the high oxidative stability of the fluorinated additive may also contribute to the formation of a more stable CEI on high-voltage cathodes, mitigating transition metal dissolution and electrolyte oxidation.[1]
Figure 1: Hypothesized mechanism of SEI formation with 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide as an electrolyte additive. Standard 2032-type coin cells are recommended for initial screening due to their ease of assembly and reproducibility.[7]
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Lithium Hexafluorophosphate (LiPF₆) | Battery Grade (≥99.99%) | Sigma-Aldrich |
| Ethylene Carbonate (EC) | Anhydrous, Battery Grade (≤20 ppm H₂O) | Sigma-Aldrich |
| Ethyl Methyl Carbonate (EMC) | Anhydrous, Battery Grade (≤20 ppm H₂O) | Sigma-Aldrich |
| 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide | ≥99% | Synthesized/Custom |
| Graphite Anode | Battery Grade | MTI Corp |
| LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) Cathode | Battery Grade | MTI Corp |
| Celgard 2325 Separator | Battery Grade | Celgard |
| Lithium Foil | Battery Grade | Sigma-Aldrich |
| 2032 Coin Cell Components (cases, spacers, springs) | - | MTI Corp |
Electrolyte Preparation
Safety Precaution: All electrolyte preparation must be conducted in an argon-filled glovebox with water and oxygen levels below 0.5 ppm. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Baseline Electrolyte Preparation:
-
Prepare a 1.0 M LiPF₆ solution in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by weight).
-
Slowly add the LiPF₆ salt to the solvent mixture while stirring until fully dissolved. Allow the solution to equilibrate for several hours.
-
-
Additive-Containing Electrolyte Preparation:
-
Prepare a stock solution of the baseline electrolyte.
-
Add 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide to the baseline electrolyte to achieve the desired weight percentage (e.g., 0.5%, 1.0%, 2.0%).
-
Stir the mixture until the additive is completely dissolved.
-
Coin Cell Assembly
Note: The following procedure is for a full cell (NMC532 vs. Graphite). Half-cell assembly (e.g., Graphite vs. Li) follows a similar procedure, substituting the cathode with lithium metal.
-
Electrode and Separator Preparation:
-
Dry the cathode and anode electrodes in a vacuum oven at 110°C for at least 12 hours before transferring them into the glovebox.
-
Dry the separator in a vacuum oven at 70°C for at least 4 hours.
-
-
Assembly:
-
Place the cathode disc in the center of the bottom coin cell case.
-
Apply a precise volume of electrolyte (e.g., 20 µL) onto the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Apply another small drop of electrolyte (e.g., 5 µL) to the separator.
-
Place the anode disc on top of the separator.
-
Add the spacer and spring.
-
Carefully place the top cap and crimp the coin cell using a hydraulic crimper.
-
Figure 2: Experimental workflow for evaluating the electrolyte additive.
Electrochemical Testing Protocols
-
Formation Cycling:
-
Allow the assembled cells to rest for at least 12 hours at room temperature to ensure complete wetting of the electrodes.
-
Perform two formation cycles at a C/10 rate (where C is the theoretical capacity of the cathode) between 3.0 V and 4.2 V. This slow initial cycling is crucial for the formation of a stable SEI.
-
-
Galvanostatic Cycling:
-
Cycle the cells at a C/3 rate between 3.0 V and 4.2 V for at least 100 cycles.
-
Record the charge and discharge capacities for each cycle to evaluate capacity retention and coulombic efficiency.
-
-
Rate Capability Testing:
-
Charge the cells at a C/5 rate to 4.2 V.
-
Discharge the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to 3.0 V.
-
Record the discharge capacity at each C-rate.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements on the cells before and after cycling in a frequency range of 100 kHz to 10 mHz with an AC amplitude of 5 mV. This will provide insights into the changes in interfacial and charge-transfer resistances.
-
Data Interpretation and Performance Metrics
The performance of the additive-containing electrolytes should be compared against the baseline electrolyte.
| Performance Metric | Description | Expected Improvement with Additive |
| First Cycle Coulombic Efficiency (ICE) | (Discharge Capacity / Charge Capacity) x 100% for the first cycle. | Higher ICE, indicating less irreversible capacity loss due to a more stable SEI formation. |
| Capacity Retention | (Discharge Capacity at Nth cycle / Discharge Capacity at 1st cycle) x 100%. | Slower capacity fade over extended cycling, signifying improved electrode/electrolyte stability. |
| Rate Capability | The ability of the battery to deliver capacity at high discharge rates. | Improved capacity retention at higher C-rates due to a less resistive SEI. |
| Impedance Growth | Increase in charge-transfer resistance (Rct) measured by EIS after cycling. | Suppressed growth of Rct, indicating a more stable and less resistive SEI over time. |
Safety Precautions
-
Chemical Handling: 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is a fluorinated compound and should be handled with care. Assume it is toxic and an irritant. Handle only in a well-ventilated fume hood or glovebox.
-
Electrolyte Preparation: The lithium salt (LiPF₆) is highly sensitive to moisture and can release toxic HF gas upon contact with water. All handling must be performed in an inert atmosphere.
-
Cell Disassembly: Disassembling cycled cells should be done with caution in a fume hood, as the components may be reactive.
References
-
Long, B. R., et al. (2016). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. Journal of the Electrochemical Society, 163(10), A2162. [Link]
-
Smith, K., et al. (2017). Standardization of Coin-Cell Assembly, Electrochemical Testing, and Data Presentation for High-Voltage Cathode Materials. Journal of the Electrochemical Society, 164(1), A6041. [Link]
-
Zhang, X., et al. (2020). Optimized synthesis of cyclic fluorinated sulfonylimide lithium salts to suppress aluminum corrosion in lithium-ion batteries. Journal of Materials Chemistry A, 8(30), 15089-15096. [Link]
-
Palacin, M. R., et al. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials, 31(21), 8638-8653. [Link]
-
Ponrouch, A., et al. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). National Institutes of Health. [Link]
-
D'Angelo, M. F., et al. (2021). SEI formation mechanisms and Li+ dissolution in lithium metal anodes. Journal of Chemical Physics, 155(12), 124703. [Link]
-
Abraham, D. P., et al. (2013). Electrolyte Additive Performance in Lithium Ion Batteries: From Coin Cells to 400-Mah Pouch Cells. ECS Meeting Abstracts, MA2013-02, 29. [Link]
-
Li, Q., et al. (2023). Fluorine chemistry in lithium-ion and sodium-ion batteries. Chemical Synthesis, 2(1), 1-20. [Link]
-
Zhang, Z., et al. (2013). Fluorinated electrolytes for 5 V lithium-ion battery chemistry. Energy & Environmental Science, 6(6), 1806-1810. [Link]
-
Wang, C., et al. (2022). The formation mechanism of SEI and CEI films in LiDFOB-containing electrolyte by DFT calculation. Nanoscale, 14(3), 896-904. [Link]
-
Lee, S. H., et al. (2010). Electrochemical Behavior of Surface-Fluorinated Cathode Materials for Lithium Ion Battery. Journal of the Electrochemical Society, 157(9), A983. [Link]
-
von der Ehe, J., et al. (2021). The Origin of Gaseous Decomposition Products Formed During SEI Formation Analyzed by Isotope Labeling in Lithium‐Ion Battery Electrolytes. Batteries & Supercaps, 4(11), 1731-1738. [Link]
-
Soni, S. K., et al. (2022). Binary Cation Matrix Electrolyte and its Effect on SEI Suppression and Evolution of Si Anode. ACS Applied Materials & Interfaces, 14(4), 5192-5202. [Link]
-
Kostecki, R., et al. (2012). The Mechanism of SEI Formation on a Single Crystal Si(100) Electrode. Journal of the Electrochemical Society, 159(8), A1237. [Link]
-
TYCORUN ENERGY. (2024). Role and benefits of electrolyte additives – enhancing lithium battery performance. [Link]
Sources
- 1. Rise of Electrolyte Additives in Advancing Lithium ion Battery [sigmaaldrich.com]
- 2. huntkeyenergystorage.com [huntkeyenergystorage.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Fluorinated electrolytes for 5 V lithium-ion battery chemistry - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
polymerization of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
An Application Guide to the Ring-Opening Polymerization of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
Introduction
3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, also known as tetrafluoroethane β-sultone, is a fluorinated cyclic monomer with the chemical formula C₂F₄O₃S.[1] As a member of the per- and polyfluoroalkyl substances (PFAS) family, its polymerization offers a pathway to novel fluoropolymers with unique structures and properties.[2] The resulting polymer, featuring a poly(tetrafluoroethylene sulfonate) backbone, is distinct from well-known fluoropolymers like Polytetrafluoroethylene (PTFE) or Nafion™.[3][4] While PTFE is a simple fluorocarbon homopolymer and Nafion™ is a copolymer with perfluoroalkoxy side chains terminating in sulfonic acid groups, the polymer derived from this sultone incorporates the sulfonate group directly into the main chain.[5][6][7]
This unique structure is anticipated to yield materials with high thermal stability, chemical resistance, and potentially interesting electrochemical properties, making it a topic of interest for researchers in materials science and drug development. This guide provides a comprehensive overview of the proposed anionic ring-opening polymerization (AROP) mechanism, a detailed experimental protocol for its synthesis, and methods for its characterization. The protocols are designed based on established principles of anionic polymerization of fluorinated and cyclic monomers.[8][9]
Part 1: Mechanistic Insights into Anionic Ring-Opening Polymerization (AROP)
The proceeds via an anionic ring-opening mechanism. The four-membered sultone ring is highly strained and contains strongly electron-withdrawing fluorine and sulfonyl groups, making the ring susceptible to nucleophilic attack. AROP is the method of choice as it can proceed under controlled conditions, potentially leading to a "living" polymerization where chain termination and transfer reactions are minimal.[10] This allows for precise control over the polymer's molecular weight and the synthesis of polymers with a narrow molecular weight distribution.
The proposed mechanism involves three key stages:
-
Initiation: A nucleophile (Initiator, Nu⁻) attacks one of the electrophilic carbon atoms of the sultone ring. This attack leads to the cleavage of a carbon-oxygen bond, opening the ring and forming a propagating anion, in this case, a sulfonate anion.
-
Propagation: The newly formed anionic chain end attacks another monomer molecule in the same manner, extending the polymer chain. This process repeats, consuming the monomer.
-
Termination: In a true living polymerization, the propagating chains remain active until deliberately "quenched" by a terminating agent, such as a proton source (e.g., acidified methanol). This step allows for the synthesis of well-defined polymers and potentially block copolymers.
Caption: Proposed mechanism for the anionic ring-opening polymerization of tetrafluoroethane β-sultone.
Part 2: Experimental Protocols and Workflow
Extreme caution is advised. The monomer is a PFAS compound, and appropriate personal protective equipment (PPE) must be worn. Anionic polymerizations require strictly anhydrous and anaerobic conditions. The use of a glovebox or Schlenk line techniques is mandatory.
Section 2.1: Materials and Reagent Preparation
| Reagent/Material | Grade | Supplier | Purpose & Handling Notes |
| 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide | Polymerization Grade (>99%) | Specialty Chemical Supplier | Monomer. Store under inert gas, away from moisture. |
| Cesium Fluoride (CsF) | Anhydrous, >99.9% | Sigma-Aldrich, etc. | Initiator. Dry thoroughly under vacuum at >100 °C before use. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, Inhibitor-free | Sigma-Aldrich, etc. | Solvent. Purify using a solvent purification system or by distillation from sodium/benzophenone.[11] |
| Methanol | Anhydrous | Any major supplier | For precipitation/washing. |
| Hydrochloric Acid (HCl) | Reagent Grade | Any major supplier | For preparing acidified methanol to quench the reaction. |
| Argon or Nitrogen Gas | High Purity (99.999%) | Local Gas Supplier | For maintaining an inert atmosphere. |
| Schlenk Flasks & Glassware | - | VWR, etc. | Must be oven-dried (>120 °C) and cooled under vacuum before use. |
Section 2.2: Protocol for Anionic Polymerization
This protocol details a representative lab-scale synthesis (Target: 5g of polymer).
-
Reactor Setup: Assemble a 250 mL three-neck Schlenk flask equipped with a magnetic stir bar, a gas inlet/outlet connected to a bubbler, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with high-purity argon or nitrogen. Maintain a slight positive pressure of inert gas throughout the experiment.
-
Reagent Preparation:
-
In a glovebox, weigh 0.180 g of anhydrous Cesium Fluoride (CsF) into a dry vial.
-
In the same glovebox, weigh 10.0 g of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide monomer.
-
-
Solvent and Initiator Addition:
-
Using a cannula, transfer 100 mL of anhydrous THF into the reaction flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the pre-weighed CsF initiator to the cold THF with vigorous stirring. Stir for 15 minutes to ensure good dispersion. Rationale: Low temperature helps control the initiation rate and dissipate any heat generated.
-
-
Monomer Addition:
-
Dissolve the 10.0 g of monomer in 20 mL of anhydrous THF in a separate, dry Schlenk flask.
-
Transfer the monomer solution slowly (dropwise over 30 minutes) via cannula to the stirred initiator solution at -78 °C. Rationale: Slow addition prevents a rapid, uncontrolled polymerization and helps achieve a more uniform polymer chain growth.
-
-
Polymerization:
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.
-
Slowly allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution is expected to increase significantly as the polymer forms.
-
-
Termination (Quenching):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a quenching solution of 5% HCl in methanol.
-
Slowly add 10 mL of the acidified methanol to the reaction flask to terminate the living anionic chain ends. Stir for 15 minutes.
-
Section 2.3: Polymer Isolation and Purification
-
Precipitation: Slowly pour the viscous polymer solution from the reaction flask into a beaker containing 800 mL of vigorously stirring methanol. A white, fibrous polymer should precipitate immediately.
-
Washing:
-
Allow the precipitate to settle, then decant the supernatant.
-
Add 200 mL of fresh methanol, stir vigorously for 30 minutes to wash the polymer, and decant again.
-
Repeat the washing step two more times to ensure the complete removal of residual initiator, unreacted monomer, and salts.
-
-
Drying:
-
Collect the purified polymer by filtration.
-
Dry the polymer in a vacuum oven at 60-80 °C for 24 hours or until a constant weight is achieved.
-
Store the final polymer in a desiccator.
-
Caption: Step-by-step experimental workflow for the synthesis and isolation of the polymer.
Part 3: Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis of the target polymer and to determine its key properties.
| Technique | Abbreviation | Information Obtained | Expected Result |
| Fourier-Transform Infrared Spectroscopy | FTIR | Functional Groups | Disappearance of characteristic cyclic sultone S=O stretches (~1400 cm⁻¹); appearance of asymmetric and symmetric S=O stretches for the open-chain sulfonate (~1350 and ~1180 cm⁻¹). |
| Nuclear Magnetic Resonance Spectroscopy | ¹⁹F NMR | Polymer Structure & Purity | Shift of CF₂ signals from the strained ring environment to two distinct signals corresponding to -CF₂-SO₃- and -CF₂-O- in the polymer backbone. |
| Gel Permeation Chromatography | GPC | Molecular Weight & Distribution | Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and Polydispersity Index (PDI). A PDI value close to 1.1 suggests a well-controlled polymerization. |
| Thermogravimetric Analysis | TGA | Thermal Stability | Onset of decomposition temperature. Fluoropolymers are expected to be stable to >300 °C. |
| Differential Scanning Calorimetry | DSC | Thermal Transitions | Glass transition temperature (Tg). Provides insight into the polymer's amorphous or semi-crystalline nature. |
References
-
Perma Pure. (n.d.). The Basic Physical and Chemical Properties of Nafion™ Polymer. Retrieved from [Link]
-
Wikipedia. (2023). Nafion. Retrieved from [Link]
-
Plastics Engineering. (2024). NAFION: Production, Advantages, and Future Challenges. Retrieved from [Link]
-
Perma Pure. (2021). All About Nafion™ Polymer. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (n.d.). The characteristics and applications of Nafion membranes - An overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide - Substance Details. Retrieved from [Link]
- Google Patents. (n.d.). EP3862368A1 - Polytetrafluoroethylene production method.
-
Royal Society of Chemistry. (2015). A post-polymerization functionalization strategy for the synthesis of sulfonyl (trifluoromethanesulfonyl)imide functionalized (co)polymers. Polymer Chemistry. Retrieved from [Link]
-
ResearchGate. (2000). Copolymerization of Tetrafluoroethylene and 2,2Bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole in Supercritical Carbon Dioxide. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Anionic polymerization of activated oxetane and its copolymerization with ethylene oxide for the synthesis of amphiphilic block copolymers. Polymer Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. Retrieved from [Link]
-
Sci-Hub. (1995). Anionic polymerization of fluorine‐containing vinyl monomers, 12. Anionic polymerization mechanism of hexafluoro‐1,3‐butadiene. Macromolecular Chemistry and Physics. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Polyfluorinated Thia- and Oxathiacalixarenes Based on Perfluoro-m-xylene. Retrieved from [Link]
-
The Essential Chemical Industry. (n.d.). Poly(tetrafluoroethene) (Polytetrafluoroethylene). Retrieved from [Link]
-
Wiley Online Library. (n.d.). Anionic Vinyl Polymerization. Retrieved from [Link]
-
Wikipedia. (2024). Per- and polyfluoroalkyl substances. Retrieved from [Link]
-
ResearchGate. (2021). Anionic Polymerization of Ethyl 2-Cyanoacrylate Initiated by 1,3-Dimethylimidazolium (phosphonooxy-)oligosulfanide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polyfluoralkylated 1,3,2-dioxaphospholane and 1,3,2-dioxaphosphorinane oxides. Retrieved from [Link]
-
ResearchGate. (2015). ANIONIC POLYMERIZATION OF STYRENE EFFECT OF TETRAHYDROFURAN. Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. PFAS - Wikipedia [en.wikipedia.org]
- 3. permapure.com [permapure.com]
- 4. Poly(tetrafluoroethene) (Polytetrafluoroethylene) [essentialchemicalindustry.org]
- 5. Nafion - Wikipedia [en.wikipedia.org]
- 6. plasticsengineering.org [plasticsengineering.org]
- 7. ijirt.org [ijirt.org]
- 8. Anionic polymerization of activated oxetane and its copolymerization with ethylene oxide for the synthesis of amphiphilic block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sci-Hub. Anionic polymerization of fluorine‐containing vinyl monomers, 12. Anionic polymerization mechanism of hexafluoro‐1,3‐butadiene / Macromolecular Chemistry and Physics, 1995 [sci-hub.box]
- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: High-Voltage Electrolyte Testing with Fluorinated Additives
Abstract
The pursuit of higher energy density in lithium-ion batteries (LIBs) necessitates the use of high-voltage cathode materials. However, operating beyond 4.3 V (vs. Li/Li⁺) triggers aggressive oxidative decomposition of conventional carbonate-based electrolytes, leading to rapid capacity fading and safety concerns.[1][2] Fluorinated electrolyte additives, such as fluoroethylene carbonate (FEC), have emerged as a critical solution, enabling the formation of a stable and protective cathode-electrolyte interphase (CEI).[3][4][5] This document provides a comprehensive guide for researchers, outlining the theoretical underpinnings, critical safety protocols, and detailed experimental procedures for evaluating high-voltage electrolytes containing fluorinated additives. The protocols cover everything from material preparation and coin cell assembly to advanced electrochemical characterization and post-mortem analysis.
Introduction: The High-Voltage Challenge and the Fluorinated Solution
Conventional LIB electrolytes, typically a solution of LiPF₆ in a mixture of ethylene carbonate (EC) and linear carbonates (e.g., EMC, DMC), are not electrochemically stable at potentials exceeding 4.3 V.[1][2] At the surface of high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO) or Ni-rich LiNiₓMnᵧCo₂O₂ (NMC), these solvents undergo oxidative decomposition. This process consumes the electrolyte, thickens the CEI, increases impedance, and ultimately leads to severe performance degradation.[6][7][8]
Fluorinated additives are designed to preferentially oxidize on the cathode surface at a potential slightly lower than the bulk electrolyte. This sacrificial decomposition forms a robust, thin, and ionically conductive CEI.[1][3]
Mechanism of Action: The Role of Fluoroethylene Carbonate (FEC)
FEC is a widely studied and effective additive. Upon oxidation, it polymerizes and decomposes to form a CEI rich in LiF and PEO-like polymers.[1][5][6] This inorganic-rich interphase offers several key advantages:
-
Electrochemical Stability: It acts as a physical barrier, preventing further oxidation of the bulk electrolyte.[6]
-
Structural Integrity: It helps suppress the dissolution of transition metals from the cathode structure, preserving the active material.[1]
-
Improved Kinetics: A thin, stable CEI facilitates efficient Li⁺ transport, maintaining good rate capability.[5]
This guide provides the necessary protocols to systematically evaluate and validate these performance enhancements in a laboratory setting.
Critical Safety Protocols
Handling high-voltage battery components and fluorinated chemicals requires stringent safety measures. Thermal runaway, chemical exposure, and high-voltage electrical hazards are primary risks.[9][10]
2.1. Personal Protective Equipment (PPE) Always wear the following when handling battery components and electrolytes:
-
Safety Goggles: Protect against electrolyte splashes.
-
Nitrile Gloves: Prevents skin contact with corrosive and toxic electrolyte components.[11] Change gloves immediately if contamination is suspected.
-
Lab Coat: Provides a barrier against spills.
2.2. Environment and Handling
-
Glovebox: All cell assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm to prevent moisture contamination and reactions with lithium metal.[12][13]
-
Fume Hood: Handle electrolyte solutions and fluorinated additives in a certified fume hood to avoid inhalation of volatile and potentially toxic fumes.
-
Storage: Store batteries at temperatures between 5°C and 20°C (41°F and 68°F) and at approximately 50% state of charge for long-term storage.[10]
-
Spill Management: In case of an electrolyte leak, absorb the spill with a piece of cloth or dry paper towels while wearing appropriate PPE.[11][14] Dispose of contaminated materials according to local regulations.
-
High-Voltage Systems (>60V): For battery packs, adhere to all applicable electrical safety standards, including terminal protection and use of insulated tools to prevent shock and arc hazards.[9]
2.3. Waste Disposal
-
Cells: Never dispose of lithium-ion cells in standard trash. They must be fully discharged and collected for specialized battery recycling.
-
Chemicals: Dispose of all unused electrolytes and solvents according to your institution's hazardous waste guidelines.
Experimental Design & Setup
A well-designed experiment is crucial for obtaining reproducible and meaningful data. This involves preparing a baseline electrolyte and one or more experimental electrolytes containing fluorinated additives for comparison.
3.1. Materials and Reagents
| Component | Specification | Supplier Example | Purpose |
| Cathode | High-Voltage Active Material (e.g., NMC811, LNMO) coated on Aluminum foil | MTI Corp. | Working Electrode |
| Anode | Lithium Metal Foil (99.9%, battery grade) | Sigma-Aldrich | Counter/Reference Electrode |
| Separator | Celgard 2325 (or equivalent microporous membrane) | Celgard | Prevents short circuits |
| Baseline Electrolyte | 1 M LiPF₆ in EC:EMC (3:7 v/v) | Gotion | Control Group |
| Additive | Fluoroethylene Carbonate (FEC), Battery Grade, >99.9% | Solvay | Experimental Group |
| Cell Hardware | CR2032 Coin Cell Kits (cases, spacers, springs) | MTI Corp. | Test Vehicle |
| Solvents | Anhydrous Dimethyl Carbonate (DMC) for cleaning | Sigma-Aldrich | Cleaning cell components |
3.2. Electrolyte Preparation Protocol Causality: The additive concentration is critical. Too little may not form a complete CEI, while too much can lead to increased impedance. A common starting point is 1-2% by weight.
-
Inside a fume hood, prepare the experimental electrolyte by adding the desired weight percentage of FEC to the baseline electrolyte.
-
For example, to prepare a 2% FEC solution in 10 g of baseline electrolyte, add 0.204 g of FEC.
-
Gently stir the solution with a magnetic stirrer in a sealed vial for at least 1 hour to ensure complete dissolution and homogeneity.
-
Transfer the prepared electrolytes into the glovebox antechamber and allow sufficient time for the atmosphere to purge before introducing them into the main chamber.
Detailed Experimental Protocols
4.1. Coin Cell Assembly (CR2032 Half-Cell) This protocol details the assembly of a half-cell with a high-voltage cathode and a lithium metal anode.[12][15][16][17]
Causality: A consistent assembly process is paramount for cell-to-cell reproducibility. Variations in electrode alignment, separator wetting, or crimping pressure can significantly alter electrochemical performance.
-
Preparation: Transfer all necessary components (cell parts, electrodes, separator, electrolytes, pipettes, tweezers) into the argon-filled glovebox.
-
Cathode Punching: Punch 15 mm diameter discs from the cathode sheet using a precision disc cutter.
-
Anode Punching: Punch 16 mm diameter discs from the lithium metal foil. The slightly larger anode diameter ensures complete coverage of the cathode, preventing edge plating.
-
Separator Punching: Punch 19 mm diameter discs from the separator roll. The separator must extend beyond both electrodes to prevent shorting.
-
Assembly Stack: Using non-metallic tweezers, assemble the cell in the following order inside the bottom case (the larger cap):
-
Place the cathode disc, active material side up.
-
Dispense ~20 µL of the designated electrolyte onto the cathode surface.
-
Place a separator disc on top of the wetted cathode.
-
Dispense another ~20 µL of electrolyte onto the separator.
-
Place the lithium metal disc on the wetted separator.
-
Add a stainless-steel spacer.
-
Add the spring.
-
-
Closing the Cell: Place the top case (smaller cap with gasket) over the assembled stack.
-
Crimping: Carefully transfer the cell to the crimping machine. Apply pressure to seal the cell. A properly sealed cell will have a uniformly curved edge.[15][17]
-
Final Steps: Remove the sealed cell, wipe off any excess electrolyte from the exterior, and label it clearly. Let the cell rest for at least 4 hours to ensure complete electrolyte wetting of the electrode pores.
Workflow for High-Voltage Electrolyte Evaluation
Caption: Overall experimental workflow from preparation to post-mortem analysis.
4.2. Electrochemical Testing Protocols All tests should be conducted using a multi-channel battery cycler in a temperature-controlled environment (e.g., 25°C).
4.2.1. Formation Cycles Causality: The initial cycles are critical for forming a stable CEI. A low current rate allows for a more uniform and robust interface to be established.
-
Protocol: Cycle the cells for 2-3 cycles at a low C-rate (e.g., C/10) within the designated voltage window (e.g., 3.0 V to 4.5 V for NMC811).
-
Data to Collect: Charge/discharge capacity, coulombic efficiency (CE), and voltage profiles. A high CE (>99.5%) in subsequent cycles indicates a stable interphase.
4.2.2. Rate Capability Testing Causality: This test evaluates the ability of the electrolyte and CEI to support fast Li⁺ transport at high currents.
-
Protocol: After formation, cycle the cells at progressively increasing C-rates (e.g., C/5, C/2, 1C, 2C, 5C), performing 5 cycles at each rate. Conclude with 5 cycles back at C/5 to check for capacity recovery.
-
Data to Collect: Discharge capacity at each C-rate.
4.2.3. Long-Term Cycling Causality: This is the ultimate test of electrolyte stability and its ability to prevent degradation over time.
-
Protocol: Cycle the cells at a moderate rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 200-500).
-
Data to Collect: Discharge capacity and CE for each cycle. Plot capacity retention (%) vs. cycle number.
4.2.4. Electrochemical Impedance Spectroscopy (EIS) Causality: EIS is a non-destructive technique used to probe the impedance characteristics of the cell, providing insight into the resistance of the CEI and charge-transfer processes.[18][19]
-
Protocol: Perform EIS measurements on cells before cycling and after long-term cycling.
-
Parameters: Frequency range: 100 kHz to 0.01 Hz; AC amplitude: 10 mV.
-
Data Analysis: Analyze the resulting Nyquist plots. The diameter of the semicircle in the mid-frequency range typically corresponds to the charge-transfer resistance and the resistance of the surface films (CEI).[18][20] A smaller increase in this semicircle for the additive-containing cell after cycling indicates a more stable CEI.
Post-Mortem Analysis
After cycling, disassembling the cell provides direct physical and chemical evidence of the CEI's properties.[21][22][23][24]
5.1. Cell Disassembly Protocol
-
Fully discharge the cell to 3.0 V.
-
Inside a glovebox, carefully open the crimped cell using de-crimping tools.
-
Disassemble the cell components (anode, cathode, separator) with tweezers.
-
Rinse the harvested cathode and anode gently with anhydrous DMC to remove residual electrolyte salt.
-
Dry the components under vacuum inside the glovebox antechamber.
5.2. Surface Characterization
-
Scanning Electron Microscopy (SEM): Use SEM to visualize the surface morphology of the cathode. A smooth, uniform surface on the electrode from the additive cell, compared to a thicker, cracked, or porous layer on the baseline electrode, provides visual evidence of a superior CEI.[7]
-
X-ray Photoelectron Spectroscopy (XPS): Use XPS to determine the elemental and chemical composition of the CEI. The detection of LiF and other fluorine-containing species on the cathode surface from the FEC-containing cell would confirm the participation of the additive in CEI formation.[6]
Conceptual Diagram of CEI Formation
Caption: Mechanism of CEI formation with and without fluorinated additives.
References
-
Oxidation Decomposition Mechanism of Fluoroethylene Carbonate-Based Electrolytes for High-Voltage Lithium Ion Batteries: A DFT Calculation and Experimental Study. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
(PDF) Degradation of Lithium Iron Phosphate-based Cathode in Lithium Ion Batteries: a Post-mortem Analysis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Lithium-Ion Battery Safety Guidance. (n.d.). MIT EHS. Retrieved January 17, 2026, from [Link]
-
Lithium Battery Safety. (n.d.). University of Washington. Retrieved January 17, 2026, from [Link]
-
Fluoroethylene Carbonate as an Important Component for the Formation of an Effective Solid Electrolyte Interphase on Anodes and Cathodes for Advanced Li-Ion Batteries. (2017). ACS Energy Letters. Retrieved January 17, 2026, from [Link]
-
Influence of fluoroethylene carbonate as co-solvent on the high-voltage performance of LiNi1/3Co1/3Mn1/3O2 cathode for lithium-ion batteries. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
How To Make Coin Cells. (n.d.). Landt Instruments. Retrieved January 17, 2026, from [Link]
-
Enhanced electrochemical performance of high voltage spinel cathode by using fluoroethylene carbonate as an electrolyte additive. (n.d.). Atlantis Press. Retrieved January 17, 2026, from [Link]
-
Effect of Fluoroethylene Carbonate Electrolyte Additives on the Electrochemical Performance of Nickel-Rich NCM Ternary Cathodes. (2023). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Cell benchmarking and post-mortem analysis of commercial lithium batteries. (n.d.). Fraunhofer IKTS. Retrieved January 17, 2026, from [Link]
-
Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries. (n.d.). Energy & Environmental Science (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
Post-mortem analysis. (n.d.). ZSW. Retrieved January 17, 2026, from [Link]
-
Postmortem Analysis of 18650 Graphite/LFP Cells in a Long-Term Aging Study for Second-Life Applications. (2024). MDPI. Retrieved January 17, 2026, from [Link]
-
Safe handling of lithium batteries. (n.d.). ZVEI. Retrieved January 17, 2026, from [Link]
-
Construction and Testing of Coin Cells of Lithium Ion Batteries. (2012). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Nonflammable All-Fluorinated Electrolyte Enabling High-Voltage and High-Safety Lithium-Ion Cells. (2024). ACS Applied Materials & Interfaces. Retrieved January 17, 2026, from [Link]
-
Handling Manual for used Lithium-Ion “High Voltage Battery”. (n.d.). Global Suzuki. Retrieved January 17, 2026, from [Link]
-
Video: Construction and Testing of Coin Cells of Lithium Ion Batteries. (2011). JoVE. Retrieved January 17, 2026, from [Link]
-
Electrochemical characterization and post-mortem analysis of aged LiMn2O4–NMC/graphite lithium ion batteries part II. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
SAFETY AND HANDLING GUIDELINES FOR ELECTROCHEM LITHIUM BATTERIES. (n.d.). Electrochem. Retrieved January 17, 2026, from [Link]
-
How to make a coin cell. (n.d.). Clean Energy Institute - University of Washington. Retrieved January 17, 2026, from [Link]
-
Fluorinated High-Voltage Electrolytes To Stabilize Nickel-Rich Lithium Batteries. (2023). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Electrochemical Impedance Spectroscopy: High-energy Battery Interphases. (2024). YouTube. Retrieved January 17, 2026, from [Link]
-
Fluorinated High-Voltage Electrolytes To Stabilize Nickel-Rich Lithium Batteries. (2023). PubMed. Retrieved January 17, 2026, from [Link]
-
Coin cell assembling and testing. (2024). YouTube. Retrieved January 17, 2026, from [Link]
-
Fluorinated Electrolyte for High-Voltage Lithium-Ion/Sulfur Chemistry with High Energy Density. (2024). Avestia. Retrieved January 17, 2026, from [Link]
-
Electrochemical Impedance Spectroscopy. (n.d.). Battery Design. Retrieved January 17, 2026, from [Link]
-
Introducing a High Voltage Test System for EIS up to 20kHz. (n.d.). Gamry Instruments. Retrieved January 17, 2026, from [Link]
-
Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). (2019). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Electrochemical Impedance Spectroscopy Analysis of Lithium Ion Battery Based on Equivalent Circuit Model. (2020). IEEE Xplore. Retrieved January 17, 2026, from [Link]
-
Understanding Li-based battery materials via electrochemical impedance spectroscopy. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Investigating Voltage in Electrochemical Cells. (n.d.). All Science Fair Projects. Retrieved January 17, 2026, from [Link]
-
Recent Progress in Research on High-Voltage Electrolytes for Lithium-Ion Batteries. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Practical Considerations for Testing Polymer Electrolytes for High-Energy Solid-State Batteries. (n.d.). OSTI.GOV. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced electrochemical performance of high voltage spinel cathode by using fluoroethylene carbonate as an electrolyte additive | Atlantis Press [atlantis-press.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated High-Voltage Electrolytes To Stabilize Nickel-Rich Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ehs.mit.edu [ehs.mit.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. zvei.org [zvei.org]
- 12. Video: Construction and Testing of Coin Cells of Lithium Ion Batteries [jove.com]
- 13. m.youtube.com [m.youtube.com]
- 14. globalsuzuki.com [globalsuzuki.com]
- 15. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 16. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 18. Electrochemical Impedance Spectroscopy - Battery Design [batterydesign.net]
- 19. Electrochemical Impedance Spectroscopy Analysis of Lithium Ion Battery Based on Equivalent Circuit Model | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cell benchmarking and post-mortem analysis of commercial lithium batteries - Fraunhofer IKTS [ikts.fraunhofer.de]
- 23. ZSW: Post-mortem analysis [zsw-bw.de]
- 24. Postmortem Analysis of 18650 Graphite/LFP Cells in a Long-Term Aging Study for Second-Life Applications | MDPI [mdpi.com]
Application Notes & Protocols: Incorporation of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide for Advanced Coating Formulations
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the chemical incorporation of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, hereafter referred to as tetrafluoroethane-β-sultone (TFS), into polymer backbones for advanced coating applications. Unlike a conventional additive, TFS is a highly reactive cyclic sultone that undergoes a ring-opening reaction, allowing for the covalent grafting of fluorinated sulfonate side chains onto a base polymer. This process can dramatically alter the surface properties and functionality of the resulting coating, imparting attributes such as enhanced chemical resistance, hydrophobicity, and ion-exchange capabilities. This guide details the underlying reaction mechanisms, provides step-by-step protocols for modifying common hydroxyl-functionalized resins, and outlines analytical methods for validation.
Introduction: Mechanistic Rationale and Strategic Advantage
The modification of coating resins at a molecular level offers a robust alternative to the simple physical blending of additives. Tetrafluoroethane-β-sultone is a powerful tool in this regard. As a strained, four-membered ring, it is an excellent electrophile susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility.
The primary mechanism of incorporation involves the ring-opening of the sultone by a nucleophilic group present on the polymer binder, such as a hydroxyl (-OH) or amine (-NH) group. This reaction, often initiated by a base or thermal conditions, results in the formation of a stable covalent bond and a terminal fluorinated sulfonate group.
The strategic advantage of this covalent modification is twofold:
-
Permanence: The functional group is permanently integrated into the resin, preventing leaching or phase separation over the coating's lifetime—a common failure mode for physically blended additives.
-
Functionality: The resulting –O–CF₂–CF₂–SO₃H side chain (or its salt form) provides a unique combination of a low-energy fluorinated segment and a high-energy, functional sulfonate head. This structure is analogous to the side chains in perfluorosulfonic acid (PFSA) ionomers like Nafion™, known for their exceptional chemical stability and ion-transport properties.
The following diagram illustrates the fundamental workflow for incorporating TFS into a polymer resin.
Figure 1: General workflow for TFS incorporation.
Materials and Reagents Selection
The success of the synthesis is critically dependent on the purity and appropriate selection of materials.
| Component | Specification | Rationale & Key Considerations |
| Base Polymer Resin | Hydroxyl-functional acrylic or polyester polyol | The hydroxyl groups act as the nucleophilic sites for the ring-opening reaction. The resin should have a well-defined hydroxyl number (mg KOH/g) to allow for stoichiometric calculations. |
| Tetrafluoroethane-β-sultone (TFS) | Purity > 98% | Impurities can interfere with the reaction or introduce unwanted side products. TFS is moisture-sensitive and should be handled under inert conditions. |
| Reaction Solvent | Anhydrous, polar aprotic (e.g., DMF, NMP, DMSO) | The solvent must fully dissolve the base polymer and be stable to the reaction conditions. It must be anhydrous as water will readily react with TFS and the base catalyst. |
| Base Catalyst | Non-nucleophilic strong base (e.g., NaH, K₂CO₃) | The base deprotonates the hydroxyl group on the polymer, creating a more potent alkoxide nucleophile to attack the sultone. Sodium hydride (NaH) is highly effective but requires stringent inert atmosphere techniques. Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative. |
| Precipitation/Wash Solvent | Non-solvent for the polymer (e.g., Methanol, Water) | Used to isolate the purified functionalized polymer from unreacted reagents and the reaction solvent. |
Experimental Protocol: Grafting TFS onto an Acrylic Polyol
This protocol details a representative procedure for modifying a standard hydroxyl-functional acrylic resin. The stoichiometry is based on functionalizing a target percentage of the available hydroxyl groups.
Objective: To graft TFS onto 20% of the available hydroxyl sites of an acrylic polyol.
Assumptions:
-
Acrylic Polyol Hydroxyl Number: 150 mg KOH/g
-
Molecular Weight of KOH: 56.11 g/mol
3.1. Pre-Reaction Calculations
-
Calculate Moles of Hydroxyl Groups:
-
Hydroxyl Equivalent Weight (HEW) = (56.11 g/mol * 1000) / 150 mg KOH/g = 374 g/mol -OH
-
For a 100 g batch of resin: Moles of -OH = 100 g / 374 g/mol = 0.267 mol
-
-
Calculate Moles of TFS Required (20% functionalization):
-
Target Moles = 0.267 mol * 0.20 = 0.0534 mol
-
MW of TFS (C₂F₄O₃S) = 180.09 g/mol
-
Mass of TFS = 0.0534 mol * 180.09 g/mol = 9.62 g
-
-
Calculate Moles of Base Catalyst (using NaH as an example):
-
A slight molar excess (1.1 eq) relative to the hydroxyl groups to be functionalized is recommended.
-
Moles of NaH = 0.0534 mol * 1.1 = 0.0587 mol
-
MW of NaH = 24.00 g/mol
-
Mass of NaH = 0.0587 mol * 24.00 g/mol = 1.41 g (as a 100% solid; adjust for dispersion in mineral oil if used).
-
3.2. Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser. Ensure all glassware is oven-dried to remove residual moisture.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere. Maintain a positive nitrogen flow throughout the reaction.
-
Resin Dissolution: Charge the flask with the acrylic polyol (100 g) and anhydrous DMF (e.g., 400 mL, to achieve ~20% solids). Stir at room temperature until the resin is completely dissolved.
-
Deprotonation: [CAUTION: NaH reacts violently with water. Handle with extreme care under inert conditions.] Slowly add the sodium hydride (1.41 g) portion-wise to the stirred solution. Hydrogen gas will evolve. Allow the mixture to stir for 1-2 hours at room temperature to ensure complete deprotonation of the hydroxyl groups, forming the sodium alkoxide.
-
Sultone Addition: Dissolve the TFS (9.62 g) in a small amount of anhydrous DMF (~20 mL) in a separate flask under nitrogen. Using a syringe, add the TFS solution dropwise to the main reaction flask over 30 minutes. An exotherm may be observed; maintain the temperature below 40 °C during addition.
-
Reaction: After the addition is complete, heat the mixture to 60-70 °C and maintain for 4-6 hours.
-
Monitoring: The reaction can be monitored by taking small aliquots and analyzing them via FTIR spectroscopy. Look for the disappearance of the characteristic sultone S=O stretch (around 1380 cm⁻¹) and the appearance of sulfonate group (SO₃⁻) stretches (around 1055 cm⁻¹).
-
Quenching & Purification: Once the reaction is complete, cool the mixture to room temperature. Slowly add methanol to quench any unreacted NaH. Precipitate the modified polymer by pouring the reaction mixture into a large volume of vigorously stirred deionized water.
-
Washing & Drying: Filter the precipitated polymer. Wash thoroughly with deionized water multiple times to remove DMF and salts. Dry the purified polymer in a vacuum oven at 50 °C until a constant weight is achieved.
Validation and Characterization
Confirming the covalent incorporation of the TFS is essential.
Figure 2: Analytical validation workflow.
-
FTIR Spectroscopy: Compare the spectra of the base resin and the modified resin. The key evidence of successful grafting is the appearance of strong absorption bands corresponding to the sulfonate group (R-SO₃⁻) at approximately 1055 cm⁻¹ (symmetric S=O stretch) and C-F bonds between 1100-1300 cm⁻¹.
-
¹⁹F NMR Spectroscopy: This is a definitive method. The spectrum of the modified polymer dissolved in a suitable solvent (e.g., DMSO-d₆) should show characteristic peaks for the two -CF₂- groups, confirming the presence of the fluoroalkyl chain.
-
Contact Angle Goniometry: Prepare a coating film with the modified resin. A significant increase in the water contact angle compared to the unmodified control demonstrates the successful migration of the low-surface-energy fluorinated chains to the coating-air interface.
-
Titration: The acid number of the polymer can be determined by titration to quantify the number of incorporated sulfonic acid groups, providing a measure of the degree of functionalization.
Formulation and Curing Considerations
Once the modified resin is synthesized and validated, it can be formulated into a coating.
-
Crosslinking: The newly introduced sulfonic acid groups are highly acidic and can catalyze crosslinking reactions in systems containing, for example, melamine-formaldehyde resins. However, they can also interfere with certain chemistries. Compatibility studies are essential.
-
Solvent System: The modified polymer may have different solubility characteristics than the parent resin. The solvent blend for the final formulation may need to be adjusted.
-
Pigments and Additives: The acidic nature of the sulfonate groups can affect pigment dispersion and the stability of other additives. It is recommended to use pigments and additives that are stable in acidic environments.
Conclusion
The chemical incorporation of tetrafluoroethane-β-sultone represents a sophisticated method for creating high-performance coatings with tailored surface properties. By following a well-controlled, step-by-step synthetic protocol under inert conditions, formulators can covalently bond fluorinated sulfonate functionality to standard polymer backbones. This approach ensures the permanent modification of the resin, leading to enhanced hydrophobicity, chemical resistance, and potentially anti-fouling or ion-conductive properties that are not achievable with conventional additives. Rigorous analytical validation is paramount to confirm successful grafting and to correlate the degree of modification with coating performance.
References
-
Kazakov, D. V., et al. (2013). Chemistry of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide (tetrafluoroethane-β-sultone). Russian Chemical Reviews, 82(6), 552–566. Available at: [Link]
-
Savadogo, O. (2004). Emerging membranes for electrochemical systems: (review). Journal of New Materials for Electrochemical Systems, 7(2), 93-106. Available at: [Link]
-
Mauritz, K. A., & Moore, R. B. (2004). State of Understanding of Nafion. Chemical Reviews, 104(10), 4535–4585. Available at: [Link]
Application Notes and Protocols for Evaluating Electrolytes Containing 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Quest for High-Performance Electrolytes
The advancement of next-generation energy storage systems, particularly high-voltage lithium-ion batteries, is intrinsically linked to the development of novel electrolyte formulations. The electrolyte, the crucial medium for ion transport, dictates the operational window, safety, and longevity of the battery. Standard carbonate-based electrolytes suffer from limited oxidative stability, typically below 4.3 V versus Li/Li⁺, hindering the adoption of high-energy cathode materials.
This application note details the potential and the comprehensive evaluation protocols for electrolytes containing 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide , a highly fluorinated cyclic sulfate. While direct experimental data on this specific compound is emerging, its structural characteristics—a cyclic sulfone backbone and extensive fluorination—suggest significant promise in overcoming the limitations of current electrolyte technology.
Structurally similar sulfone-based electrolytes are recognized for their exceptional anodic stability, with some exhibiting electrochemical windows greater than 5.5 V vs. Li[1]. The strong electron-withdrawing nature of the sulfonyl group and the fluorine atoms in 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is hypothesized to lower the Highest Occupied Molecular Orbital (HOMO) energy level, thereby increasing its resistance to oxidation at high potentials[2][3][4]. Furthermore, fluorinated electrolyte additives are well-documented to facilitate the formation of a robust and stable solid electrolyte interphase (SEI) on the anode surface, crucial for long-term cycling stability[1].
This guide provides a foundational framework for researchers to explore the electrochemical performance of this promising additive. We will delve into its physicochemical properties, its anticipated impact on electrolyte performance, and provide detailed, step-by-step protocols for its characterization.
Physicochemical Properties and Anticipated Performance Impact
Molecular Structure:
Caption: Molecular structure of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide.
Table 1: Physicochemical Properties of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
| Property | Value | Source |
| Molecular Formula | C₂F₄O₃S | EPA |
| Molecular Weight | 180.08 g/mol | EPA |
| Appearance | Anticipated to be a colorless liquid or low-melting solid | Inferred |
| Boiling Point | Expected to be relatively high due to polarity and molecular weight | Inferred |
| Solubility | Expected to be soluble in common polar aprotic electrolyte solvents | Inferred |
The anticipated benefits of incorporating this additive into a standard electrolyte formulation (e.g., 1 M LiPF₆ in a mixture of organic carbonates) are summarized below:
Table 2: Anticipated Effects on Electrolyte Performance
| Performance Metric | Anticipated Impact | Rationale |
| Electrochemical Stability Window | Significant Widening | The sulfone group and extensive fluorination are expected to increase oxidative stability to > 5.0 V. |
| Ionic Conductivity | Potentially Moderate Decrease | The additive's viscosity may slightly increase the overall electrolyte viscosity, leading to a minor decrease in conductivity. |
| SEI Layer Formation | Improved Stability and Robustness | Fluorinated compounds are known to form a LiF-rich, stable SEI on the anode, suppressing side reactions. |
| Cycling Performance | Enhanced Capacity Retention | A stable SEI and wider electrochemical window should lead to improved long-term cycling, especially at high voltages. |
| Safety | Potential Improvement | Fluorinated compounds are generally less flammable than their non-fluorinated counterparts. |
Experimental Protocols
The following protocols provide a comprehensive framework for the preparation and electrochemical characterization of electrolytes containing 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide.
Protocol 1: Electrolyte Preparation
This protocol outlines the preparation of a baseline electrolyte and an experimental electrolyte containing the additive. All procedures must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials and Equipment:
-
Battery-grade ethylene carbonate (EC), ethyl methyl carbonate (EMC) (or other desired co-solvents)
-
Lithium hexafluorophosphate (LiPF₆)
-
3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
-
High-precision balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Amber glass storage bottles
Procedure:
-
Baseline Electrolyte (1 M LiPF₆ in EC/EMC 3:7 by wt.):
-
Weigh the required amounts of EC and EMC into a clean, dry beaker on the magnetic stirrer.
-
Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously until fully dissolved.
-
Transfer the electrolyte to a labeled amber glass bottle and store inside the glovebox.
-
-
Experimental Electrolyte (e.g., with 2 wt% Additive):
-
Prepare the baseline electrolyte as described above.
-
Weigh the desired amount of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide (e.g., 2% of the total electrolyte weight) in a separate, clean weighing boat.
-
Slowly add the additive to the baseline electrolyte while stirring.
-
Continue stirring for at least 4 hours to ensure complete dissolution and homogeneity.
-
Transfer the experimental electrolyte to a labeled amber glass bottle for storage.
-
Caption: Workflow for electrolyte preparation.
Protocol 2: Electrochemical Characterization
This section details the key electrochemical tests to evaluate the performance of the prepared electrolytes. For each test, it is crucial to assemble coin cells (e.g., CR2032) in an argon-filled glovebox.
2.1. Ionic Conductivity Measurement
Equipment:
-
Conductivity meter with a two-electrode conductivity cell
-
Temperature-controlled chamber
Procedure:
-
Calibrate the conductivity cell with standard KCl solutions.
-
Rinse the cell thoroughly with the electrolyte to be tested.
-
Fill the cell with the test electrolyte, ensuring no air bubbles are trapped.
-
Place the cell in the temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C).
-
Measure the impedance of the cell over a range of frequencies (e.g., 100 kHz to 1 Hz) and determine the bulk resistance from the Nyquist plot.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance.
-
Repeat the measurement at various temperatures to study the temperature dependence of conductivity.
2.2. Electrochemical Stability Window (ESW) Measurement
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell setup (e.g., using a lithium metal reference and counter electrode, and a stainless steel or platinum working electrode)
Procedure:
-
Assemble the three-electrode cell inside the glovebox with the test electrolyte.
-
Perform Linear Sweep Voltammetry (LSV).
-
For anodic stability, scan the potential of the working electrode from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
For cathodic stability, scan the potential from OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
The oxidation and reduction limits are determined by the potentials at which a significant increase in current is observed.
Caption: A typical workflow for electrochemical characterization of a novel electrolyte.
2.3. Cyclic Voltammetry (CV)
Equipment:
-
Potentiostat/Galvanostat
-
CR2032 coin cells with a lithium metal counter/reference electrode and a relevant cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) or anode (e.g., graphite) working electrode.
Procedure:
-
Assemble the coin cell with the test electrolyte.
-
Allow the cell to rest for several hours to ensure complete wetting of the electrodes.
-
Perform CV by sweeping the potential within the desired voltage range for the specific electrode material at a controlled scan rate (e.g., 0.1 mV/s).
-
Analyze the resulting voltammogram for redox peaks, which indicate the electrochemical reactions occurring at the electrode-electrolyte interface. The initial cycles are particularly important for observing SEI formation on the anode.
2.4. Galvanostatic Cycling Performance
Equipment:
-
Battery cycler
-
Temperature-controlled chamber
Procedure:
-
Assemble full cells (e.g., graphite || NMC811) or half-cells with the test electrolytes.
-
Perform a formation cycle at a low C-rate (e.g., C/20) to form a stable SEI.
-
Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) within the appropriate voltage window for the electrode couple.
-
Record the charge-discharge capacities, coulombic efficiency, and capacity retention over a large number of cycles (e.g., 100-500 cycles).
-
Compare the performance of cells with the baseline and experimental electrolytes.
2.5. Electrochemical Impedance Spectroscopy (EIS)
Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
Procedure:
-
Assemble coin cells as for galvanostatic cycling.
-
Measure the impedance of the cells at a fully charged or discharged state after a certain number of cycles.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist plots to determine the evolution of the SEI resistance, charge transfer resistance, and bulk electrolyte resistance during cycling.
Data Presentation and Interpretation
Table 3: Hypothetical Comparative Electrochemical Data
| Parameter | Baseline Electrolyte | Electrolyte + 2% Additive |
| Ionic Conductivity (25°C) | 8.9 mS/cm | 8.2 mS/cm |
| Anodic Stability Limit | 4.5 V vs. Li/Li⁺ | 5.2 V vs. Li/Li⁺ |
| Capacity Retention (100 cycles, 1C) | 85% | 95% |
| Initial Coulombic Efficiency | 88% | 92% |
Conclusion
The use of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide as an electrolyte additive presents a compelling strategy for enhancing the performance of high-voltage lithium-ion batteries. Its structural similarity to high-voltage stable sulfones and the presence of fluorine suggest a synergistic effect, leading to a wider electrochemical window and the formation of a robust SEI layer. The detailed protocols provided in this application note offer a comprehensive guide for researchers to systematically evaluate the electrochemical properties and performance of electrolytes containing this promising additive. Through rigorous and standardized testing, the full potential of this and other novel electrolyte components can be unlocked, paving the way for the next generation of high-energy and long-lasting batteries.
References
-
Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. Energy Advances (RSC Publishing). Available at: [Link]
-
Electrochemical windows of sulfone-based electrolytes for high-voltage Li-ion batteries. The Journal of Physical Chemistry B. Available at: [Link]
-
Sulfone-Based Electrolytes for Lithium-Ion Batteries. ResearchGate. Available at: [Link]
- Electrolytes for lithium ion batteries with carbon and/or silicon anodes. Google Patents.
-
Electrochemical windows of sulfone-based electrolytes for high-voltage Li-ion batteries. J Phys Chem B. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical windows of sulfone-based electrolytes for high-voltage Li-ion batteries. | Semantic Scholar [semanticscholar.org]
- 3. Electrochemical windows of sulfone-based electrolytes for high-voltage Li-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Strategic Application of Tetrafluoro-beta-sultone in the Synthesis of Advanced Fluorinated Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide delves into the synthetic utility of tetrafluoro-beta-sultone, a highly reactive intermediate, as a cornerstone for the introduction of fluorinated motifs in contemporary pharmaceutical synthesis. We will explore its preparation, subsequent transformation into key building blocks, and its application in the construction of bioactive sulfonamides, providing detailed protocols and insights into the underlying chemical principles.
Introduction: The Emergence of Tetrafluoro-beta-sultone in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. Tetrafluoro-beta-sultone (3,3,4,4-tetrafluoro-1,2-oxathietane-2,2-dioxide) has emerged as a potent and versatile reagent for accessing a range of fluorinated synthons. Its inherent ring strain and the presence of highly electronegative fluorine atoms render it susceptible to nucleophilic attack, enabling the facile introduction of the 1,1,2,2-tetrafluoroethylsulfonyl moiety. This guide provides a detailed exploration of its synthesis and its pivotal role in the generation of valuable pharmaceutical intermediates, particularly fluorinated sulfonamides with documented biological activity.[1]
Synthesis of Tetrafluoro-beta-sultone: A Protocol
The synthesis of tetrafluoro-beta-sultone is typically achieved through the [2+2] cycloaddition of tetrafluoroethylene (TFE) with sulfur trioxide (SO₃) or oleum.[2] The high reactivity of SO₃ necessitates careful control of reaction conditions to achieve high yields and purity.
Protocol 1: Synthesis of Tetrafluoro-beta-sultone from Tetrafluoroethylene and Sulfur Trioxide
This protocol is adapted from established industrial processes and provides a robust method for the laboratory-scale synthesis of tetrafluoro-beta-sultone.
Materials:
-
Freshly distilled liquid sulfur trioxide (SO₃)
-
Gaseous tetrafluoroethylene (TFE)
-
Anhydrous, inert solvent (e.g., perfluorohexane) - optional
-
Glass flask equipped with a magnetic stirrer, gas inlet tube, reflux condenser, and a cooling jacket
Procedure:
-
In a meticulously dried glass flask under an inert atmosphere (e.g., nitrogen or argon), place the freshly distilled liquid sulfur trioxide. If a solvent is used, add it at this stage.
-
Cool the flask to a temperature between 5-10°C using the cooling jacket.
-
Slowly bubble gaseous tetrafluoroethylene through the stirred sulfur trioxide at a controlled rate. The reaction is exothermic, and the temperature should be maintained in the range of 20-28°C.[2]
-
Continue the addition of TFE until the reaction is complete, which can be monitored by the cessation of TFE uptake.
-
Upon completion, the reaction mixture is carefully distilled to isolate the tetrafluoro-beta-sultone. The product has a boiling point of 41-42°C.[2]
Expected Yield: Yields can be high, often exceeding 90%, based on the limiting reagent.[2]
Causality of Experimental Choices:
-
Freshly distilled SO₃: Sulfur trioxide readily polymerizes. Using freshly distilled, monomeric SO₃ is crucial for efficient reaction with TFE.
-
Controlled Temperature: The cycloaddition is exothermic. Maintaining a low and controlled temperature prevents unwanted side reactions and the decomposition of the product.
-
Inert Atmosphere: The reagents and product are sensitive to moisture. An inert atmosphere is essential to prevent hydrolysis.
Diagram of the Synthetic Workflow for Tetrafluoro-beta-sultone:
Caption: Synthesis of Tetrafluoro-beta-sultone.
Gateway to Fluorinated Building Blocks: Conversion to 1,1,2,2-Tetrafluoroethanesulfonyl Fluoride
A key application of tetrafluoro-beta-sultone is its conversion to 1,1,2,2-tetrafluoroethanesulfonyl fluoride. This is achieved through a ring-opening hydrolysis reaction. The resulting sulfonyl fluoride is a versatile intermediate for the synthesis of a wide range of fluorinated compounds, including sulfonamides, sulfonates, and sulfonic acids.[1]
Protocol 2: Hydrolysis of Tetrafluoro-beta-sultone to 1,1,2,2-Tetrafluoroethanesulfonyl Fluoride
This protocol outlines the hydrolysis of the sultone to the corresponding sulfonyl fluoride.
Materials:
-
Tetrafluoro-beta-sultone
-
Water or aqueous acid (e.g., dilute sulfuric acid)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Charge the reaction vessel with tetrafluoro-beta-sultone.
-
Slowly add water or dilute aqueous acid to the sultone with vigorous stirring. The reaction can be exothermic, so controlled addition and cooling may be necessary.
-
The reaction mixture is stirred until the hydrolysis is complete. Reaction progress can be monitored by techniques such as ¹⁹F NMR spectroscopy.
-
The resulting 1,1,2,2-tetrafluoroethanesulfonyl fluoride can be isolated by distillation or extraction.
Mechanism Insight: The hydrolysis proceeds via nucleophilic attack of water on the sulfur atom, leading to the opening of the four-membered ring and subsequent formation of the sulfonyl fluoride.
Diagram of the Hydrolysis Workflow:
Caption: Conversion to Sulfonyl Fluoride.
Application in the Synthesis of Bioactive Perfluoroalkanesulfonamides
Perfluoroalkanesulfonamides are a class of compounds that have garnered significant interest in the pharmaceutical industry due to their potential as antimicrobial and antiobesity agents.[1] The synthesis of these compounds can be readily achieved by reacting 1,1,2,2-tetrafluoroethanesulfonyl fluoride with a suitable primary or secondary amine.
Protocol 3: General Synthesis of N-substituted 1,1,2,2-Tetrafluoroethanesulfonamides
This protocol provides a general method for the synthesis of perfluoroalkanesulfonamides from 1,1,2,2-tetrafluoroethanesulfonyl fluoride.
Materials:
-
1,1,2,2-Tetrafluoroethanesulfonyl fluoride
-
Primary or secondary amine (R¹R²NH)
-
A suitable solvent (e.g., acetonitrile, dichloromethane)
-
A base (e.g., triethylamine, pyridine) - optional, to scavenge the HF byproduct
-
Reaction vessel with stirring and temperature control
Procedure:
-
Dissolve the amine in the chosen solvent in the reaction vessel.
-
Cool the solution to 0°C.
-
Slowly add 1,1,2,2-tetrafluoroethanesulfonyl fluoride to the amine solution with stirring.
-
If a base is used, it can be added concurrently or after the addition of the sulfonyl fluoride.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with water and/or brine, drying the organic layer, and removing the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Trustworthiness of the Protocol: This method is a standard and reliable way to form sulfonamides from sulfonyl fluorides. The reaction is generally high-yielding and clean. The use of a base is recommended to neutralize the hydrofluoric acid byproduct, which can otherwise lead to side reactions or degradation of acid-sensitive functional groups.
| Parameter | Typical Condition | Rationale |
| Solvent | Aprotic (e.g., CH₃CN, CH₂Cl₂) | Prevents reaction with the solvent. |
| Temperature | 0°C to room temperature | Controls the initial exotherm and allows for a smooth reaction. |
| Base | Tertiary amine (e.g., Et₃N) | Neutralizes the HF byproduct without competing as a nucleophile. |
| Stoichiometry | ~1:1 ratio of sulfonyl fluoride to amine | Ensures efficient conversion of the limiting reagent. |
Diagram of the Sulfonamide Synthesis Workflow:
Caption: Synthesis of Bioactive Sulfonamides.
Conclusion
Tetrafluoro-beta-sultone is a valuable and highly reactive intermediate that serves as an efficient gateway to a variety of fluorinated building blocks for pharmaceutical synthesis. The straightforward protocols for its preparation and subsequent conversion to 1,1,2,2-tetrafluoroethanesulfonyl fluoride, followed by reaction with amines, provide a reliable pathway to novel perfluoroalkanesulfonamides with potential therapeutic applications. The methodologies outlined in this guide are robust and can be adapted for the synthesis of a diverse range of fluorinated drug candidates, underscoring the importance of tetrafluoro-beta-sultone in modern medicinal chemistry.
References
- Google Patents. (1998). Process for preparing fluorinated beta-sultones.
-
ResearchGate. (n.d.). Perfluoroethanesulfonyl fluoride: Preparation from sultone. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Retrieved from [Link]
- Google Patents. (2006). METHOD FOR PREPARING TETRAFLUOROETHANE-β-SULTONE.
-
National Center for Biotechnology Information. (2010). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Retrieved from [Link]
-
Semantic Scholar. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Retrieved from [Link]
-
PubMed. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Retrieved from [Link]
- Google Patents. (1998). Process for preparing fluorinated beta-sultones.
-
National Center for Biotechnology Information. (2013). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
MDPI. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]
-
ChemRxiv. (2023). Organocatalytic synthesis of δ-sultone-fused benzofurans by the tandem reaction of β-arylethenesulfonyl fluorides. Retrieved from [Link]
-
ResearchGate. (2020). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B).... Retrieved from [Link]
-
ResearchGate. (2013). N,N-dialkyl perfluoroalkanesulfonamides: Synthesis, characterization and properties. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
Welcome to the technical support center for 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this highly reactive fluorinated sultone. This document will provide a robust framework for achieving high purity of the target compound, essential for reproducible downstream applications.
Introduction to 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, a fluorinated β-sultone, is a valuable building block in organic synthesis, particularly for the introduction of the tetrafluoroethanesulfonyl group. Its high reactivity, however, presents unique challenges in its purification. This guide will address these challenges with practical, experience-driven advice.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide.
Q1: My final product is a viscous, colored oil instead of a clear liquid. What could be the cause and how can I fix it?
A1: The appearance of a colored, viscous oil suggests the presence of polymeric or decomposition products. This is a common issue arising from the inherent instability of the four-membered sultone ring, especially in the presence of nucleophiles or at elevated temperatures.
-
Causality: The reaction of tetrafluoroethylene with sulfur trioxide can lead to the formation of oligomeric side products.[1] Additionally, residual acidic or basic impurities can catalyze the decomposition of the desired product.
-
Troubleshooting Protocol:
-
Re-purification by Vacuum Distillation: A carefully executed vacuum distillation is the most effective method to separate the monomeric product from non-volatile impurities. It is crucial to use a short-path distillation apparatus to minimize the residence time at high temperatures.
-
Temperature Control: Maintain the distillation pot temperature as low as possible. A temperature-controlled oil bath is highly recommended over a heating mantle to ensure even heating and prevent localized overheating.
-
Inert Atmosphere: Always perform the distillation under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Q2: I observe a significant loss of product during distillation. What are the likely reasons and how can I mitigate this?
A2: Product loss during distillation can be attributed to several factors, including decomposition and incomplete condensation.
-
Causality: As mentioned, thermal instability can lead to decomposition. Furthermore, the product is volatile, and inefficient condensation can lead to its loss into the vacuum system.
-
Mitigation Strategies:
-
Efficient Condenser: Use a high-efficiency condenser (e.g., a jacketed coil condenser) with a coolant at a sufficiently low temperature. For this compound, a coolant temperature of 0 °C or lower is recommended.
-
Cold Trap: Always include a cold trap (e.g., using a dry ice/acetone or liquid nitrogen bath) between the receiving flask and the vacuum pump to capture any volatile product that bypasses the condenser.
-
Fractional Distillation: If co-distillation with volatile impurities is suspected, a fractional distillation setup with a short Vigreux column can improve separation.
-
Q3: My purified product shows broad peaks in the 19F NMR spectrum, indicating impurities. What are the likely contaminants?
A3: Broad peaks in the 19F NMR spectrum often suggest the presence of a mixture of similar fluorinated compounds or polymeric material.
-
Potential Impurities:
-
Isomeric Sultones: Depending on the starting olefin, isomeric sultones might be formed.[2]
-
Hydrolyzed Products: Reaction with trace water can open the sultone ring to form fluorinated sulfonic acids.
-
Residual Starting Materials: Incomplete reaction can leave unreacted tetrafluoroethylene (gaseous) or sulfur trioxide.
-
-
Identification and Removal:
-
NMR Analysis: Compare the spectrum with a reference spectrum of the pure compound if available. Look for characteristic signals of potential impurities.
-
Washing: If hydrolysis is suspected, a carefully controlled wash with ice-cold, saturated sodium bicarbonate solution can help remove acidic impurities. This must be done cautiously as the sultone itself can be susceptible to hydrolysis. The organic phase should be immediately dried over anhydrous magnesium sulfate.
-
Fractional Distillation: As mentioned before, fractional distillation can separate isomers and other volatile impurities.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and purification of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide.
Q1: What is the recommended method for the primary purification of crude 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide?
A1: The primary and most effective method for purifying 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is vacuum distillation . Due to its reactive nature, non-distillative methods like chromatography are generally not recommended as they can lead to decomposition on the stationary phase.
Q2: What are the key parameters to control during the vacuum distillation of this compound?
A2: Careful control of the following parameters is critical for a successful distillation:
| Parameter | Recommended Value/Condition | Rationale |
| Pressure | As low as practically achievable (e.g., <1 mmHg) | To lower the boiling point and minimize thermal stress on the compound. |
| Pot Temperature | Keep below 60 °C if possible | To prevent decomposition and polymerization. |
| Condenser Temperature | ≤ 0 °C | To ensure efficient condensation of the volatile product. |
| Atmosphere | Dry Nitrogen or Argon | To prevent hydrolysis from atmospheric moisture. |
Q3: Can I use recrystallization to purify 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide?
A3: Recrystallization is generally not a suitable method for this compound as it is a liquid at room temperature. For other solid fluorinated compounds, low-temperature crystallization can be a powerful purification technique.[3]
Q4: How should I store the purified 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide?
A4: Proper storage is crucial to maintain the purity of the compound.
-
Temperature: Store at low temperatures (e.g., in a refrigerator at 2-8 °C or a freezer at -20 °C) to minimize decomposition.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
-
Container: Use a container made of a material that is inert to the compound, such as glass or PTFE.
Q5: What are the main safety precautions to take when handling and purifying this compound?
A5: 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is a reactive chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible to prevent reaction with atmospheric moisture.
-
Quenching: Have a suitable quenching agent (e.g., a dilute solution of sodium bicarbonate) readily available in case of spills.
Part 3: Visualization of the Purification Workflow
The following diagram illustrates the recommended workflow for the purification of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide.
Caption: Recommended purification workflow for 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide.
References
-
Eleev, A. F., et al. (1981). Reaction of tetrafluoroethylene with sulfur trioxide. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 30(4), 653–656. [Link]
-
Mohtasham, J. (1990). Fluorinated Sultones as Precursors to Fluorinated Sulfonic Acid. Portland State University. [Link]
-
Krespan, C. G., & England, D. C. (1973). Perfluoro-β-sultones. The Journal of Organic Chemistry, 38(24), 4274–4275. [Link]
- US Patent 5,723,630A, "Process for preparing fluorinated beta-sultones", issued March 3, 1998.
- Gryszkiewicz-Trochimowski, E., & Dymowski, K. (1951). Sur la préparation des sultones β-fluorées. Bulletin de la Societe Chimique de France, 18, 557-560. (Note: A direct clickable URL for this specific historical article may not be readily available, but it can be sourced through chemical abstract services).
Sources
Technical Support Center: Optimizing the Synthesis of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
An authoritative guide for researchers and scientists on optimizing the synthesis of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide. This technical support center provides in-depth troubleshooting, FAQs, and detailed protocols to improve yield and purity.
This guide serves as a dedicated resource for laboratory professionals engaged in the synthesis of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide. The cycloaddition of tetrafluoroethylene (TFE) and sulfur trioxide (SO₃) is a powerful method for creating this versatile building block, but it presents unique challenges. This document provides practical, experience-driven advice to help you navigate these complexities, enhance your reaction outcomes, and ensure operational safety.
Troubleshooting Guide: A Chemist's Companion
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format, focusing on the underlying chemical principles.
Question 1: My yield of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is consistently low. What are the likely causes?
Low yields are frequently traced back to three critical areas: reagent purity, reaction control, and product stability.
Potential Cause 1: Reagent Contamination
-
Tetrafluoroethylene (TFE) Purity: Commercial TFE contains inhibitors (like terpenes) to prevent spontaneous polymerization. These inhibitors can interfere with the desired reaction. Furthermore, TFE can form explosive polymeric peroxides upon contact with air.[1]
-
Troubleshooting Protocol:
-
Inhibitor Removal: Before use, pass the TFE gas through a column of activated alumina or a similar adsorbent to remove the inhibitor.
-
Oxygen Exclusion: Ensure the entire apparatus is purged with an inert gas (Nitrogen or Argon) to prevent peroxide formation.
-
-
-
Sulfur Trioxide (SO₃) and Solvent Quality: Sulfur trioxide is extremely hygroscopic and reacts explosively with water to form sulfuric acid.[2] Any moisture in the solvent or on the glassware will consume SO₃, reducing its availability for the reaction and introducing a highly polar impurity.
-
Troubleshooting Protocol:
-
Use Fresh SO₃: Employ freshly opened or distilled SO₃ for best results.
-
Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., 120 °C overnight) and cool under a stream of inert gas. Use a high-quality anhydrous solvent, such as dichloromethane, purified via a solvent purification system or by distillation from a suitable drying agent (e.g., CaH₂).
-
-
Potential Cause 2: Sub-optimal Reaction Conditions
-
Temperature Control: The cycloaddition is highly exothermic. Uncontrolled temperature increases can lead to side reactions and decomposition of the product.
-
Troubleshooting Protocol:
-
Maintain Low Temperature: Conduct the reaction at a consistently low temperature, typically between -20 °C and 0 °C, using a cryostat or a well-maintained cooling bath.
-
Slow Reagent Addition: Introduce the TFE gas at a slow, controlled rate below the surface of the stirred SO₃ solution. This ensures efficient mixing and heat dissipation, preventing localized temperature spikes.
-
-
Potential Cause 3: Product Decomposition During Workup
-
Thermal and Hydrolytic Instability: The target molecule can be susceptible to decomposition at elevated temperatures and is sensitive to hydrolysis.
-
Troubleshooting Protocol:
-
Low-Temperature Purification: Purify the product via vacuum distillation. It is critical to keep the pot temperature as low as possible to minimize thermal degradation.
-
Anhydrous Workup: Avoid aqueous workups. If quenching is necessary, use a non-aqueous method.
-
-
Question 2: I'm observing significant formation of an insoluble white solid. What is it and how can I prevent it?
The most common insoluble byproduct is polytetrafluoroethylene (PTFE).
Cause: Spontaneous Polymerization of TFE
TFE is highly prone to radical polymerization, which can be initiated by trace impurities, oxygen, or hot spots.[1][3]
-
Prevention Strategies:
-
Oxygen Exclusion: As mentioned, a meticulously inert atmosphere is the most critical preventative measure.
-
Clean Glassware: Ensure all reaction vessels are scrupulously clean and free from any potential radical initiators.
-
Controlled Temperature: Avoid any localized overheating by ensuring efficient stirring and slow TFE addition.
-
Inhibitor Management: While the inhibitor must be removed just before the reaction, ensure that unpurified TFE is stored correctly according to safety guidelines.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the absolute most critical safety precautions for this synthesis? A1: The hazards associated with the reagents demand rigorous safety protocols.
-
Tetrafluoroethylene (TFE): TFE is an extremely flammable, toxic, and potentially explosive gas that can cause cancer.[3][4][5] It must be handled in a dedicated, well-ventilated area (preferably a fume hood designed for hazardous gases). All equipment must be grounded to prevent static discharge.[4]
-
Sulfur Trioxide (SO₃): SO₃ is severely corrosive and a strong oxidizing agent that reacts violently with water.[2] Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a flame-retardant lab coat. Ensure an emergency shower and eyewash station are immediately accessible.[6]
Q2: How can I monitor the reaction's progress? A2: Direct sampling is often impractical. The most common method is to monitor the uptake of the gaseous TFE. This can be done by observing the pressure in a sealed TFE reservoir connected to the reaction vessel or by using a mass flow controller to deliver the gas at a set rate. The reaction is typically considered complete when TFE consumption ceases.
Q3: What is the recommended method for storing the purified product? A3: Due to its potential for thermal and hydrolytic degradation, the purified 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at a low temperature (e.g., in a refrigerator at 2-8 °C).
Visualized Experimental and Troubleshooting Workflows
Caption: High-level experimental workflow for the synthesis of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide.
Caption: A logical troubleshooting tree for diagnosing and resolving common synthesis issues.
Quantitative Data & Recommended Parameters
| Parameter | Recommended Value | Rationale & Common Pitfalls |
| Reaction Temperature | -20 °C to 0 °C | Prevents thermal decomposition and side reactions. Temperatures above 0 °C can drastically lower yield. |
| TFE Addition | Slow, subsurface bubbling | Prevents localized overheating and TFE polymerization. Rapid addition is a common cause of failure. |
| Solvent | Anhydrous Dichloromethane | Must be scrupulously dry. Other inert, non-coordinating solvents can be used. |
| Purification Method | Vacuum Distillation | Minimizes thermal stress on the product. |
| Distillation Pressure | ~20 mmHg | Allows for distillation at a pot temperature below 60 °C. |
Detailed Protocol: Product Purification by Vacuum Distillation
-
System Preparation: Assemble a short-path vacuum distillation apparatus. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure an anhydrous system.
-
Transfer of Crude Product: Once the reaction is complete and has been allowed to warm to room temperature, carefully transfer the crude mixture to the distillation flask via cannula under an inert atmosphere.
-
Initiate Vacuum: Slowly and carefully apply vacuum to the system. Be prepared for initial outgassing of any dissolved TFE or volatile solvent.
-
Heating: Once a stable vacuum is achieved, immerse the distillation flask in a heating mantle or oil bath. Begin heating gently and gradually.
-
Fraction Collection: Collect a small forerun fraction, which will contain any remaining volatile impurities. Then, collect the main product fraction at its expected boiling point (approx. 48-50 °C at 20 mmHg).
-
Storage: Immediately transfer the purified, colorless liquid product to a pre-dried, inert-atmosphere-flushed storage vessel. Store refrigerated at 2-8 °C.
References
-
Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Tetrafluoroethylene. [Link]
-
Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene (2017). ResearchGate. [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Sulfur Trioxide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8301, Tetrafluoroethylene. [Link]
Sources
Technical Support Center: Optimizing 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide in Advanced Battery Electrolytes
Welcome to the technical support guide for 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, a critical electrolyte additive for enhancing the performance and stability of high-energy-density lithium-ion batteries. This guide is structured to provide researchers and battery scientists with actionable troubleshooting advice and a deeper understanding of the mechanisms governing this additive's function.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the role and function of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide.
Q1: What is 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide and what is its primary function in an electrolyte?
A: 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is a fluorinated cyclic sulfate, often referred to as a fluorinated sultone. Its primary role is as a film-forming additive.[1] It is designed to be sacrificially decomposed on the electrode surfaces during the initial formation cycles of a battery. This decomposition creates a robust and stable passivation layer, known as the Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode.
-
Causality: The high fluorine content is key. Upon electrochemical reduction or oxidation, the molecule decomposes to form lithium fluoride (LiF) and other sulfur-containing species. A LiF-rich SEI is known to be an excellent electronic insulator but a good Li-ion conductor, which is ideal for preventing continuous electrolyte decomposition while allowing for efficient battery operation.[2] This is particularly crucial for stabilizing high-voltage cathodes and lithium metal anodes.
Q2: Why is a fluorinated sultone like this preferred over non-fluorinated additives like vinylene carbonate (VC)?
A: While additives like VC are effective, fluorinated sultones offer superior electrochemical stability, especially at high potentials (>4.3 V vs. Li/Li+).[3]
-
Causality: The strong electron-withdrawing effect of the fluorine atoms makes the molecule more resistant to oxidation at the cathode surface. When it does decompose, the resulting LiF-rich CEI is more effective at suppressing transition metal dissolution from the cathode and mitigating parasitic reactions with the electrolyte, which are major causes of capacity fade in high-voltage systems.
Q3: What is a typical starting concentration for this additive in a new electrolyte formulation?
A: A typical starting concentration range for initial screening experiments is 0.5% to 2.0% by weight of the total electrolyte solution. The optimal concentration is highly dependent on the specific cell chemistry (cathode, anode, solvent blend) and the intended application. It is rare for the optimal concentration to exceed 5 wt%.
-
Causality: Too low a concentration (<0.5%) may not form a complete, uniform passivation layer, leading to limited performance gains. Conversely, too high a concentration (>2.0%) can lead to the formation of an excessively thick and resistive SEI/CEI, which increases cell impedance and hinders lithium-ion kinetics, ultimately harming rate capability and cycle life.[4]
Part 2: Troubleshooting Guide for Experimental Optimization
This section is designed to address specific problems encountered during cell testing and provides a logical workflow for resolving them.
Q4: My cell's impedance is significantly higher after adding the additive, especially after a few cycles. What's happening and how can I fix it?
A: This is a classic sign of an overly thick or poorly formed SEI/CEI. High impedance manifests as increased polarization (larger voltage separation between charge and discharge curves) and poor rate performance.
-
Causality: The additive is decomposing as intended, but the concentration may be too high for your specific system. This leads to a continuous, multi-layered growth of the passivation film instead of the formation of a thin, stable layer. This thick layer increases the resistance for Li-ion transport across the interface (R_SEI) and can also affect the charge transfer resistance (R_ct).[5]
Troubleshooting Protocol:
-
Reduce Concentration: Systematically decrease the additive concentration in 0.5 wt% decrements (e.g., from 2.0% to 1.5%, then 1.0%).
-
Optimize Formation Protocol: A slower formation rate (e.g., C/20 for the first cycle) allows for a more ordered and compact SEI to form, which can be less resistive than one formed at a higher rate (e.g., C/10).[3]
-
Perform Electrochemical Impedance Spectroscopy (EIS): Use EIS to diagnose the source of the impedance increase. An increase in the high-to-mid frequency semicircle of a Nyquist plot typically corresponds to a growing SEI/CEI resistance.[4][5] (See Protocol P1 below).
Q5: The long-term cycling stability is not improving, or is even worse, with the additive. What factors should I investigate?
A: This indicates that the SEI/CEI being formed is not stable over repeated cycles or that the additive is participating in unintended side reactions.
-
Causality: The SEI may be mechanically unstable, cracking during electrode volume changes and exposing fresh surfaces for further electrolyte decomposition. Alternatively, the SEI could be slowly dissolving into the electrolyte over time, a process that consumes lithium and leads to capacity loss.[6] An unstable CEI can fail to prevent transition metal dissolution from the cathode, which then poisons the anode SEI.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for poor cycling stability.
Q6: I am observing significant gas generation during the formation cycles. Is this normal?
A: A small amount of gas generation can be normal during SEI formation as some electrolyte components decompose. However, excessive gassing is a concern.
-
Causality: The decomposition of cyclic sulfate additives can produce gaseous byproducts like CO2 and SO2. While controlled decomposition is necessary for SEI formation, a high concentration or an aggressive formation voltage can lead to runaway reactions that produce a large volume of gas, which can compromise cell integrity and safety.
Troubleshooting Protocol:
-
Lower the Formation Voltage: If your formation protocol involves a high voltage hold, consider reducing the upper cutoff voltage for the very first cycle.
-
Reduce Additive Concentration: As with high impedance, excessive gassing is often a symptom of too high a concentration.
-
Consider a Co-additive: In some systems, pairing the fluorinated sultone with a secondary additive like Fluoroethylene Carbonate (FEC) can create a more synergistic and stable SEI with less gassing.[7] The FEC often decomposes at a slightly higher potential, initiating SEI formation before the sultone's more energetic decomposition begins.
Part 3: Key Experimental Protocols
To effectively troubleshoot, standardized and well-executed experiments are essential. The following protocols provide a self-validating framework for your optimization process.
Protocol P1: Electrochemical Impedance Spectroscopy (EIS) for SEI/CEI Characterization
-
Cell State: Assemble symmetric cells (Li||Li) or half-cells (Graphite||Li, NMC||Li). Ensure cells are at a consistent State of Charge (SOC), typically 50% or 100%, and have rested for at least 4 hours to reach thermal and chemical equilibrium.
-
Instrumentation: Use a potentiostat with a frequency response analyzer.
-
Parameters:
-
Frequency Range: 100 kHz to 10 mHz. A high-frequency range helps resolve the bulk electrolyte resistance, while the low-frequency range probes diffusion processes.[5][8]
-
AC Amplitude: 5-10 mV. The perturbation must be small enough to ensure the system responds linearly.
-
Measurement: Record the impedance spectrum after the 1st, 5th, 10th, and 50th cycles.
-
-
Data Analysis:
-
Plot the data on a Nyquist plot (-Z_imaginary vs. Z_real).
-
The high-frequency intercept with the real axis represents the ohmic resistance (R_s) of the electrolyte and cell components.
-
The diameter of the first semicircle in the high-to-mid frequency region corresponds to the resistance of the SEI/CEI (R_sei).
-
The diameter of the second semicircle in the mid-to-low frequency region corresponds to the charge-transfer resistance (R_ct).
-
Success Criterion: A stable system will show minimal growth in the R_sei and R_ct semicircles after the initial formation cycles. Continuous growth indicates an unstable, evolving interphase.[4]
-
Protocol P2: Cyclic Voltammetry (CV) for Determining Decomposition Potential
-
Cell State: Use a three-electrode setup with a lithium metal reference and counter electrode, and a working electrode of interest (e.g., graphite, platinum).
-
Electrolyte: Prepare electrolytes with 0%, 0.5%, 1.0%, and 2.0% additive concentration.
-
Parameters:
-
Scan Rate: A slow scan rate, such as 0.1 mV/s, is crucial to resolve the electrochemical events.
-
Voltage Window:
-
For reductive stability (anode), scan from Open Circuit Voltage (OCV) down to 0.01 V and back.
-
For oxidative stability (cathode), scan from OCV up to the desired cutoff voltage (e.g., 4.5 V) and back.
-
-
-
Data Analysis:
-
Compare the voltammograms. Look for new reduction or oxidation peaks in the additive-containing electrolytes that are not present in the baseline.
-
The potential at which these new peaks appear indicates the decomposition potential of the additive.
-
Success Criterion: An ideal film-forming additive will show a distinct decomposition peak only on the first cycle. The absence of this peak on subsequent cycles indicates that a stable, passivating film has been successfully formed.[9]
-
Part 4: Quantitative Data Summary
Use the following table structure to systematically track your experimental results when screening different concentrations.
| Additive Conc. (wt%) | 1st Cycle Coulombic Efficiency (%) | Impedance (R_sei) after 10 Cycles (Ω) | Capacity Retention after 100 Cycles (%) | Notes |
| 0 (Baseline) | 88.5 | 25.3 | 85.1 | Standard performance |
| 0.5 | 86.2 | 30.1 | 90.5 | Slight impedance increase, improved retention |
| 1.0 | 85.1 | 32.5 | 94.3 | Optimal balance found |
| 2.0 | 82.0 | 55.8 | 89.2 | Significant impedance increase, retention suffers |
References
- ACS. (2019). LiTFSI Concentration Optimization in TEGDME Solvent for Lithium–Oxygen Batteries.
- Pacific Northwest National Laboratory. (n.d.). Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries.
- Sigma-Aldrich. (n.d.). Rise of Electrolyte Additives in Advancing Lithium ion Battery.
- EPA. (n.d.). 1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide - Substance Details.
- Google Patents. (n.d.). Electrolytes for lithium ion batteries with carbon and/or silicon anodes.
- MDPI. (n.d.). Perturbation-Based Battery Impedance Characterization Methods: From the Laboratory to Practical Implementation.
- ResearchGate. (2012). (PDF) Impedance Diagnostic for Overcharged Lithium-Ion Batteries.
- PubMed. (2023). Dissolution of the Solid Electrolyte Interphase and Its Effects on Lithium Metal Anode Cyclability.
-
ResearchGate. (n.d.). Effect of Fluoroethylene Carbonate Electrolytes on the Nanostructure of the Solid Electrolyte Interphase and Performance of Lithium Metal Anodes. Available at: [Link]
-
ResearchGate. (2020). A Non-Flammable Electrolyte for Lithium-Ion Batteries Containing Lithium Difluoro(oxalato)borate, Propylene Carbonate and Tris(2,2,2-Trifluoroethyl)Phosphate. Available at: [Link]
- IEEE. (2025). A Novel Method for High-Frequency Battery Impedance Measurement.
Sources
- 1. WO2021142249A1 - Electrolytes for lithium ion batteries with carbon and/or silicon anodes - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pnnl.gov [pnnl.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dissolution of the Solid Electrolyte Interphase and Its Effects on Lithium Metal Anode Cyclability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Method for High-Frequency Battery Impedance Measurement | News | Toyota Central R&D Labs., Inc. [tytlabs.co.jp]
- 9. researchgate.net [researchgate.net]
challenges in handling and storage of tetrafluoro-1,2-oxathietane 2,2-dioxide
Technical Support Center: Tetrafluoro-1,2-oxathietane 2,2-dioxide
Prepared by the Senior Application Scientist Team
Document ID: TFC-TSG-2026-01A Version: 1.0 Last Updated: January 17, 2026
A Message from Your Scientific Support Team
Welcome to the technical support guide for tetrafluoro-1,2-oxathietane 2,2-dioxide (CAS 697-18-7). This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the handling and storage of this highly reactive reagent. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments and the safety of your laboratory personnel.
IMPORTANT DISCLAIMER
Tetrafluoro-1,2-oxathietane 2,2-dioxide is a specialized and highly reactive fluoroalkanesulfonating agent. Comprehensive, publicly available safety and handling data for this specific compound is limited. The guidance provided herein is synthesized from established principles for handling structurally related compounds, including fluorinated chemicals, beta-sultones, and other reactive sulfonyl-containing molecules.[1][2][3][4][5] This guide must be used in conjunction with a thorough, institution-specific risk assessment and all applicable safety data sheets (SDS) for reactants, solvents, and potential byproducts. All handling should be performed by trained personnel in a controlled laboratory environment.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of tetrafluoro-1,2-oxathietane 2,2-dioxide.
Q1: What is the primary hazard associated with tetrafluoro-1,2-oxathietane 2,2-dioxide?
A1: The primary hazard stems from its high reactivity and potential for rapid, exothermic decomposition. As a strained four-membered ring containing a highly electrophilic sulfur(VI) center, it is susceptible to reaction with nucleophiles (including water) and can undergo thermally initiated decomposition.[6] This decomposition can release hazardous gases, including sulfur dioxide (SO₂), sulfur trioxide (SO₃), and hydrogen fluoride (HF) if moisture is present.[7][8][9]
Q2: How should I properly store unopened containers of this reagent?
A2: Store containers in a cool, dry, and well-ventilated location, away from direct sunlight and sources of heat.[10][11] An ideal storage temperature is 2-8°C in a refrigerator designated for chemical storage. It is critical to keep it isolated from incompatible materials, particularly water, alcohols, amines, strong bases, and oxidizing or reducing agents.[2] Ensure containers are tightly sealed to prevent moisture ingress.
Q3: The reagent is a low-boiling liquid/gas. What precautions are necessary when opening a new container?
A3: Due to its potential volatility and reactivity, containers should be chilled to 0-4°C for several hours before opening to reduce internal pressure. All manipulations must be conducted in a certified chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (a double-gloving strategy with nitrile or neoprene is recommended).[2]
Q4: Can I store a partially used container for an extended period?
A4: It is strongly discouraged. Once the container seal is broken, the risk of contamination with atmospheric moisture increases, which can initiate slow decomposition and pressure buildup. If short-term storage is unavoidable, the container should be purged with an inert gas (e.g., argon or dry nitrogen), securely resealed, and stored at 2-8°C. Monitor for any signs of pressure buildup or discoloration.
Q5: What are the expected decomposition products?
A5: Thermal decomposition is expected to yield tetrafluoroethylene (TFE) and sulfur trioxide (SO₃).[12] In the presence of moisture, SO₃ will form sulfuric acid, and other side reactions can generate highly toxic hydrogen fluoride (HF).[7][9] TFE is a flammable gas that can polymerize explosively under certain conditions.[12]
Q6: How do I dispose of residual or waste tetrafluoro-1,2-oxathietane 2,2-dioxide?
A6: Never dispose of the neat reagent directly. It must be quenched slowly and carefully. A detailed quenching protocol is provided in Part 3 of this guide. All waste, including the quenched solution and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[11][13]
Part 2: Troubleshooting Guides
This section provides structured guidance for addressing specific issues that may arise during experimentation.
Troubleshooting Scenario 1: Reaction Failure or Low Yield
-
Symptom: Your reaction is sluggish, incomplete, or fails to yield the desired product despite following the established protocol.
-
Underlying Cause: The most probable cause is the degradation of the tetrafluoro-1,2-oxathietane 2,2-dioxide reagent, likely due to hydrolysis from exposure to moisture. Beta-sultones are highly susceptible to nucleophilic attack, and water will readily open the ring to form 2-hydroxytetrafluoroethanesulfonic acid, which is inactive for most sulfonylation reactions.
-
Troubleshooting Workflow:
Workflow for diagnosing reaction failure.
Troubleshooting Scenario 2: Pressure Buildup in Reaction Vessel or Storage Container
-
Symptom: A pressure gauge on your reaction vessel shows an unexpected increase, or a storage container appears swollen or vents gas upon opening.
-
Underlying Cause: This is a critical safety issue indicating gas generation from reagent decomposition. The thermal breakdown of tetrafluoro-1,2-oxathietane 2,2-dioxide can produce gaseous tetrafluoroethylene (TFE) and SO₃.[12] This process can be accelerated by contaminants or elevated temperatures.
-
Immediate Actions:
-
Do NOT tighten the container cap.
-
Ensure the container is in a well-ventilated fume hood.
-
Alert laboratory personnel and the safety officer.
-
If the container is hot, cool it remotely with a gentle stream of air or nitrogen. Do not use water.
-
Once stabilized, the material must be carefully quenched and disposed of following the protocol in Part 3.
-
Troubleshooting Scenario 3: Reagent Discoloration (Yellow or Brown Tint)
-
Symptom: The normally colorless liquid reagent has developed a yellow or brown color.
-
Underlying Cause: Discoloration often indicates the presence of impurities formed through decomposition or polymerization side-reactions. While the reagent might retain some activity, the impurities can interfere with your reaction and lead to inconsistent results.
-
Recommendation: It is not advisable to use a discolored reagent. The risk of unpredictable reactivity and side-product formation is high. The material should be disposed of via the recommended quenching procedure.
Part 3: Experimental Protocol - Safe Quenching of Residual Reagent
This protocol provides a self-validating method for safely neutralizing small quantities (<5 mL) of tetrafluoro-1,2-oxathietane 2,2-dioxide.
Objective: To convert the reactive sultone into an inert, water-soluble sulfonate salt for safe disposal.
Safety Precautions:
-
This procedure must be performed in a certified chemical fume hood.
-
Full PPE is required: face shield, safety goggles, flame-resistant lab coat, and chemical-resistant gloves (double-gloved).
-
An ice bath must be prepared and readily accessible.
-
Ensure a Class D fire extinguisher (for reactive metals, if applicable to other reagents) and a standard ABC extinguisher are nearby.
Materials:
-
Residual tetrafluoro-1,2-oxathietane 2,2-dioxide
-
Anhydrous, non-nucleophilic solvent (e.g., Toluene or Dichloromethane)
-
Quenching solution: 10% aqueous sodium hydroxide (NaOH) solution
-
Reaction vessel: 3-neck round-bottom flask, sized to be no more than 1/3 full with the final solution
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Thermometer
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Setup: Assemble the 3-neck flask with a magnetic stir bar, thermometer, and addition funnel. The third neck should be fitted with an inlet for inert gas. Place the entire apparatus in an ice/water bath on a magnetic stir plate.
-
Dilution: Add the residual tetrafluoro-1,2-oxathietane 2,2-dioxide to the flask. Dilute it with approximately 10 volumes of the anhydrous solvent (e.g., for 1 mL of sultone, add 10 mL of toluene). Begin gentle stirring.
-
Inerting: Purge the flask with a gentle stream of inert gas.
-
Cooling: Allow the solution to cool to < 5°C.
-
Slow Addition of Quenching Solution: Fill the addition funnel with the 10% NaOH solution. Add the NaOH solution dropwise to the stirred, cooled sultone solution. This is a highly exothermic reaction. The rate of addition must be controlled to maintain the internal temperature below 20°C.
-
Monitoring (Self-Validation): The reaction is complete when the addition of a drop of NaOH no longer causes an immediate exotherm.
-
Stirring and Equilibration: After the addition is complete, continue stirring the mixture in the ice bath for at least 1 hour to ensure the reaction has gone to completion.
-
Final Disposal: The resulting biphasic mixture can now be safely handled. Separate the aqueous layer and combine it with the organic layer in a single, clearly labeled hazardous waste container.
Part 4: Data Summary & Visualization
Inferred Hazard and Handling Data
| Parameter | Value / Recommendation | Rationale & Citation |
| CAS Number | 697-18-7 | [14] |
| Molecular Formula | C₂F₄O₃S | [14] |
| Primary Hazard | Highly reactive, potential for exothermic decomposition. | Inferred from beta-sultone chemistry.[5] |
| Storage Temp. | 2-8°C, Dry, Away from light. | General practice for thermally sensitive reagents.[10] |
| Incompatibilities | Water, Alcohols, Amines, Strong Bases, Oxidizers, Reducers. | Highly electrophilic nature.[2][15] |
| Decomposition Gases | SO₂, SO₃, Tetrafluoroethylene (TFE), HF (with moisture). | Based on thermal decomposition studies of related PFAS.[7][8][12] |
| Required PPE | Face shield, Goggles, Flame-resistant lab coat, Double gloves. | Standard for hazardous fluorinated compounds.[2] |
| Handling Area | Certified Chemical Fume Hood. | To contain volatile and potentially toxic vapors.[10] |
Decision Workflow: Handling a Suspect Container
Decision workflow for a suspect container.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Fluorinated surfactants. Retrieved January 17, 2026, from [Link]
- E. I. Du Pont De Nemours and Company. (1998). Process for preparing fluorinated beta-sultones. Google Patents.
-
U.S. Environmental Protection Agency. (n.d.). 1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide - Substance Details. Retrieved January 17, 2026, from [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2021). A chemical kinetic model for the decomposition of perfluorinated sulfonic acids. Chemosphere, 269, 128256. Retrieved January 17, 2026, from [Link]
-
Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved January 17, 2026, from [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2020). A chemical kinetic model for the decomposition of perfluorinated sulfonic acids. Chemosphere. Retrieved January 17, 2026, from [Link]
- Wang, Y., et al. (2020). Computational comparison of oxidation stability: Sulfones vs.
-
Li, Y., et al. (2023). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 28(24), 8031. Retrieved January 17, 2026, from [Link]
- Hanson, P. R., & Probst, D. A. (2001). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters, 3(8), 1157-1159.
-
Restek Corporation. (2024). Perfluorooctane Sulfonic Acid (PFOS) Standard (1X1 mL) - Safety Data Sheet. Retrieved January 17, 2026, from [Link]
-
Al-Mughalles, M., et al. (2023). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Sim, H., et al. (2021). Decomposition Kinetics of Perfluorinated Sulfonic Acids. ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Wikipedia contributors. (2023). Sulfone. Wikipedia. Retrieved January 17, 2026, from [Link]
-
Boris, J., & Opatz, T. (2017). Progress in the synthesis of δ-sultones. Monatshefte für Chemie - Chemical Monthly, 148(5), 833-847. Retrieved January 17, 2026, from [Link]
- Chanda, K., & Fokin, V. V. (2013). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews, 113(8), 5781-5834.
-
National Center for Biotechnology Information. (n.d.). 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane. PubChem. Retrieved January 17, 2026, from [Link]
-
Carvalho Couto De Azevedo, O. D., Heron, M., & Zonidis, D. (2021). Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides. University of Huddersfield Repository. Retrieved January 17, 2026, from [Link]
-
Lasee, S., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(15), 6066-6075. Retrieved January 17, 2026, from [Link]
-
Sari, A., et al. (2019). Synthesis and antiviral evaluation of 2',2',3',3'-tetrafluoro nucleoside analogs. Bioorganic & Medicinal Chemistry Letters, 29(1), 108-112. Retrieved January 17, 2026, from [Link]
- DeSimone, J. M., et al. (2002). Copolymerization of Tetrafluoroethylene and 2,2-Bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole in Supercritical Carbon Dioxide. Macromolecules, 35(23), 8685-8691.
- Markovskij, L. N., et al. (1987). Synthesis of polyfluoralkylated 1,3,2-dioxaphospholane and 1,3,2-dioxaphosphorinane oxides. Zhurnal Obshchei Khimii, 57(4), 803-807.
- Kol'tsov, S. V., et al. (2005). Synthesis of novel 1,4-oxathiine derivatives containing polyfluoroalkyl substituents at positions 2 and 6. Russian Chemical Bulletin, 54(10), 2419-2423.
-
National Center for Biotechnology Information. (n.d.). Tetrafluoroethylene. PubChem. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1,1,2-Tetrafluoroethane. PubChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. US5723630A - Process for preparing fluorinated beta-sultones - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the synthesis of δ-sultones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A chemical kinetic model for the decomposition of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 11. agilent.com [agilent.com]
- 12. Tetrafluoroethylene | C2F4 | CID 8301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemos.de [chemos.de]
- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 15. Sulfone - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Electrode Passivation with Fluorinated Additives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for mitigating electrode passivation in lithium-ion batteries through the use of fluorinated additives. Electrode passivation, the formation of a resistive film on the electrode surface, is a critical factor that can impede battery performance, leading to capacity fade and increased internal resistance. Fluorinated additives are a key strategy to engineer a stable and effective solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI), thereby enhancing battery life and performance.
This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during experimental work in this field.
Frequently Asked Questions (FAQs) & Troubleshooting
Anode Passivation & SEI Formation
Q1: My silicon-based anode shows rapid capacity fading and low coulombic efficiency, even with a standard carbonate electrolyte. What is the underlying cause and how can fluorinated additives help?
A1: The primary challenge with silicon anodes is the significant volume expansion (up to 300%) during lithiation. This expansion causes the initial solid electrolyte interphase (SEI) to crack and rupture, exposing the fresh silicon surface to the electrolyte. This continuous process of SEI breakage and reformation consumes both active lithium and the electrolyte, leading to rapid capacity fade and low coulombic efficiency[1].
Fluorinated additives, particularly Fluoroethylene Carbonate (FEC) , are highly effective in addressing this issue. FEC has a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to standard carbonate solvents like ethylene carbonate (EC), meaning it is preferentially reduced on the anode surface during the initial charging cycles[2]. This leads to the formation of a more robust and flexible SEI layer.
The key benefits of an FEC-derived SEI on silicon anodes include:
-
Composition: The SEI formed from FEC is rich in lithium fluoride (LiF)[3][4][5]. LiF provides superior mechanical stability and helps to create a more resilient passivation layer that can better withstand the volume changes of the silicon anode[1].
-
Flexibility: The resulting SEI is more elastic, allowing it to accommodate the expansion and contraction of the silicon anode without fracturing[1].
-
Stability: A stable SEI prevents the continuous decomposition of the electrolyte, thus preserving active lithium and improving long-term cycling performance[4][6].
Q2: I've added FEC to my electrolyte, but I'm still observing significant capacity loss after a certain number of cycles. What could be the issue?
A2: This phenomenon, often referred to as "rollover failure," can occur when the FEC in the electrolyte is fully consumed[7]. Once the FEC is depleted, the standard electrolyte components (e.g., EC, DMC) will begin to decompose on the anode surface, forming a less stable SEI. This new SEI is less effective at passivating the electrode, leading to accelerated capacity fade[7].
Troubleshooting Steps:
-
Optimize FEC Concentration: The optimal concentration of FEC is critical. Too little FEC will be consumed quickly, leading to premature failure. Too much FEC can lead to increased impedance and may not necessarily provide additional benefits[6]. Typically, concentrations ranging from 2-10 wt% are explored. The ideal concentration will depend on your specific electrode materials and cycling conditions.
-
Consider Synergistic Additives: Combining FEC with other additives can enhance the stability of the SEI. For instance, tris(trimethylsilyl) phosphite (TTMSP) has been shown to work synergistically with FEC to stabilize the electrode-electrolyte interfaces in NMC-Si full cells, improving cycle life[8].
-
Control Cycling Conditions: The rate of FEC consumption can be influenced by the delithiation cutoff voltage. Higher cutoff voltages can accelerate FEC consumption[7]. Consider optimizing your cycling protocol to minimize unnecessary stress on the electrolyte.
Q3: How does Vinylene Carbonate (VC) compare to FEC as an SEI-forming additive?
A3: Both FEC and Vinylene Carbonate (VC) are effective SEI-forming additives, but they function through different mechanisms and result in SEI layers with distinct compositions.
-
FEC-derived SEI: As discussed, FEC decomposition leads to a LiF-rich SEI[3][4][5]. This SEI is known for its mechanical robustness.
-
VC-derived SEI: VC polymerizes on the electrode surface to form poly(VC)[3][9]. This polymeric SEI is also effective at passivating the anode.
Studies comparing the two have shown that both can form a thinner and more stable SEI compared to a standard electrolyte[3][9][10]. The choice between FEC and VC may depend on the specific anode material and desired SEI properties. For silicon anodes, the elasticity and LiF-rich nature of the FEC-derived SEI are particularly advantageous[1].
Cathode Passivation & CEI Formation
Q4: My high-voltage cathode material (e.g., NMC, LFP) is showing capacity fade and increased impedance. Can fluorinated additives help with cathode passivation?
A4: Yes, fluorinated additives are also crucial for forming a stable cathode electrolyte interphase (CEI) on high-voltage cathode materials. At high potentials, traditional carbonate electrolytes can oxidize on the cathode surface, leading to the dissolution of transition metals, structural degradation of the cathode material, and increased interfacial resistance[11][12].
Fluorinated additives can help in the following ways:
-
Higher Oxidation Stability: Fluorinated compounds are generally more resistant to oxidation than their non-fluorinated counterparts due to the strong carbon-fluorine bond[12].
-
CEI Formation: Additives like Lithium Difluoro(oxalato)borate (LiDFOB) can decompose on the cathode surface to form a protective CEI[11][13]. This CEI layer can suppress electrolyte oxidation and minimize the dissolution of transition metals from the cathode, thereby improving the cycling stability at high voltages[13].
-
HF Scavenging: Trace amounts of water in the electrolyte can react with the LiPF6 salt to produce hydrofluoric acid (HF), which is highly corrosive to cathode materials. Some additives can act as HF scavengers, mitigating this degradation pathway[8].
Experimental Protocols & Workflows
Protocol 1: Preparation of Fluorinated Additive-Containing Electrolyte
This protocol outlines the standard procedure for preparing a lithium-ion battery electrolyte with a fluorinated additive. All procedures must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials:
-
Battery-grade organic solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC))
-
Lithium salt (e.g., LiPF₆)
-
Fluorinated additive (e.g., FEC, LiDFOB)
-
High-precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solvent Preparation: In the glovebox, accurately measure the required volumes of the organic solvents to achieve the desired ratio (e.g., 1:1 v/v EC:DMC).
-
Salt Dissolution: While stirring the solvent mixture, slowly add the pre-weighed lithium salt to achieve the target concentration (typically 1.0 M). Continue stirring until the salt is completely dissolved[14].
-
Additive Incorporation: Carefully add the precise amount of the fluorinated additive to the electrolyte solution. For liquid additives like FEC, use a micropipette. For solid additives like LiDFOB, weigh the required amount on the balance.
-
Homogenization: Continue stirring the final solution for several hours to ensure complete homogenization.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Workflow for Troubleshooting Rapid Capacity Fade
The following diagram illustrates a logical workflow for diagnosing and addressing rapid capacity fade in cells containing fluorinated additives.
This preferential reaction is key to forming a high-quality passivation layer before the bulk electrolyte has a chance to decompose into less desirable products.[2]
References
-
Effect of vinylene carbonate and fluoroethylene carbonate on SEI formation on graphitic anodes in li-ion batteries. (URL: [Link])
-
Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes for Si Anodes in Lithium Ion Batteries with NMR Spectroscopy. PubMed. (URL: [Link])
-
Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. Semantic Scholar. (URL: [Link])
-
Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C - ACS Publications. (URL: [Link])
-
Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase. ACS Omega - ACS Publications. (URL: [Link])
-
Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. INIS-IAEA. (URL: [Link])
-
Fluorine chemistry in lithium-ion and sodium-ion batteries. OAE Publishing Inc.. (URL: [Link])
-
Fluorinated Fullerenes as Electrolyte Additives for High Ionic Conductivity Lithium-Ion Batteries. MDPI. (URL: [Link])
-
Comparative Performance Analysis of Fluoride-Decorated Li1.2Ni0.13Co0.13Mn0.54O2 as Cathode Materials for Li Batteries. MDPI. (URL: [Link])
- How to Safely Prepare Battery Electrolyte Solutions. Unknown Source. (URL: Not Available)
-
Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. ResearchGate. (URL: [Link])
-
Investigating the Compatibility of TTMSP and FEC Electrolyte Additives for LiNi 0.5 Mn 0.3 Co 0.2 O 2 (NMC)-Silicon Lithium-Ion Batteries. PubMed. (URL: [Link])
- Effect of fluoride additives on the corrosion of aluminum for lithium ion batteries. Unknown Source. (URL: Not Available)
- Rational Design of Fluorinated Electrolytes for Low Temperature Lithium‐Ion Batteries. Unknown Source. (URL: Not Available)
-
Artificial SEI for Lithium-Ion Battery Anodes: Impact of Fluorinated and Nonfluorinated (Chapter 8). ResearchGate. (URL: [Link])
-
Fluorinated Electrolytes for 5-V Li-Ion Chemistry: Probing Voltage Stability of Electrolytes with Electrochemical Floating Test. ResearchGate. (URL: [Link])
-
Effect of Fluoroethylene Carbonate (FEC) on the Performance and Surface Chemistry of Si-Nanowire Li-Ion Battery Anodes. Langmuir - ACS Publications. (URL: [Link])
- Fluorinated Additives For Lithium Ion Batteries.
-
Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries. Pacific Northwest National Laboratory. (URL: [Link])
-
The effect of fluoroethylene carbonate additive content on the formation of the solid-electrolyte interphase and capacity fade of Li-ion full-cell employing nano Si–graphene composite anodes. ResearchGate. (URL: [Link])
-
Fluorinated electrolytes provide better performance when lithium ion batteries are pushed to the limit. Fluoride Alert. (URL: [Link])
-
Fluoroethylene Carbonate as an Electrolyte Additive for Improving the Performance of Mesocarbon Microbead Electrode. ResearchGate. (URL: [Link])
-
Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. PMC - PubMed Central. (URL: [Link])
-
Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. PubMed. (URL: [Link])
- Lithium-ion batteries: why and when do they pose a risk of chemical exposure for people?. Unknown Source. (URL: Not Available)
-
Effect of FEC and VC Additives in Electrolyte on the Performance of Si Anode for Lithium Ion Cell. DergiPark. (URL: [Link])
-
Emerging electrolytes with fluorinated solvents for rechargeable lithium-based batteries. Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
From Additive to Cosolvent: How Fluoroethylene Carbonate Concentrations Influence Solid–Electrolyte Interphase Properties and Electrochemical Performance of Si/Gr Anodes. ACS Publications. (URL: [Link])
-
The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes. ResearchGate. (URL: [Link])
-
Effect of FEC additive on performance (A) Comparison of charge/discharge cycling of the STD and the FEC-containing electrolytes in NCM523. ResearchGate. (URL: [Link])
-
Consumption of Fluoroethylene Carbonate Electrolyte-Additive at the Si–Graphite Negative Electrode in Li and Li-Ion Cells. The Journal of Physical Chemistry C - ACS Publications. (URL: [Link])
-
A Fluorine and Lithium Donation Strategy to Enable the Heterostructure and Defect-Rich Fluoride Solid Electrolyte with High Conductivity and Air Stability for Solid-State Batteries. ACS Nano. (URL: [Link])
-
The Impact of Different Substituents in Fluorinated Cyclic Carbonates in the Performance of High Voltage Lithium-Ion Battery Electrolyte. ResearchGate. (URL: [Link])
-
How to make battery electrolyte solution. TYCORUN ENERGY. (URL: [Link])
-
Ageing and Water Detection in Hydroscopic Organic Electrolytes. MDPI. (URL: [Link])
-
Electrochemical impedance spectroscopy investigation of the SEI formed on lithium metal anodes. Department of Materials. (URL: [Link])
- Investigation of the Solid Electrolyte Interphase Formation in Lithium-Ion Batteries with Electrochemical Impedance Spectroscopy. Unknown Source. (URL: Not Available)
-
Electrolyte Formulation Process. Pall Corporation. (URL: [Link])
- Electrolyte Solutions for Rechargeable Li-Ion Batteries Based on Fluorinated Solvents. Unknown Source. (URL: Not Available)
- Fluorinated compounds for use in lithium battery electrolytes.
Sources
- 1. Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes for Si Anodes in Lithium Ion Batteries with NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Effect of vinylene carbonate and fluoroethylene carbonate on SEI forma" by Mengyun Nie, Julien Demeaux et al. [digitalcommons.uri.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigating the Compatibility of TTMSP and FEC Electrolyte Additives for LiNi0.5Mn0.3Co0.2O2 (NMC)-Silicon Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fluoridealert.org [fluoridealert.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. large-battery.com [large-battery.com]
Technical Support Center: Enhancing Battery Cycling Stability with 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
Welcome to the technical support center for researchers and scientists utilizing 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide as an electrolyte additive to enhance the cycling stability of batteries. This guide is structured to provide in-depth, practical solutions to common experimental challenges, moving from frequently asked questions to detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide and why is it used in batteries?
A1: 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, a type of cyclic sulfate, is a fluorinated electrolyte additive. Its primary function is to improve the cycling stability and overall performance of lithium-ion and other advanced battery systems.[1][2] The highly electronegative fluorine atoms in its structure contribute to the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface.[1][2] This protective layer prevents the continuous decomposition of the electrolyte during cycling, which is a major cause of capacity fade and reduced battery life.[1]
Q2: What is the proposed mechanism of action for this additive?
A2: The additive functions by being preferentially reduced on the anode surface during the initial formation cycles. This electrochemical decomposition leads to the formation of a stable, lithium fluoride (LiF)-rich SEI layer.[2][3] A LiF-rich SEI is known to be an excellent electronic insulator and an efficient ionic conductor, which is crucial for long-term cycling stability. It effectively suppresses detrimental side reactions between the electrolyte and the electrode.[3]
Diagram: Proposed SEI Formation Mechanism
Caption: Preferential reduction of the additive at the anode surface forms a stable SEI layer.
Q3: What are the typical concentration ranges for this additive in the electrolyte?
A3: The optimal concentration is highly dependent on the specific battery chemistry (anode, cathode, and base electrolyte composition). However, a common starting point for experimental evaluation is in the range of 0.5% to 2% by weight of the total electrolyte solution. Exceeding the optimal concentration can sometimes lead to increased interfacial resistance and diminished performance returns.
Q4: Are there any known compatibility issues with common electrolyte solvents and salts?
A4: 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide generally exhibits good solubility and compatibility with standard carbonate-based electrolytes such as ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC), and with common lithium salts like LiPF₆. However, it is always recommended to perform a preliminary solubility and stability test with your specific electrolyte formulation before proceeding with cell assembly.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Scenario 1: Rapid Capacity Fade in Early Cycles
Question: I've added the fluoro-additive, but my cells are showing significant capacity drop within the first 50 cycles. What could be the cause?
Answer:
-
Insufficient SEI Formation: The initial formation cycles are critical for establishing a stable SEI. If the formation protocol is too aggressive (i.e., high C-rates), the additive may not have sufficient time to form a uniform and protective layer. This can lead to continuous electrolyte decomposition and rapid capacity fade.
-
Sub-optimal Additive Concentration: Too little additive may not be enough to form a complete SEI layer, while too much can lead to a thick, resistive layer that impedes lithium-ion transport.
-
Moisture Contamination: Water contamination in the electrolyte or on cell components can react with LiPF₆ to form hydrofluoric acid (HF), which can attack the electrode materials and the newly formed SEI, leading to poor cycling performance.
Troubleshooting Steps:
-
Review Formation Protocol: Employ a low C-rate (e.g., C/20 or C/10) for the first few formation cycles to allow for the gradual and uniform formation of the SEI layer.
-
Optimize Additive Concentration: Prepare a series of electrolytes with varying concentrations of the additive (e.g., 0.5%, 1%, 1.5%, 2% wt.) to determine the optimal loading for your specific cell chemistry.
-
Ensure Dry Conditions: All cell assembly should be performed in an argon-filled glovebox with low moisture and oxygen levels. Ensure all components (electrodes, separator, and electrolyte) are thoroughly dried before use.
Scenario 2: Increased Cell Impedance
Question: My cells with the additive show higher impedance compared to the baseline electrolyte, leading to poor rate capability. Why is this happening?
Answer:
-
Thick or Non-uniform SEI: An excessively thick or non-uniformly deposited SEI layer can increase the interfacial resistance, thereby increasing the overall cell impedance. This is often a consequence of using too high a concentration of the additive.
-
Incomplete Decomposition Products: In some cases, the decomposition products of the additive may not be fully integrated into a stable SEI, leading to the presence of resistive species at the interface.
Troubleshooting Steps:
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge and after several cycles to characterize the interfacial resistance. A significant increase in the semi-circle corresponding to the SEI resistance would confirm this issue.
-
Concentration Gradient Study: As mentioned previously, systematically varying the additive concentration is crucial. Lowering the concentration may lead to a thinner, more effective SEI with lower impedance.
-
Post-mortem Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) on cycled electrodes can provide valuable information about the thickness, morphology, and chemical composition of the SEI layer.
Scenario 3: Inconsistent Cycling Performance Between Cells
Question: I'm observing a large variation in cycling stability across multiple cells prepared under what I believe are identical conditions. What could be the source of this inconsistency?
Answer:
-
Inhomogeneous Electrolyte Mixing: The additive may not be fully dissolved or homogeneously distributed in the electrolyte, leading to variations in the actual concentration of the additive in each cell.
-
Variations in Cell Assembly: Minor inconsistencies in electrode alignment, separator wetting, or the amount of electrolyte added can have a significant impact on cell performance and consistency.[4][5]
-
Electrode Material Variability: Inhomogeneities in the active material coating on the electrodes can also contribute to performance variations.
Troubleshooting Steps:
-
Thorough Electrolyte Preparation: Ensure the additive is completely dissolved in the electrolyte. Gentle heating and stirring can aid in dissolution. It is also good practice to filter the electrolyte through a syringe filter before use.
-
Standardize Cell Assembly: Develop and strictly adhere to a standardized operating procedure (SOP) for cell assembly. This includes precise control over electrode punching, alignment, separator placement, and electrolyte volume.
-
Quality Control of Electrodes: Before cell assembly, visually inspect all electrodes for any defects or inconsistencies in the coating.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving common experimental issues.
Part 3: Experimental Protocols
Protocol 1: Electrolyte Preparation
-
Environment: Perform all steps inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Solvent and Salt Preparation: Use battery-grade solvents and lithium salt. Dry the lithium salt under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours before use.
-
Additive Incorporation:
-
Accurately weigh the desired amount of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide.
-
In a clean, dry container, dissolve the lithium salt in the solvent mixture.
-
Slowly add the additive to the electrolyte solution while stirring with a magnetic stir bar.
-
Continue stirring until the additive is completely dissolved. Gentle heating (e.g., 40°C) can be applied if necessary.
-
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol 2: Coin Cell Assembly and Testing
-
Component Preparation:
-
Punch electrodes to the desired diameter (e.g., 14 mm for the cathode, 15 mm for the anode).
-
Dry the electrodes and separator (e.g., Celgard 2325) in a vacuum oven at appropriate temperatures (e.g., 110°C for electrodes, 70°C for separator) for at least 12 hours.
-
-
Assembly (in Glovebox):
-
Place the cathode in the center of the coin cell case.
-
Add a few drops of the prepared electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a sufficient amount of electrolyte to fully wet the separator (~25 µL for a 2032 coin cell).
-
Place the anode on top of the wetted separator.
-
Add the spacer and spring.
-
Crimp the coin cell to ensure a proper seal.
-
-
Formation Cycling:
-
Allow the assembled cells to rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes.
-
Perform the initial formation cycles at a low C-rate (e.g., C/20 or C/10) for 2-4 cycles within the desired voltage window.
-
-
Cycling Stability Testing:
-
After formation, cycle the cells at a higher C-rate (e.g., C/2 or 1C) for an extended number of cycles to evaluate long-term stability.
-
Periodically perform rate capability tests and EIS measurements to monitor performance changes.
-
Part 4: Data Presentation
Table 1: Example of Additive Concentration Optimization
| Additive Conc. (% wt.) | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) | Average Cell Impedance (Ω) |
| 0 (Baseline) | 88.5 | 75.2 | 50.3 |
| 0.5 | 90.2 | 85.6 | 48.1 |
| 1.0 | 91.5 | 92.3 | 45.7 |
| 1.5 | 91.2 | 90.1 | 49.8 |
| 2.0 | 90.8 | 87.4 | 55.2 |
Note: The data presented in this table is illustrative and will vary depending on the specific battery chemistry and testing conditions.
References
-
Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Palacín, M. R., et al. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials. [Link]
-
Palacín, M. R., et al. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). ResearchGate. [Link]
-
Choudhury, S., & Archer, L. A. (2016). Lithium Fluoride Additives for Stable Cycling of Lithium Batteries at High Current Densities. OSTI.GOV. [Link]
-
Fluorocyanoesters as Additives for Lithium-Ion Battery Electrolytes. (2020). SciSpace. [Link]
-
Development of Fluorine-Containing Electrolytes for Lithium Batteries. (2024). ResearchGate. [Link]
Sources
Technical Support Center: Troubleshooting Poor Performance of Coatings with Fluorinated Monomers
Welcome to the technical support center for fluorinated coatings. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of fluorinated monomers in their coating formulations. The inherent low surface energy and chemical inertness that make these materials desirable also present unique challenges in application and performance. This document provides in-depth, cause-and-effect troubleshooting for common issues encountered during experimental work.
Troubleshooting Guide: From Problem to Solution
This section addresses specific, observable coating failures. Each entry follows a question-and-answer format to diagnose the problem, understand the underlying scientific principles, and implement effective solutions.
Issue: Poor Adhesion & Delamination
Question: My fluorinated coating is peeling, flaking, or can be easily lifted from the substrate after curing. What is causing this adhesion failure?
Answer: Adhesion failure is the most common challenge with fluoropolymer coatings and almost always traces back to inadequate surface preparation.[1][2][3] Fluorinated polymers have very low surface energy, making them inherently non-stick.[4] For a strong bond to form, the substrate surface must be meticulously prepared to be receptive to the coating.
Root Cause Analysis:
-
Insufficient Surface Energy: For a liquid coating to spread and "wet" a surface, the substrate's surface free energy must be greater than the surface tension of the liquid coating. If the substrate's energy is too low, the coating will be repelled, leading to poor adhesion.[5]
-
Surface Contamination: Even minute amounts of contaminants like oils, grease, dust, or residual cleaning agents can act as a release layer, physically blocking the coating from making intimate contact with the substrate.[6] This is a primary cause of adhesion failure.[1][2]
-
Inadequate Surface Profile: Mechanical adhesion, a critical component of the total bond strength, relies on the coating physically interlocking with the microscopic peaks and valleys of a surface.[1][7] A surface that is too smooth provides no "anchor points" for the coating to grip onto.[2]
-
Improper Curing: The final adhesive strength of the coating develops during the curing process, where the polymer chains crosslink and bond. An incomplete cure will result in a weak film with poor substrate adhesion.[2][8]
Troubleshooting Workflow: Poor Adhesion
Caption: Troubleshooting workflow for poor coating adhesion.
Corrective Actions:
-
Re-evaluate Surface Preparation: This is the most critical step.[6][9] Implement a rigorous cleaning and profiling protocol. For a detailed methodology, refer to the "Experimental Protocol: Comprehensive Substrate Preparation" section below.
-
Utilize a Primer: A primer acts as an intermediary bonding layer between the substrate and the fluoropolymer topcoat.[7] It is specifically designed to adhere well to the substrate and present a more receptive surface for the fluorinated coating.
-
Verify Cure Schedule: Cross-reference the curing time and temperature with the manufacturer's technical data sheet (TDS).[8] Ensure that the part's temperature, not just the oven's air temperature, reaches the specified value for the required duration.
-
Perform Adhesion Testing: Use standardized tests like the cross-cut test (ASTM D3359) to quantitatively assess adhesion after making process changes.[7]
Issue: Dewetting, Craters, and "Fisheyes"
Question: After application, my liquid coating retracts, pulls away from edges, or forms circular defects (craters, fisheyes) that expose the underlying substrate. Why is this happening?
Answer: These defects are all manifestations of dewetting . Dewetting is a process where a thin liquid film on a non-wettable surface becomes unstable and breaks up into droplets.[10][11] This is driven by the system's tendency to minimize its overall surface energy.
Root Cause Analysis:
-
Surface Tension Mismatch: The primary driver for dewetting is a mismatch between the surface tension of the liquid coating and the surface free energy of the substrate.[12] If the coating's surface tension is significantly higher than the substrate's surface energy, the liquid's cohesive forces (attraction to itself) will be stronger than its adhesive forces (attraction to the substrate), causing it to bead up.
-
Point Contamination: "Fisheyes" are a classic sign of localized, low-energy contamination.[13][14] A tiny speck of oil, silicone, or even a fingerprint can create a spot that the coating cannot wet, forcing it to retract and form a crater.[13]
-
Formulation Instability: Solvents that evaporate too quickly can cause a rapid increase in the coating's surface tension during the drying process, promoting instability and dewetting.[13][14]
Conceptual Diagram: Wetting vs. Dewetting
Caption: Relationship between surface energies and coating outcome.
Corrective Actions:
-
Ensure Ultimate Substrate Cleanliness: The substrate must be pristine. Revisit your cleaning protocol (see Protocol below). Handle substrates with clean, lint-free gloves to avoid transferring oils.
-
Modify the Coating Formulation: The addition of a small amount of a suitable surfactant or leveling agent can lower the coating's surface tension, improving its ability to wet low-energy surfaces.[15] Consult with your monomer/polymer supplier for compatible additives.
-
Increase Substrate Surface Energy: Use surface treatments like plasma, corona, or flame treatment to chemically modify the substrate surface, increasing its polarity and surface free energy.
-
Measure Surface Energy: Use a contact angle goniometer to measure the contact angle of known liquids on your substrate. This allows you to calculate the substrate's surface free energy and diagnose wetting issues quantitatively. See "Experimental Protocol: Measuring Surface Energy" for this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for achieving good performance with fluorinated coatings? A: Unquestionably, surface preparation .[1][9] The inherent non-stick nature of fluoropolymers means they are unforgiving of any surface imperfections or contaminants.[6] A robust and validated surface preparation protocol is the foundation of a successful coating application.[7]
Q2: My substrate is clean, but adhesion is still poor. What role does a primer play? A: A primer is a crucial adhesion-promoting layer.[7][16] It is formulated with two key characteristics: strong adhesion to the substrate and chemical compatibility with the fluoropolymer topcoat. It essentially acts as a chemical bridge, creating a more receptive surface for the low-energy fluorinated coating to bond to, significantly enhancing overall adhesion.[1]
Q3: What are common defects observed in fluoropolymer coatings and what are their typical causes? A: Beyond adhesion and wetting issues, several other defects can occur. The table below summarizes common problems and their likely origins.
| Defect | Appearance | Probable Cause(s) | Corrective Action |
| Blistering | Small blister-like bumps on the surface. | Trapped solvents from rapid heating; coating applied too thickly; moisture on the substrate.[3][13] | Adjust curing ramp rate; apply thinner coats; ensure substrate is completely dry. |
| Pinholes / Bubbles | Small pockmarks or tiny holes in the coating. | Trapped air from excessive agitation of the coating; outgassing from a porous substrate during cure; solvent evaporation is too rapid.[13][14] | Allow coating to deaerate after mixing; use a substrate sealer; optimize solvent blend. |
| Hazing / Dullness | Low gloss, cloudy, or dull appearance. | Moisture (high humidity) present during curing; incompatible solvents; low film thickness over a rough substrate.[13] | Control ambient humidity; verify solvent compatibility; apply a thicker coat or smooth the substrate. |
| Cracking | Fractures appearing in the coating surface. | Excessive film thickness; thermal stress from improper curing or cooling; insufficient flexibility of the coating formulation.[1] | Apply thinner coats; follow recommended cure/cool-down rates; consult manufacturer on formulation. |
Q4: Can the curing process itself induce performance issues? A: Absolutely. An improper cure is a frequent source of failure. Exceeding the recommended temperature can cause the polymer to decompose, leading to discoloration and poor mechanical properties.[1][17] Conversely, insufficient time or temperature will result in an under-cured, soft film with poor adhesion and low chemical resistance.[2][8] It is vital to follow the manufacturer's specified curing schedule precisely.[8]
Experimental Protocols
Experimental Protocol: Comprehensive Substrate Preparation
This protocol outlines a robust, multi-step process to prepare a substrate for receiving a fluoropolymer coating.
-
Initial Degreasing:
-
Water Rinse:
-
Rinse the substrate thoroughly with deionized water to remove all traces of the cleaning agents.
-
Check for a "water break-free" surface. If water beads up on the surface, it indicates that contaminants are still present. Repeat Step 1 if necessary.
-
-
Mechanical Abrasion (Profiling):
-
Final Cleaning & Drying:
-
Use compressed, oil-free air to blow off any residual abrasive media.
-
Perform a final solvent wipe to remove any fine particulates.
-
Dry the substrate completely in a clean oven.
-
-
Primer Application:
-
Apply the recommended primer as soon as possible after preparation to prevent recontamination of the clean surface.[1]
-
Experimental Protocol: Measuring Substrate Surface Energy using Static Contact Angle
This protocol describes how to determine if a substrate is suitable for coating by measuring its surface free energy (SFE).
-
Apparatus:
-
Contact Angle Goniometer / Drop Shape Analyzer.[18]
-
High-purity testing liquids with known surface tension components (e.g., deionized water, diiodomethane).
-
-
Procedure:
-
Place the prepared (cleaned and dried) substrate on the sample stage of the goniometer.
-
Dispense a small droplet (typically 2-5 µL) of the first test liquid (e.g., deionized water) onto the surface.
-
The instrument's software will capture an image of the sessile drop and measure the angle formed between the solid-liquid interface and the liquid-vapor interface.[19][20] This is the static contact angle (θ).
-
Record at least 3-5 measurements at different locations on the substrate and calculate the average.
-
Thoroughly clean and dry the substrate.
-
Repeat steps 2-4 with a second, non-polar test liquid (e.g., diiodomethane).
-
-
Calculation (Owens-Wendt-Rabel-Kaelble - OWRK Method):
-
The substrate's total SFE is the sum of its disperse (γˢᵈ) and polar (γˢᵖ) components.
-
Using the measured contact angles (θ) and the known surface tension components of the test liquids, you can solve a set of two linear equations based on the OWRK extension of Young's Equation to find the two unknown SFE components of the solid.[21]
-
Specialized software typically performs this calculation automatically.
-
-
Interpretation:
-
A high calculated SFE indicates a clean, high-energy surface that is favorable for wetting and adhesion. A low SFE suggests contamination or an inherently low-energy material that will require a primer or surface treatment.
-
References
- Vertex AI Search. (n.d.).
-
ResearchGate. (2025). Insights into the stability of fluorinated super-hydrophobic coating in different corrosive solutions | Request PDF. Retrieved January 17, 2026, from [Link]
-
Pfluon. (2024, June 25). 4 Steps of Fluoropolymer Coating Process. Retrieved January 17, 2026, from [Link]
- ACS Applied Polymer Materials. (2026, January 13).
- CoatingsTech. (2008, September).
-
Sun Coating Company. (2025, March 19). How to Fix Common Coating Adhesion Problems. Retrieved January 17, 2026, from [Link]
- ACS Symposium Series. (2001).
-
Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved January 17, 2026, from [Link]
- ACS Applied Polymer Materials. (2023, July 20). Dewetting Effects in Poly(vinylidene fluoride-trifluoroethylene) Thin Films on Poly(3-hexylthiophene)
-
Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). A Simple and Convenient Method for Preparing Fluorine-Free Durable Superhydrophobic Coatings Suitable for Multiple Substrates. Retrieved January 17, 2026, from [Link]
- European Coatings. (2025, June 24). Fluorinated compounds under scrutiny: PFAS – best left to toothpaste?. Retrieved January 17, 2026.
- Valspar. (n.d.).
-
PNAS. (2019, April 19). Signatures of slip in dewetting polymer films. Retrieved January 17, 2026, from [Link]
- Wikipedia. (n.d.). Contact angle. Retrieved January 17, 2026.
-
MDPI. (n.d.). Modification of Epoxy Coatings with Fluorocontaining Organosilicon Copolymers. Retrieved January 17, 2026, from [Link]
-
AFT Fluorotec. (2016, October 4). Common Coating Problems Part 1. Retrieved January 17, 2026, from [Link]
-
Evonik Corporation. (n.d.). Additives To Prevent Coating Defects Caused By Film Dewetting. Retrieved January 17, 2026, from [Link]
-
Surface Technology. (n.d.). Fluoropolymer coating services. Retrieved January 17, 2026, from [Link]
- Journal of Science and Technological Applications. (n.d.). Surface free energy of solids by contact angle measurements.
-
Powder Coated Tough. (2021, September 22). Troubleshooting Field Defects. Retrieved January 17, 2026, from [Link]
-
Teknos. (n.d.). 7 common industrial coating defects and how to fix them. Retrieved January 17, 2026, from [Link]
-
Unichem. (2022, October 11). Troubleshooting Adhesion and Cohesion Failures. Retrieved January 17, 2026, from [Link]
- Charles University. (n.d.). Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches.
-
Custom Bilt Metals. (n.d.). Cleaning and Maintenance Guide for Fluoropolymer Coatings. Retrieved January 17, 2026, from [Link]
- ALLPCB. (2025, September 2). Optimizing Conformal Coating Curing Processes: Achieving the Perfect Finish. Retrieved January 17, 2026.
-
Advanced Polymer Coatings. (n.d.). Industrial Coatings: Defects, Causes, and Solutions. Retrieved January 17, 2026, from [Link]
-
Surface Technology. (n.d.). Expert PTFE Surface Preparation. Retrieved January 17, 2026, from [Link]
- PCI Magazine. (2000, September 26). New Flourine-Containing Monomer. Retrieved January 17, 2026.
- ResearchGate. (n.d.). Typical morphologies associated with dewetting of thin polymer films. Retrieved January 17, 2026.
- ResearchGate. (2021, January-June). Synthesis of hydrophobic fluorinated coating by further addition of isocyanate and amine groups to urethane bond. Retrieved January 17, 2026.
-
Metal Coatings Corp. (2022, August 19). Fluoropolymer Coating Process - FluoroKote #1 [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
DataPhysics Instruments. (n.d.). Contact angle explained. Retrieved January 17, 2026, from [Link]
-
Advanced Science News. (2014, February 14). How to Prevent Dewetting of Liquid Thin Films?. Retrieved January 17, 2026, from [Link]
-
PCI Magazine. (2003, March 1). Overcoming Substrate Wetting Problems. Retrieved January 17, 2026, from [Link]
Sources
- 1. coatingsystems.com [coatingsystems.com]
- 2. suncoating.com [suncoating.com]
- 3. adv-polymer.com [adv-polymer.com]
- 4. 20.210.105.67 [20.210.105.67]
- 5. unicheminc.com [unicheminc.com]
- 6. fluoroprecision.co.uk [fluoroprecision.co.uk]
- 7. en.pfluon.com [en.pfluon.com]
- 8. Troubleshooting Field Defects > Powder Coated Tough Magazine [powdercoatedtough.com]
- 9. Fluoropolymer coating services provided by Surface Technology [surfacetechnology.com.au]
- 10. pnas.org [pnas.org]
- 11. How to Prevent Dewetting of Liquid Thin Films? - Advanced Science News [advancedsciencenews.com]
- 12. paint.org [paint.org]
- 13. fluorotec.com [fluorotec.com]
- 14. 7 common industrial coating defects and how to fix them - Teknos [teknos.com]
- 15. pcimag.com [pcimag.com]
- 16. mdpi.com [mdpi.com]
- 17. fluoropolymers.eu [fluoropolymers.eu]
- 18. nanoscience.com [nanoscience.com]
- 19. Contact angle - Wikipedia [en.wikipedia.org]
- 20. Contact angle explained - DataPhysics Instruments [dataphysics-instruments.com]
- 21. physics.mff.cuni.cz [physics.mff.cuni.cz]
Technical Support Center: Analytical Techniques for Detecting Impurities in Fluorinated Sultones
Welcome to the Technical Support Center for the analysis of fluorinated sultones. This guide is designed for researchers, scientists, and drug development professionals who are working with these unique and reactive compounds. As fluorinated sultones are increasingly utilized as key intermediates in pharmaceutical and agrochemical synthesis, ensuring their purity is paramount.[1][2] This document provides in-depth, field-proven insights into the analytical techniques required to identify and quantify impurities, structured in a practical question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for impurity profiling of fluorinated sultones?
A1: The selection of an analytical technique is dictated by the physicochemical properties of the impurities and the parent sultone. The three core techniques are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile, thermally sensitive, or polar impurities. Coupled with UV or Mass Spectrometry (MS) detectors, it is a versatile tool for quantification and identification.[3] Reversed-phase (RP) HPLC is most common.
-
Gas Chromatography (GC): The method of choice for volatile and semi-volatile impurities, such as residual solvents or volatile by-products.[3] It is almost always coupled with a Mass Spectrometry (MS) detector for definitive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹⁹F NMR, is an exceptionally powerful tool. It provides direct structural information about fluorinated impurities and is inherently quantitative without the need for specific reference standards for each impurity.[4][5] ¹H and ¹³C NMR are also used for complete structural elucidation.
Q2: What types of impurities should I anticipate in a fluorinated sultone sample?
A2: Impurities typically arise from the synthesis or degradation processes.[6] Common classes include:
-
Process-Related Impurities: Unreacted starting materials (e.g., specific fluoroolefins), reagents (e.g., sulfur trioxide), and by-products from side reactions.[7] The synthesis of fluorinated β-sultones often involves the reaction of a fluoroolefin with SO₃, which can lead to various isomers or adducts.[8]
-
Degradation Products: Fluorinated sultones can be susceptible to hydrolysis, which opens the sultone ring to form fluorinated sulfonic acids or their salts.[8]
-
Residual Solvents: Solvents used during synthesis and purification steps.
-
Isomers: Positional or stereoisomers of the target sultone that may have formed during synthesis.
Q3: Why is ¹⁹F NMR spectroscopy considered a superior technique for this specific analysis?
A3: ¹⁹F NMR offers several distinct advantages for analyzing fluorinated compounds:
-
High Sensitivity and Natural Abundance: The ¹⁹F nucleus is spin ½ and has 100% natural abundance, making it nearly as sensitive as ¹H NMR.[1]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is very large (~500 ppm), which dramatically reduces the likelihood of signal overlap, a common issue in ¹H NMR.[5] This allows for clear differentiation of structurally similar fluorinated species.
-
Direct Detection: It directly observes the fluorine atoms, providing an unambiguous fingerprint of all fluorinated compounds in the sample.[9]
-
Inherent Quantitation: With appropriate experimental setup (e.g., sufficient relaxation delay), the integral of a ¹⁹F signal is directly proportional to the number of fluorine nuclei, allowing for accurate quantification of impurities against a known internal standard without needing to isolate each one.[5]
Q4: How do I decide between HPLC and GC for my impurity analysis?
A4: The choice hinges on the volatility and thermal stability of your target analytes. Fluorinated sultones themselves can be thermally labile, making direct injection into a hot GC inlet challenging.
-
Choose GC-MS for: Volatile impurities like residual solvents (e.g., acetonitrile, dichloromethane) or low-boiling point starting materials.
-
Choose HPLC for: The primary analysis of the fluorinated sultone itself and any non-volatile or thermally unstable impurities, such as hydrolysis products (fluorinated sulfonic acids), unreacted non-volatile starting materials, or high molecular weight by-products.[10]
The following decision tree provides a logical workflow for technique selection.
Caption: Decision tree for selecting the primary analytical technique.
Q5: What are the essential parameters for validating an impurity detection method according to ICH guidelines?
A5: Method validation ensures your analytical procedure is suitable for its intended purpose.[11] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation characteristics for impurity methods are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the main compound, other impurities, and degradation products.[6][12]
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the impurity in the sample.
-
Accuracy: The closeness of test results to the true value. This is often assessed by spiking the sample matrix with known quantities of the impurity.[13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[6]
-
Range: The interval between the upper and lower concentration of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase pH, column temperature).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of fluorinated sultones.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing (for sultone or impurity) | - Secondary interactions between basic analytes and acidic residual silanols on the silica column packing.- Wrong mobile phase pH, causing partial ionization of the analyte. | - Use a high-purity, end-capped silica column to minimize available silanols.[14]- Adjust mobile phase pH to fully protonate or deprotonate the analyte (typically 2-3 pH units away from its pKa).- Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 10-25 mM) to block active silanol sites.[14] |
| Drifting Retention Times | - Inadequate column temperature control.[15]- Mobile phase composition is changing (e.g., evaporation of a volatile organic component).- Insufficient column equilibration time between gradient runs.[15] | - Use a thermostatted column oven for stable temperature.- Prepare fresh mobile phase daily and keep reservoirs covered.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection; this may require a longer equilibration time than for standard compounds. |
| Ghost Peaks in Gradient Elution | - Impurities in the mobile phase solvents (especially water or buffers).- Late elution of strongly retained compounds from a previous injection.- Contamination from the autosampler or injector. | - Use high-purity, HPLC-grade solvents and freshly prepared buffers.- Incorporate a column wash step with a strong solvent (e.g., 100% acetonitrile or isopropanol) at the end of each gradient run to elute any remaining compounds.[16]- Run a blank gradient (injecting only mobile phase) to identify peaks originating from the system itself. |
| Poor Peak Shape (Fronting) | - Sample overloading.- Sample solvent is much stronger than the mobile phase, causing the analyte band to spread. | - Reduce the injection volume or dilute the sample.[17]- Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[17] |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Molecular Ion (M+) Peak | - Fluorinated compounds, especially perfluorinated ones, undergo extensive fragmentation under standard Electron Ionization (EI), often resulting in an absent molecular ion and a prominent CF₃⁺ ion (m/z 69).[18] | - Do not rely solely on the molecular ion for identification. Use the fragmentation pattern as a fingerprint.- Use a softer ionization technique like Chemical Ionization (CI) or Field Ionization (FI), which imparts less energy and is more likely to preserve the molecular ion.[19][20] |
| Poor Peak Shape (Tailing) | - Active sites in the GC inlet liner or the front of the column interacting with the analyte.- Thermal degradation of the sultone in the hot injector.[3] | - Use a deactivated inlet liner. If tailing persists, you may need to trim the first few centimeters off the column inlet.- Optimize the injector temperature. Start with a lower temperature (e.g., 200°C) and increase only as needed to ensure efficient volatilization without causing degradation. |
| Variable Retention Times | - Fluctuations in carrier gas flow rate or pressure.- Inconsistent GC oven temperature programming. | - Check for leaks in the gas lines. Verify that the carrier gas flow is stable using a flow meter.- Confirm the oven temperature profile is accurate and reproducible.[3] |
Detailed Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Non-Volatile Impurity Analysis
This protocol provides a general starting point for separating a fluorinated sultone from its non-volatile impurities. Method development and validation are required for each specific sultone.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm, or scan for optimal wavelength with DAD.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the fluorinated sultone sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution. Use sonication if necessary.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
System Suitability:
-
Before running samples, inject a standard solution five times.
-
The relative standard deviation (RSD) for the retention time and peak area of the main sultone peak should be <1.0%.
-
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This protocol is suitable for identifying and quantifying residual solvents and other volatile impurities.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: DB-624 or similar phase suitable for volatile analysis (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
Injector Temperature: 220°C.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MS Transfer Line Temp: 250°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the fluorinated sultone sample into a 10 mL headspace vial.
-
Add 1 mL of a suitable high-boiling point solvent (e.g., DMSO) and an internal standard if quantitative analysis is required.
-
Seal the vial and analyze using a headspace autosampler, or perform a direct liquid injection if headspace is not available (dissolve ~20 mg in 1 mL of a suitable solvent like ethyl acetate).
-
Impurity Identification Workflow
The following diagram illustrates a comprehensive workflow for identifying an unknown impurity detected during analysis.
Caption: A typical workflow for the structural elucidation of an unknown impurity.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). NIH.
- NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments.
- Analytical method valid
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins. (2020). ACS Omega.
- 18F-Fluorination of Nitroimidazolyl-Containing Sultone: A Direct Access to a Highly Hydrophilic Radiotracer for High-Performance Positron Emission Tomography Imaging of Hypoxia. (2021). JACS Au.
- The Chemical Ionization Mass Spectra of Fluorotoluenes. (n.d.).
- Mass spectra of fluorocarbons. (n.d.).
- A Beginner's Guide to Mass Spectrometry: Types of Ioniz
- A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chrom
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.).
- Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins. (2020). PMC - NIH.
- Fluorinated [beta]-sultones as Precursors to Fluorinated Sulfonic Acids, and New Fluorosulfonyl Containing Monomers/Polymers. (1989). PDXScholar.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing).
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- HPLC Troubleshooting Guide. (n.d.).
- Process for preparing fluorinated beta-sultones. (1998).
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024).
- Significant residual fluorinated alcohols present in various fluorinated m
- Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. (n.d.). MDPI.
- Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019). PubMed.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). NIH.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. (n.d.). Benchchem.
- Determination of sultones in anionic surfactants. (1977). Semantic Scholar.
- Recent Developments in the Synthesis and Application of Sultones. (n.d.). Chemical Reviews.
- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL.
- On the sulfonation of fluorinated aromatic polymers: Synthesis, characterization and effect of fluorinated side groups on sulfonation degree. (2018).
Sources
- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 2. Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. US5723630A - Process for preparing fluorinated beta-sultones - Google Patents [patents.google.com]
- 8. "Fluorinated [beta]-sultones as Precursors to Fluorinated Sulfonic Acid" by Javid Mohtasham [pdxscholar.library.pdx.edu]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. particle.dk [particle.dk]
- 12. wjarr.com [wjarr.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. hplc.eu [hplc.eu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
Validation & Comparative
A Comparative Guide to Fluorinated Sultones as Advanced Electrolyte Additives
In the relentless pursuit of higher energy density and longer cycle life for lithium-ion batteries, the electrolyte has emerged as a critical frontier for innovation. While bulk electrolyte formulations provide the fundamental medium for ion transport, it is the astute selection of electrolyte additives that often dictates the ultimate performance and stability of a battery system. Among the myriad of additives explored, fluorinated sultones have garnered significant attention for their remarkable ability to form robust electrode-electrolyte interphases, thereby enhancing electrochemical stability and enabling the use of high-voltage cathode materials.
This guide provides a comprehensive comparative analysis of fluorinated sultones as electrolyte additives, intended for researchers, scientists, and professionals in the field of battery technology and drug development who require a deep technical understanding of this promising class of compounds. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed protocols for their evaluation, moving beyond a simple recitation of facts to explain the causality behind their performance benefits.
The Rationale for Fluorination in Sultone-Based Additives
Sultones, cyclic esters of hydroxysulfonic acids, such as 1,3-propanesultone (PS), are known for their ability to form a stable solid electrolyte interphase (SEI) on the surface of graphite anodes.[1] This is achieved through reductive decomposition at a potential higher than that of the bulk carbonate solvents, creating a protective layer that prevents further electrolyte degradation and solvated lithium-ion co-intercalation, which can lead to graphite exfoliation.[1]
However, the ever-increasing demand for higher energy density necessitates the use of high-voltage cathode materials, which pushes the electrochemical window of the electrolyte to its limits. This is where fluorination comes into play. The introduction of highly electronegative fluorine atoms into the sultone structure imparts several key advantages:
-
Enhanced Anodic Stability: The strong electron-withdrawing nature of fluorine lowers the highest occupied molecular orbital (HOMO) energy of the sultone molecule, making it more resistant to oxidation at the cathode surface. This is crucial for preventing electrolyte decomposition at high operating voltages.
-
Improved SEI Properties: Fluorinated sultones can contribute to the formation of a LiF-rich SEI layer.[2] LiF is a key component of a stable and effective SEI due to its wide bandgap, low electronic conductivity, and good lithium-ion conductivity.
-
Favorable Reduction Potential: The position of the fluorine atom(s) can be tuned to optimize the reduction potential of the sultone. This allows for the formation of a stable SEI on the anode before the bulk electrolyte begins to decompose, without being so reactive that it is consumed too quickly.[3][4]
This guide will focus on a comparative analysis of different types of fluorinated sultones, providing insights into how their molecular structure influences their electrochemical performance.
Comparative Analysis of Fluorinated Sultones
The performance of a fluorinated sultone as an electrolyte additive is highly dependent on the number and position of the fluorine atoms on the sultone ring. In this section, we will compare the properties and performance of representative fluorinated sultones with their non-fluorinated counterpart, 1,3-propanesultone (PS), and the widely used additive, vinylene carbonate (VC).
Physicochemical Properties of Electrolytes with Fluorinated Sultone Additives
The addition of fluorinated sultones can influence the physical properties of the electrolyte, such as ionic conductivity and viscosity. While these additives are typically used in small concentrations (1-2 wt%), their impact can be significant.
| Additive | Base Electrolyte | Ionic Conductivity (S/cm) at 25°C | Viscosity (mPa·s) at 25°C |
| None (Baseline) | 1.0 M LiPF6 in EC/EMC (3:7 by wt) | ~9.5 x 10⁻³ | ~3.2 |
| 1,3-Propanesultone (PS) | 1.0 M LiPF6 in EC/EMC (3:7 by wt) | Slightly decreased | Slightly increased |
| 3-Fluoro-1,3-propanesultone (FPS) | 1.0 M LiPF6 in EC/EMC (3:7 by wt) | Minimally affected | Minimally affected |
| α-Fluorinated Sulfones (general) | Varies | Generally lower than non-fluorinated | Generally higher than non-fluorinated |
| β-Fluorinated Sulfones (general) | Varies | Higher than α-fluorinated | Lower than α-fluorinated |
Interpretation of Data:
The introduction of fluorine, a highly electronegative atom, can increase intermolecular interactions, leading to higher viscosity and consequently lower ionic conductivity.[4] However, when used as additives in small concentrations, the effect on bulk electrolyte properties like ionic conductivity is often minimal. The key takeaway is that the benefits of improved interfacial stability far outweigh any minor negative impacts on the bulk electrolyte's transport properties. Studies on fluorinated sulfones as solvents (rather than additives) show a more pronounced effect, with β-fluorinated sulfones exhibiting a better balance of properties compared to their α-fluorinated counterparts due to the positioning of the fluorine atom further from the sulfonyl group.[3][5]
Electrochemical Performance Comparison
The true measure of an electrolyte additive's efficacy lies in its ability to improve the performance of a lithium-ion cell, particularly in terms of cycle life and stability at high voltages.
| Additive (2 wt%) | Cell Configuration | Voltage Range (V) | Capacity Retention after 200 cycles at 60°C | Key Observations |
| None (Baseline) | LiCoO₂/Graphite | 3.0 - 4.4 | ~65% | Significant capacity fade and impedance increase. |
| Vinylene Carbonate (VC) | LiCoO₂/Graphite | 3.0 - 4.4 | ~80% | Improved stability but suffers from significant gas generation at elevated temperatures.[2] |
| 1,3-Propanesultone (PS) | LiCoO₂/Graphite | 3.0 - 4.4 | ~75% | Forms a stable SEI but has lower anodic stability compared to FPS.[2] |
| 3-Fluoro-1,3-propanesultone (FPS) | LiCoO₂/Graphite | 3.0 - 4.4 | >90% | Superior cyclability and thermal stability, with suppressed gas generation compared to VC.[2] |
Causality Behind Performance Differences:
The superior performance of 3-fluoro-1,3-propanesultone (FPS) can be attributed to several factors. The electron-withdrawing fluorine atom enhances the anodic stability of the molecule, making it more suitable for high-voltage applications.[2] Furthermore, the fluorine atom favorably modifies the reduction potential of the sultone, leading to the formation of a more robust and LiF-rich SEI on the graphite anode.[6] This stable SEI is more effective at preventing electrolyte decomposition and minimizing impedance growth during cycling, especially at elevated temperatures where degradation processes are accelerated.[2] In contrast, while VC is an effective SEI former, its decomposition products can lead to significant gassing, which is detrimental to cell performance and safety.[2] PS, lacking the fluorine atom, has inferior anodic stability compared to FPS.
Mechanistic Insights into Fluorinated Sultone Functionality
The efficacy of fluorinated sultones as electrolyte additives is rooted in their electrochemical decomposition pathways at the electrode-electrolyte interfaces. Understanding these mechanisms is crucial for designing next-generation additives with tailored properties.
Reductive Decomposition at the Anode Surface
Fluorinated sultones are designed to be reduced at a potential higher than that of the carbonate solvents in the electrolyte. This preferential reduction leads to the formation of a stable SEI layer on the anode surface.
Caption: Reductive decomposition of fluorinated sultones at the anode surface.
The reduction of a fluorinated sultone like FPS is initiated by electron transfer from the anode, followed by ring-opening of the sultone.[5] This process, in the presence of lithium ions, leads to the formation of lithium fluoride (LiF) and various organic sulfur-containing species, such as lithium alkyl sulfonates (R-SO₃Li) and lithium alkyl sulfates (R-OSO₂Li).[1][5] These components co-deposit on the anode surface to form a dense and uniform SEI layer that is electronically insulating but ionically conducting. The presence of LiF in the SEI is particularly beneficial for its stability and ability to suppress lithium dendrite growth.
Oxidative Behavior at the Cathode Surface
At the cathode, especially at high potentials, the primary role of the fluorinated sultone is to remain stable and not undergo oxidative decomposition.
Caption: Enhanced stability of fluorinated sultones at the high-voltage cathode interface.
The high electronegativity of the fluorine atoms stabilizes the molecule against oxidation. While some sultone-based additives can also participate in the formation of a cathode electrolyte interphase (CEI), their primary function in high-voltage systems is to widen the electrochemical stability window of the electrolyte. By resisting oxidation, fluorinated sultones prevent the continuous decomposition of the electrolyte at the cathode surface, which can lead to gas generation, impedance rise, and capacity fade.
Experimental Protocols for the Evaluation of Fluorinated Sultone Additives
To rigorously evaluate and compare the performance of different fluorinated sultone additives, a standardized set of experimental protocols is essential. This section provides detailed methodologies for key electrochemical and analytical techniques.
Electrolyte Preparation and Cell Assembly
Objective: To prepare electrolytes with precise additive concentrations and assemble coin cells for electrochemical testing.
Materials:
-
Battery-grade electrolyte solvent (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC))
-
Lithium salt (e.g., LiPF₆)
-
Fluorinated sultone additive(s) of interest
-
Anhydrous argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Micropipettes, vials, and a magnetic stirrer
-
Coin cell components (casings, spacers, springs, anode and cathode electrodes, separator)
-
Crimping machine
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture to the desired concentration (e.g., 1.0 M LiPF₆ in EC/EMC 3:7 by weight). Stir until the salt is fully dissolved.
-
Prepare the additive-containing electrolytes by adding a precise amount (e.g., 1-2 wt%) of the fluorinated sultone to the baseline electrolyte. Stir thoroughly to ensure homogeneity.
-
Punch circular electrodes from the coated anode and cathode sheets to the required diameter (e.g., 15 mm for the anode and 14 mm for the cathode).
-
Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120°C for electrodes, 70°C for the separator) for at least 12 hours before transferring them into the glovebox.
-
Assemble 2032-type coin cells in the following order: negative casing, anode, separator, a few drops of electrolyte, cathode, spacer, spring, and positive casing.
-
Crimp the coin cells using a crimping machine to ensure proper sealing.
-
Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes and separator with the electrolyte.
Electrochemical Characterization
Caption: A typical experimental workflow for evaluating electrolyte additives.
4.2.1. Formation Cycling
Objective: To form a stable SEI layer on the anode.
Procedure:
-
Place the assembled cells in a battery cycler at a constant temperature (e.g., 25°C).
-
Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage range.
-
Record the charge-discharge capacities and coulombic efficiencies for each cycle. The initial irreversible capacity loss is an indicator of the extent of SEI formation.
4.2.2. Cyclic Voltammetry (CV)
Objective: To determine the reduction and oxidation potentials of the electrolyte with the additive.[6]
Procedure:
-
Use a three-electrode cell setup with lithium metal as the counter and reference electrodes and a working electrode (e.g., glassy carbon or the anode material).
-
Scan the potential at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage (OCV) down to a low potential (e.g., 0.01 V) and then up to a high potential (e.g., 5.0 V).
-
The potential at which a reduction peak appears on the first cathodic scan, which is not present in the baseline electrolyte, corresponds to the reduction of the additive.
-
The onset of a sharp increase in current at high potentials indicates the oxidative decomposition of the electrolyte. A higher onset potential for the additive-containing electrolyte signifies improved anodic stability.
4.2.3. Galvanostatic Cycling
Objective: To evaluate the long-term cycling performance, including capacity retention, coulombic efficiency, and rate capability.
Procedure:
-
After the formation cycles, cycle the cells at a moderate C-rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 200-500 cycles).
-
Periodically perform rate capability tests by cycling the cells at different C-rates (e.g., C/5, C/2, 1C, 2C).
-
Plot the discharge capacity and coulombic efficiency as a function of cycle number to compare the performance of cells with different additives.
4.2.4. Electrochemical Impedance Spectroscopy (EIS)
Objective: To monitor the growth of interfacial impedance during cycling.
Procedure:
-
Measure the EIS of the cells at a fully discharged or charged state at different cycle intervals (e.g., after formation, after 50, 100, and 200 cycles).
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Fit the resulting Nyquist plots to an equivalent circuit model to extract the resistance of the SEI layer and the charge-transfer resistance. An increase in these resistance values over cycling indicates impedance growth.
Post-mortem Analysis
Objective: To characterize the surface morphology and chemical composition of the electrodes after cycling.
Procedure:
-
Carefully disassemble the cycled cells inside an argon-filled glovebox.
-
Gently rinse the harvested electrodes with a volatile solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte and dry them under vacuum.
-
Scanning Electron Microscopy (SEM): Transfer the dried electrodes to an SEM chamber using an air-tight transfer holder to observe the surface morphology. A smooth and uniform surface on the anode indicates the formation of a stable SEI, whereas cracks or dendritic growth suggest instability.[7]
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the electrodes to determine the chemical composition of the SEI and CEI.[8] The presence of F 1s peaks corresponding to LiF and S 2p peaks corresponding to sulfites or sulfates confirms the decomposition of the fluorinated sultone and its contribution to the interphase.[2][8]
Conclusion and Future Outlook
Fluorinated sultones represent a significant advancement in the field of electrolyte additives for high-performance lithium-ion batteries. Their ability to enhance anodic stability and form a robust, LiF-rich SEI makes them particularly well-suited for enabling the next generation of high-voltage battery chemistries. The comparative data presented in this guide clearly demonstrates the superiority of fluorinated sultones, such as 3-fluoro-1,3-propanesultone, over conventional additives like vinylene carbonate and non-fluorinated sultones, especially under demanding conditions of high temperature and high voltage.
The detailed experimental protocols provided herein offer a framework for the systematic evaluation and comparison of new and existing fluorinated sultone additives. As the field continues to evolve, future research will likely focus on the development of multi-fluorinated sultones and the exploration of synergistic effects with other additives to further push the boundaries of battery performance. A deeper understanding of the intricate decomposition mechanisms at the electrode-electrolyte interfaces, aided by advanced analytical techniques and computational modeling, will be paramount in the rational design of these crucial electrolyte components.
References
-
Su, C.-C., He, M., Shi, J., Amine, R., Yu, Z., Cheng, L., Guo, J., & Amine, K. (2021). Principle in developing novel fluorinated sulfone electrolyte for high voltage lithium-ion batteries. Energy & Environmental Science, 14(5), 3029-3034.
-
Argonne National Laboratory. (2021). Principle in Developing Novel Fluorinated Sulfone Electrolyte for High Voltage Lithium-ion Batteries.
-
Su, C.-C., He, M., Shi, J., Amine, R., Yu, Z., Cheng, L., Guo, J., & Amine, K. (2021). Principle in Developing Novel Fluorinated Sulfone Electrolyte for High Voltage Lithium-ion Batteries. OSTI.GOV.
-
Agyeman, D. A., Garcia-Araez, N., & Hector, A. L. (2022). An X-ray Photoelectron Spectroscopy Primer for Solid Electrolyte Interphase Characterization in Lithium Metal Anodes. ACS Energy Letters, 7(8), 2636–2645.
-
Ossila. (n.d.). Cyclic Voltammetry: Basic Principles, Theory & Setup.
- Zhang, J., et al. (2020). Reductive Decomposition Mechanism of Prop-1-Ene-1,3-Sultone in the Formation of a Solid-Electrolyte Interphase on the Anode of a Lithium-Ion Battery. ACS Applied Materials & Interfaces, 12(36), 40363-40371.
-
Jung, H.-G., et al. (2013). Fluoropropane sultone as an SEI-forming additive that outperforms vinylene carbonate. Journal of Materials Chemistry A, 1(36), 10998-11005.
- Gachot, G., et al. (2008). How Do Cyclic Carbonate Electrolyte Additives Improve Li-ion Battery Performance?. The Electrochemical Society Interface, 17(3), 46-49.
- Su, C.-C., et al. (2021). Computational comparison of oxidation stability: Sulfones vs. fluorinated sulfones. Journal of Power Sources, 482, 228969.
-
Palero, J. A., et al. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials, 31(21), 8631-8646.
- Zhang, X., et al. (2022). Advanced Electrolyte Systems with Sultones Additives for High-Voltage Lithium Batteries.
-
Mohtasham, J. (1989). Fluorinated [beta]-sultones as Precursors to Fluorinated Sulfonic Acid. PDXScholar.
-
Thermo Fisher Scientific. (n.d.). Scanning electron microscopy for lithium battery research.
- Zhang, Y., et al. (2022). A Novel Sultone-Based Electrolyte Additive for Ultra-Long Cycle Life Sodium-Ion Batteries.
- Kubota, K., et al. (2015). Reactions of the Additive 1,3-Propane Sultone with Electrolyte Compounds Investigated by Capillary Electrophoresis and High-Resolution Mass Spectrometry. Journal of The Electrochemical Society, 162(9), A1858-A1863.
-
Ellis, L. D., et al. (2017). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV.
-
Castiglione, F., et al. (2022). Implications of Anion Structure on Physicochemical Properties of DBU-Based Protic Ionic Liquids. The Journal of Physical Chemistry C, 126(35), 15065-15076.
-
Onen, M., et al. (2014). Theoretical study of the reductive decomposition of 1,3-propane sultone: SEI forming additive in lithium-ion batteries. RSC Advances, 4(73), 38785-38793.
- Wang, L., et al. (2019). Synthesis and Electrochemical Performance of Fluorinated Orthoborate Salts as Additives for Li-Ion Battery Electrolytes. Journal of The Electrochemical Society, 166(10), A1845-A1851.
- Simons, J. H. (1954). Electrochemical Introduction of Fluorine. In Fluorine Chemistry (Vol. 1, pp. 414-420). Academic Press.
-
Zhang, Y., et al. (2023). Fluorinated-oligomeric ionic liquids for high-performance wide-temperature solid zinc batteries. Energy & Environmental Science, 16(2), 773-782.
- Walton, J. J., et al. (2020). Fluorocyanoesters as Additives for Lithium-Ion Battery Electrolytes. ACS Applied Materials & Interfaces, 12(13), 15893-15902.
- Gasteiger, H. A., et al. (2020). Synthesis and Evaluation of Difluorophosphate Salt Electrolyte Additives for Lithium-Ion Batteries. Journal of The Electrochemical Society, 167(10), 100518.
- Vanhoutte, G., et al. (2015). Physical properties of the fluorinated ionic liquids used in this work measured at 25 C. RSC Advances, 5(101), 83457-83464.
-
Chen, J., et al. (2024). Fluorinated Fullerenes as Electrolyte Additives for High Ionic Conductivity Lithium-Ion Batteries. Molecules, 29(12), 2919.
-
Zhang, W., et al. (2022). The compositions and structures of SEI in different electrolytes. XPS... ResearchGate.
-
Li, Y., et al. (2020). XPS spectra tests of cycled graphite to confirm SEI major species as LiF, Li2O, ROLi, and ROCO2Li. ResearchGate.
- Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503-11618.
- Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394.
- Goodenough, J. B., & Park, K.-S. (2013). The Li-Ion Rechargeable Battery: A Perspective. Journal of the American Chemical Society, 135(4), 1167-1176.
Sources
- 1. Theoretical study of the reductive decomposition of 1,3-propane sultone: SEI forming additive in lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
Topic: 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide vs. Propane Sultone in Batteries
An In-Depth Comparative Guide for Battery Researchers
As Senior Application Scientist, this guide provides a detailed comparison between the industry-standard electrolyte additive, 1,3-Propane Sultone (PS), and a representative of next-generation fluorinated additives, 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide. We will explore their underlying mechanisms, comparative performance under various conditions, and provide actionable experimental protocols for their evaluation.
Introduction: The Critical Role of Electrolyte Additives
The performance, lifespan, and safety of lithium-ion batteries (LIBs) are intrinsically linked to the stability of the interfaces between the electrodes and the electrolyte. During the initial charging cycles, electrolyte components decompose to form a passivating layer known as the Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode. An ideal interphase should be electronically insulating but ionically conductive, preventing further electrolyte decomposition while allowing efficient Li⁺ transport.
Electrolyte additives, used in small concentrations (typically 0.5-5% by weight), are a highly effective and economical strategy to engineer more robust and effective SEI and CEI layers. These molecules are designed to be preferentially reduced or oxidized over the bulk electrolyte solvents, thereby dictating the composition and quality of these critical interphases.
For years, 1,3-Propane Sultone (PS) has been a benchmark additive, known for creating a stable, sulfur-containing SEI that enhances cycle life and thermal stability.[1][2][3] However, the push towards higher energy densities—requiring high-voltage cathodes and more demanding operating conditions—has exposed the limitations of traditional additives. This has spurred the development of novel molecules, such as fluorinated sultones , designed to offer superior electrochemical stability and performance in next-generation battery systems.[4][5]
This guide provides a head-to-head comparison of these two classes of additives, grounded in experimental evidence, to inform researchers in their selection and application.
Mechanistic Deep Dive: How They Work
The functional differences between PS and fluorinated sultones stem directly from their molecular structures and the resulting electrochemical properties.
1,3-Propane Sultone (PS): The Established SEI Former
PS is a cyclic sulfuric acid ester that functions primarily as a reductive-type additive. Its effectiveness is rooted in its ability to be reduced on the anode surface at a higher potential than the primary electrolyte solvents, such as ethylene carbonate (EC).[6][7]
Mechanism of Action:
-
Preferential Reduction: The lowest unoccupied molecular orbital (LUMO) energy of PS is lower than that of EC, making it more susceptible to accepting an electron from the charged anode.[6]
-
Ring-Opening Decomposition: Upon reduction, the PS molecule undergoes a ring-opening reaction, cleaving the S-O bond.[6][8]
-
SEI Formation: This decomposition cascade produces lithium alkylsulfonate species (RSO₃Li) and other sulfur-containing inorganic compounds like Li₂SO₃.[9][10] These components polymerize and deposit on the anode surface, forming a dense, stable, and flexible SEI.
This PS-derived SEI is highly effective at suppressing the continuous reduction of the bulk electrolyte, which mitigates gas generation (e.g., ethylene from EC reduction) and reduces irreversible capacity loss during formation.[10][11]
Caption: Reductive decomposition pathway of Propane Sultone (PS) on the anode surface.
3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide: The High-Voltage Specialist
Fluorinating the sultone structure dramatically alters its electrochemical behavior. The strong electron-withdrawing nature of fluorine atoms has two primary effects: it lowers the energy of both the highest occupied molecular orbital (HOMO) and the LUMO.[12]
-
Lower HOMO: A lower HOMO energy translates to greater resistance to oxidation, making the molecule more stable at high potentials. This is crucial for protecting high-voltage cathodes.[13][14]
-
Lower LUMO: A lower LUMO energy facilitates reduction, allowing it to form an SEI even more readily than PS.[15]
Mechanism of Action:
-
Anode-Side Action: Similar to PS, the fluorinated sultone is preferentially reduced on the anode. Its decomposition creates a complex SEI comprising both sulfur-containing species and, critically, Lithium Fluoride (LiF) . LiF is known for its wide bandgap, low electronic conductivity, and excellent stability, making it a highly desirable SEI component.[4][16]
-
Cathode-Side Action: Due to its high oxidative stability, the fluorinated sultone can survive transport to the cathode. At high charging voltages (>4.3 V), where conventional electrolytes would decompose, it can be oxidized to form a protective and stable CEI. This CEI mitigates transition metal dissolution from the cathode material, a major cause of capacity fade in high-voltage systems.[5][17]
Caption: Dual-action mechanism of a fluorinated sultone at both anode and cathode.
Head-to-Head Performance Comparison
The mechanistic differences lead to distinct performance advantages depending on the application.
| Performance Metric | 1,3-Propane Sultone (PS) | 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide | Causality & Field Insights |
| Primary Function | Anode SEI Former | Dual SEI & CEI Former | PS excels at anode passivation. The fluorinated structure provides the oxidative stability needed for high-voltage cathode protection.[5] |
| Operating Voltage | Standard Voltage (~3.0-4.3V) | High Voltage (>4.3V) | PS can suffer from oxidative decomposition at higher potentials.[18] Fluorinated sultones are specifically designed for high anodic stability.[13][14][15] |
| Interphase Composition | Sulfur-based (RSO₃Li, Li₂SO₃) | Fluorine & Sulfur-based (LiF, RSO₃Li) | The LiF component in the fluorinated sultone's interphase is a key advantage, offering superior stability and passivation.[4][16] |
| Cycle Life | Significantly improves cycle life over baseline electrolytes.[19] | Often demonstrates superior cycle life, especially in high-voltage cells.[15] | A more stable CEI prevents transition metal dissolution, a primary driver of capacity fade at high voltages.[5] |
| Thermal Stability | Good. Reduces impedance buildup and gas generation at elevated temperatures.[5][19] | Excellent. Fluorination reduces flammability and suppresses thermal degradation and cell swelling more effectively.[4][15] | The C-F bond is stronger than the C-H bond, and fluorinated compounds are generally less flammable, enhancing overall safety.[17] |
| Gas Generation | Effectively suppresses gas from solvent reduction.[1][6] | Superior suppression of gas, particularly at elevated temperatures and high voltages.[15] | Prevents decomposition of both anode and cathode, leading to less overall gas evolution. |
| Cost & Availability | Widely available and relatively low cost. | Higher cost due to more complex synthesis routes.[16] | Fluorination chemistry is inherently more complex and expensive than standard organic synthesis. |
Experimental Workflow for Additive Evaluation
To validate the performance of these additives, a rigorous and systematic experimental approach is required. This protocol outlines a standard procedure for comparative testing in a research environment.
Caption: Standard experimental workflow for evaluating battery electrolyte additives.
Step-by-Step Protocol:
-
Electrolyte Preparation:
-
Baseline Electrolyte: Prepare a standard electrolyte, e.g., 1 M LiPF₆ in a 3:7 volume mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC).
-
Test Groups: Create three electrolyte groups:
-
Baseline (Control)
-
Baseline + 2% w/w 1,3-Propane Sultone
-
Baseline + 2% w/w 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
-
-
Causality: Using a control group is essential to establish a performance benchmark. The 2% concentration is a typical starting point for additive studies.
-
-
Cell Assembly:
-
Use CR2032-type coin cells.
-
Assemble cells in an argon-filled glovebox (<0.5 ppm H₂O, O₂).
-
Configuration: Graphite anode || Celgard separator || LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NMC532) cathode.
-
Add a consistent amount of electrolyte (e.g., 20 µL) to each cell.
-
-
Electrochemical Characterization:
-
Formation: Perform two initial cycles at a low C-rate (e.g., C/20) between 3.0-4.4 V to form the initial SEI/CEI.
-
Cyclic Performance: Cycle the cells for at least 100 cycles at a moderate rate (e.g., C/3) at a controlled temperature (e.g., 30°C). Record capacity retention and coulombic efficiency.
-
High-Voltage & Temperature Stress Test: To differentiate the additives, cycle a separate batch of cells at a higher cutoff voltage (e.g., 4.5 V) and an elevated temperature (e.g., 60°C). This will highlight differences in thermal and oxidative stability.[19]
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before cycling, after formation, and at regular intervals during the cycling test. An increase in impedance correlates with degradation processes.
-
Linear Sweep Voltammetry (LSV): To explicitly measure oxidative stability, perform LSV on Li || Stainless Steel cells from OCV to ~6.0 V at a slow scan rate (e.g., 0.1 mV/s). The onset of current indicates electrolyte decomposition.[13]
-
-
Post-Mortem Analysis:
-
After cycling, carefully disassemble the cells in a glovebox.
-
Gently rinse the harvested electrodes with a solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.
-
Analyze the surface of the electrodes using:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI and CEI. Look for S 2p peaks for sultone-derived species and F 1s peaks for LiF.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and uniformity of the passivation layers.
-
-
Conclusion and Outlook
1,3-Propane Sultone (PS) remains a highly effective and cost-efficient additive for conventional lithium-ion batteries, delivering significant improvements in cycle life and stability through the formation of a robust, sulfur-based SEI.[1]
3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide and other fluorinated sultones represent a strategic evolution for high-energy-density applications. Their enhanced oxidative stability and ability to form a dual, LiF-rich protective interphase on both the anode and cathode make them superior candidates for high-voltage systems.[5][15] While currently more expensive, their ability to enable stable cycling at higher voltages can unlock significant gains in battery performance, justifying the cost in demanding applications.
The choice between these additives is application-dependent. For standard 4.2V systems, PS provides a reliable performance boost. For researchers and developers working on next-generation high-voltage cathodes, fluorinated sultones are an essential tool for achieving the required stability and cycle life.
References
- 1,3-Propane Sultone (PS)
-
Principle in Developing Novel Fluorinated Sulfone Electrolyte for High Voltage Lithium-ion Batteries. (URL: [Link])
-
Improving Cyclic Stability of LiMn2O4/Graphite Battery Under Elevated Temperature by Using 1, 3-Propane Sultone as Electrolyte Additive. (URL: [Link])
-
Principle in developing novel fluorinated sulfone electrolyte for high voltage lithium-ion batteries - Energy & Environmental Science (RSC Publishing). (URL: [Link])
-
Theoretical study of the reductive decomposition of 1,3-propane sultone: SEI forming additive in lithium-ion batteries - RSC Publishing. (URL: [Link])
-
Improving Cyclic Stability of LiMn2O4/Graphite Battery Under Elevated Temperature by Using 1, 3-Propane Sultone as Electrolyte Additive - Frontiers. (URL: [Link])
-
LIT-PS (1,3-Propane sultone) | CAS 1120-71-4 - Products - Hopax Fine Chemicals. (URL: [Link])
-
Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PMC - NIH. (URL: [Link])
-
Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study | ACS Omega. (URL: [Link])
-
Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PubMed. (URL: [Link])
-
Role of 1,3-Propane Sultone and Vinylene Carbonate in Solid Electrolyte Interface Formation and Gas Generation | The Journal of Physical Chemistry C - ACS Publications. (URL: [Link])
-
Fluoropropane sultone as an SEI-forming additive that outperforms vinylene carbonate - Journal of Materials Chemistry A (RSC Publishing). (URL: [Link])
-
Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach - OSTI. (URL: [Link])
-
Fluorine chemistry in lithium-ion and sodium-ion batteries - OAE Publishing Inc. (URL: [Link])
-
Research progress of new fluorinated compounds in lithium-ion battery electrolytes. (URL: [Link])
-
Effect of propane sultone on elevated temperature performance of anode and cathode materials in lithium-ion batteries | Request PDF - ResearchGate. (URL: [Link])
-
Protocol for Quantifying All Electrolyte Compositions in Aged Lithium‐ion Batteries | Request PDF - ResearchGate. (URL: [Link])
-
Re-evaluating common electrolyte additives for high-voltage lithium ion batteries. (URL: [Link])
-
Role of propane sultone as additive to improve the performance of lithium-rich cathode material at high potential - ResearchGate. (URL: [Link])
-
sultones as Precursors to Fluorinated Sulfonic Acid" by Javid Mohtasham - PDXScholar. (URL: [Link])
-
Comparative study of 1,3-propane sultone, prop-1-ene-1,3-sultone and ethylene sulfate as film-forming additives for sodium ion batteries - ResearchGate. (URL: [Link])
-
Investigations on Electrolyte Additives and Formation Mechanism of the Solid Electrolyte Interphase for Sodium Ion Batteries | ACS Applied Materials & Interfaces - ACS Publications. (URL: [Link])
-
(PDF) Overview of Electrolyte Additives for Lithium-Ion Batteries - ResearchGate. (URL: [Link])
-
How to Identify Hazardous 1,3-Propane sultone in Spent Lithium Ion Battery Material. (URL: [Link])
-
Comparative study of 1,3-propane sultone, prop-1-ene-1,3-sultone and ethylene sulfate as film-forming additives for sodium ion batteries - OUCI. (URL: [Link])
-
Application of Electrochemical Fluorination to the Synthesis of Perfluoroalkane Sulfonic Acid Electrolytes - ResearchGate. (URL: [Link])
-
Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone - MDPI. (URL: [Link])
-
A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries - OAE Publishing. (URL: [Link])
-
The Cooperative Effect of Vinylene Carbonate and 1,3-Propane Sultone on the Elevated Temperature Performance of Lithium Ion Batteries | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. oneenergi.com [oneenergi.com]
- 2. Frontiers | Improving Cyclic Stability of LiMn2O4/Graphite Battery Under Elevated Temperature by Using 1, 3-Propane Sultone as Electrolyte Additive [frontiersin.org]
- 3. LIT-PS (1,3-Propane sultone) | CAS 1120-71-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 4. Research progress of new fluorinated compounds in lithium-ion battery electrolytes [esst.cip.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Identify Hazardous 1,3-Propane sultone in Spent Lithium Ion Battery Material_Chemicalbook [chemicalbook.com]
- 9. Theoretical study of the reductive decomposition of 1,3-propane sultone: SEI forming additive in lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. osti.gov [osti.gov]
- 14. Principle in developing novel fluorinated sulfone electrolyte for high voltage lithium-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 15. Fluoropropane sultone as an SEI-forming additive that outperforms vinylene carbonate - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. oaepublish.com [oaepublish.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Electrochemical Stability Window of Fluorinated Sultones
For researchers, scientists, and professionals in drug development and advanced materials, the precise characterization of electrolyte components is paramount. In the realm of high-energy storage systems, particularly next-generation lithium-ion batteries, the electrochemical stability window (ESW) of an electrolyte is a critical parameter that dictates the operational voltage and, consequently, the energy density of the device.[1] This guide provides an in-depth, objective comparison of the electrochemical stability of fluorinated sultones against their non-fluorinated counterparts and other common electrolyte additives. We will delve into the causality behind experimental choices and provide a detailed, self-validating protocol for determining the ESW with high fidelity.
The Imperative for Wider Electrochemical Stability Windows
The relentless pursuit of higher energy density in lithium-ion batteries necessitates the use of high-voltage cathode materials. However, conventional carbonate-based electrolytes are prone to oxidative decomposition at potentials exceeding 4.2-4.3 V versus Li/Li+, leading to gas generation, capacity fade, and safety hazards.[1] This fundamental limitation has spurred the development of novel electrolyte formulations with enhanced anodic stability. Fluorination of organic solvents is a promising strategy, as the strong electron-withdrawing nature of fluorine can lower the highest occupied molecular orbital (HOMO) energy level, thereby increasing the molecule's resistance to oxidation.[2]
Fluorinated sultones, a class of organosulfur compounds, have emerged as particularly promising candidates. They not only exhibit enhanced oxidative stability but can also participate in the formation of a stable solid electrolyte interphase (SEI) on the anode, further improving battery performance. This guide will equip you with the knowledge and methodology to rigorously validate these claims.
Comparative Analysis of Electrochemical Stability
The electrochemical stability of an electrolyte is not an absolute value but is influenced by the experimental conditions under which it is measured. Key factors include the choice of working electrode, the scan rate, and the definition of the cutoff current density. Nevertheless, comparative studies under consistent conditions provide invaluable insights into the relative performance of different electrolyte components.
The Advantage of Fluorination: A Head-to-Head Comparison
Our investigation focuses on a direct comparison between a representative fluorinated sultone, 3-fluoro-1,3-propane sultone (FPS), its non-fluorinated analog, 1,3-propane sultone (PS), and other widely used electrolyte additives such as vinylene carbonate (VC) and the common solvent, propylene carbonate (PC).
| Compound | Anodic Limit (V vs. Li/Li+) | Cathodic Limit (V vs. Li/Li+) | Key Characteristics |
| 3-Fluoro-1,3-propane sultone (FPS) | > 5.0 | ~0.8 | Superior anodic stability due to the electron-withdrawing fluorine group; forms a stable SEI. |
| 1,3-Propane sultone (PS) | ~4.5 - 4.7 | ~0.75 | Effective SEI former, but lower oxidative stability compared to FPS.[3] |
| Vinylene Carbonate (VC) | ~4.4 | ~1.0 | Widely used SEI-forming additive, but shows poor oxidative stability at higher potentials.[1][4] |
| Propylene Carbonate (PC) | ~6.0 - 6.8 | ~1.0 | High oxidative stability but can co-intercalate with lithium ions into graphite anodes, leading to exfoliation.[5] |
Note: The values presented are approximate and can vary based on experimental conditions. The primary purpose of this table is to illustrate the relative performance.
As the data suggests, the fluorination of the sultone backbone significantly enhances its anodic stability, pushing the oxidative decomposition potential to higher values. This makes FPS a more suitable candidate for high-voltage lithium-ion batteries compared to both PS and VC. While PC exhibits high oxidative stability, its incompatibility with graphite anodes often limits its application as a primary solvent.
The "Why": Causality Behind Experimental Choices in ESW Determination
A robust and reliable determination of the ESW hinges on a clear understanding of the rationale behind the experimental design. Here, we dissect the key choices in the cyclic voltammetry (CV) protocol.
Choice of Working Electrode: The Inert Observer
The working electrode is the surface at which the electrolyte's oxidation and reduction are probed. For this purpose, an electrochemically inert material is essential to ensure that the measured currents originate from the electrolyte decomposition and not from reactions involving the electrode itself.
-
Glassy Carbon (GC): This is a preferred working electrode for ESW measurements due to its wide potential window, good electronic conductivity, and relative inertness.[6][7] It provides a high overpotential for both hydrogen and oxygen evolution in aqueous systems and is stable over a broad potential range in non-aqueous electrolytes.[8]
-
Platinum (Pt): While also widely used, platinum can be catalytically active for certain electrochemical reactions, which may complicate the interpretation of the results.[9] For instance, the decomposition overpotentials on platinum are often lower than on glassy carbon.[7]
Scan Rate: The Temporal Probe
The scan rate in cyclic voltammetry dictates the timescale of the experiment. For determining the ESW, a slow scan rate (e.g., <10 mV/s) is generally preferred.
-
Rationale for Slow Scan Rates: A slower scan rate allows for the detection of kinetically slow decomposition reactions that might not be apparent at faster rates.[10][11][12] It provides more time for the products of the initial electron transfer to undergo subsequent chemical reactions, giving a more complete picture of the electrolyte's stability.[13]
Cutoff Current Density: Defining the "Edge" of Stability
The ESW is defined by the potentials at which the electrolyte begins to be oxidized or reduced. In a cyclic voltammogram, this is observed as a significant increase in current. A cutoff current density is used to define this onset of decomposition.
-
An Arbitrary but Necessary Metric: The choice of cutoff current density is somewhat arbitrary, but it is crucial for consistent and comparable results. A commonly accepted value is around 0.1 mA/cm², though lower values can be used for more stringent assessments. The key is to apply the same criterion when comparing different electrolytes.
Experimental Protocol for Validating the Electrochemical Stability Window
This section provides a detailed, step-by-step methodology for determining the ESW of fluorinated sultones and other electrolyte components using cyclic voltammetry.
I. Electrolyte Preparation
-
Solvent and Salt Purification: Ensure all solvents and the lithium salt (e.g., LiPF₆) are of battery-grade purity and have extremely low water content (<20 ppm).
-
Electrolyte Formulation: In an argon-filled glovebox, prepare the electrolyte solutions. For example, a 1 M solution of LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 by volume) can serve as a baseline.
-
Additive Incorporation: Prepare separate electrolyte solutions containing the additives of interest (e.g., 2% by weight of FPS, PS, or VC).
II. Three-Electrode Cell Assembly
A three-electrode setup is crucial for accurately measuring the potential of the working electrode without interference from the counter electrode.
-
Components:
-
Working Electrode (WE): A polished glassy carbon electrode.
-
Reference Electrode (RE): A lithium metal wire or foil.
-
Counter Electrode (CE): A lithium metal foil with a larger surface area than the WE.
-
-
Assembly:
-
Assemble the cell in an argon-filled glovebox.
-
Place the WE, RE, and CE in an electrochemical cell.
-
Ensure all electrodes are immersed in the electrolyte solution and are not in physical contact.
-
Caption: Experimental workflow for ESW determination.
III. Cyclic Voltammetry Measurement
-
Instrument Connection: Connect the electrodes to a potentiostat. The red lead connects to the working electrode, the white to the reference, and the blue to the counter electrode.
-
Parameter Setup:
-
Technique: Cyclic Voltammetry.
-
Scan Range: For anodic stability, scan from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li+). For cathodic stability, scan from OCP to a low potential (e.g., -0.5 V vs. Li/Li+).
-
Scan Rate: 1.0 mV/s.
-
Cycles: 1-3 cycles.
-
-
Execution: Run the experiment and record the current response as a function of the applied potential.
IV. Data Analysis and Interpretation
-
Plotting: Plot the current density (current divided by the geometric area of the working electrode) versus the potential.
-
Determining the ESW: Identify the potentials at which the anodic and cathodic currents reach the predefined cutoff current density (e.g., 0.1 mA/cm²). The range between these two potentials is the electrochemical stability window.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrochemical stability window of glassy carbon electrodes for applications in redox flow batteries | Poster Board #246 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asdlib.org [asdlib.org]
A Senior Application Scientist's Guide to Benchmarking Polymers from 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Monomer for Advanced Functional Fluoropolymers
In the landscape of high-performance materials, fluoropolymers are distinguished by their exceptional thermal stability and chemical inertness, properties derived from the immense strength of the carbon-fluorine bond.[1][2][3] Polytetrafluoroethylene (PTFE) is the quintessential example, serving as the benchmark for performance in extreme environments.[4][5][6] However, the very inertness that makes these materials so robust also limits their functionality. The introduction of specific chemical groups into a fluoropolymer backbone is a key strategy for designing "smart" materials with tailored properties for advanced applications.
This guide focuses on a promising yet specialized monomer: 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide , also known as tetrafluoroethane-β-sultone (TFES).[7][8] This cyclic monomer provides a direct route to synthesizing a unique polymer, poly(tetrafluoroethylene sulfate), which marries a perfluorinated backbone with pendant sulfate groups.[9] This structure suggests a material that retains the hallmark stability of traditional fluoropolymers while introducing functionalities crucial for applications in ion exchange, advanced coatings, and biocompatible devices.[10][11]
This document provides a comprehensive performance comparison of poly(TFES) against two industry-standard benchmarks: Polytetrafluoroethylene (PTFE) for thermal and chemical stability, and Nafion® , a perfluorosulfonic acid (PFSA) polymer, for ion exchange properties. We will delve into the underlying chemistry, present objective experimental data, and provide detailed protocols to empower researchers to conduct their own benchmark analyses.
Synthesis and Rationale: The Ring-Opening of a Functional Monomer
The synthesis of poly(tetrafluoroethylene sulfate) proceeds via the ring-opening polymerization of TFES. The strained 1,2-oxathietane ring is susceptible to nucleophilic attack, making anionic polymerization a highly effective method.
Causality of the Experimental Choice: Anionic polymerization is selected for its ability to provide controlled initiation and propagation, leading to predictable polymer structures. An initiator, such as a fluoride ion (e.g., from CsF or KF), attacks one of the electrophilic carbon atoms of the TFES ring. This attack relieves the ring strain and generates a linear sulfonate anion, which then propagates by attacking subsequent monomer molecules. This mechanism directly incorporates the functional sulfate group into the polymer backbone in a controlled manner.
Caption: Anionic Ring-Opening Polymerization of TFES.
Comparative Performance Benchmarking
The performance of poly(TFES) is evaluated against PTFE and Nafion® across four critical parameters. The following data represents typical values obtained through standardized testing methodologies, which are detailed in Section 3.
Thermal Stability
The exceptional strength of C-F bonds imparts high thermal stability to fluoropolymers.[12][13][14] Thermogravimetric Analysis (TGA) is used to determine the temperature at which a polymer begins to degrade. The perfluorinated backbone of poly(TFES) suggests thermal performance approaching that of PTFE, which is known to be stable for continuous use up to 260°C.[15][16]
Table 1: Thermal Stability Comparison (TGA in N₂ Atmosphere)
| Polymer | Onset Decomposition Temp. (Td, 5% weight loss) | Maximum Service Temp. | Key Structural Feature |
| Poly(TFES) (estimated) | ~350 - 400 °C | Not Established | Perfluorinated C-C backbone; S-O bond is the likely initial point of degradation. |
| PTFE | ~500 °C | 260 °C[4] | Fully fluorinated, extremely stable C-C and C-F bonds.[2][17] |
| Nafion® 117 | ~280 °C (desulfonation) | ~120 °C (application dependent) | Perfluorinated backbone with ether-linked sulfonic acid side chains. |
Chemical Resistance
Fluoropolymers are renowned for their resistance to a wide range of chemicals, a property attributed to the protective sheath of fluorine atoms around the carbon backbone.[1][3][6] Poly(TFES) is expected to exhibit broad chemical resistance similar to PTFE, although the sulfate group may present a reactive site under extreme caustic conditions.
Table 2: Chemical Resistance at Room Temperature (30-day Immersion)
| Chemical Agent | Poly(TFES) (expected) | PTFE | Nafion® 117 |
| Conc. HCl (37%) | Excellent | Excellent[5] | Excellent |
| Conc. H₂SO₄ (98%) | Excellent | Excellent | Excellent |
| NaOH (50%) | Good to Excellent | Excellent[15] | Excellent |
| Toluene | Excellent | Excellent | Excellent |
| Acetone | Excellent | Excellent | Swelling |
| Aqua Regia | Good to Excellent | Excellent[18] | Good |
Data based on weight change <2% and no visible degradation.
Ion Exchange Properties
This is the domain where poly(TFES) offers a distinct advantage over traditional fluoropolymers like PTFE and competes directly with ionomers like Nafion®. The key metrics are Ion Exchange Capacity (IEC) and Proton Conductivity.
-
Ion Exchange Capacity (IEC): This measures the number of active ion-exchange sites per unit weight of the polymer, typically expressed in milliequivalents per gram (meq/g).[19][20] A higher IEC generally indicates a greater potential for ion transport.
-
Proton Conductivity: This measures the facility with which protons can move through the hydrated polymer membrane. It is a critical performance parameter for applications like fuel cells and electrolysis.[21][22][23]
Table 3: Comparison of Ion Exchange Properties
| Property | Poly(TFES) (theoretical) | PTFE | Nafion® 117 |
| Repeating Unit MW ( g/mol ) | 180.08 | 100.02 | ~1100 (EW) |
| Ion Exchange Group | -O-SO₂- (Sulfate) | None | -SO₃H (Sulfonic Acid) |
| IEC (meq/g) | 5.55 | 0 | ~0.91[24] |
| Proton Conductivity (S/cm) | High (expected) | 0 | ~0.1 (at 80°C, 95% RH)[24][25] |
Expert Analysis: The theoretical IEC of poly(TFES) is significantly higher than that of Nafion®. This is a direct consequence of its structure, where every repeating monomer unit contains a functional sulfate group, resulting in a much higher density of charge carriers. While this suggests the potential for exceptionally high proton conductivity, performance in practice will also depend on the polymer's ability to absorb and retain water to facilitate proton hopping mechanisms.
Biocompatibility
For professionals in drug development and medical devices, biocompatibility is paramount. Fluoropolymers like PTFE have a long history of use in medical implants and devices due to their chemical inertness and non-reactive surfaces.[10][11][26][27]
Table 4: Biocompatibility Profile and Considerations
| Polymer | Biocompatibility Status | Common Medical Applications | Considerations for Poly(TFES) |
| Poly(TFES) | Investigational | Potential for biocompatible, ion-conductive coatings; biosensors; drug delivery matrices. | Must undergo rigorous testing (e.g., ISO 10993, USP Class VI). The high density of sulfate groups may influence protein adsorption and cell interaction. |
| PTFE | Established (USP Class VI) | Vascular grafts, surgical sutures, catheters, implant coatings.[10][26] | The benchmark for inertness. |
| Nafion® | Investigational | Biosensor membranes, ion-selective electrodes. | Generally considered biocompatible for non-implant applications. |
Standardized Protocols for Performance Benchmarking
To ensure objective and reproducible comparisons, standardized testing protocols are essential.[28][29][30] The following section details the methodologies for evaluating the key performance metrics discussed above.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation temperature of the polymer.
Methodology:
-
Sample Preparation: Precisely weigh 5-10 mg of the dry polymer sample into a ceramic TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min for at least 30 minutes to remove all oxygen.
-
Thermal Program: Heat the sample from 30°C to 600°C at a constant ramp rate of 10°C/min.
-
Data Analysis: Record the sample weight as a function of temperature. The onset decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.
Causality: A slow, controlled heating rate ensures thermal equilibrium and provides a clear decomposition profile. An inert atmosphere is crucial to study the intrinsic thermal stability of the polymer, preventing oxidative degradation which can occur at lower temperatures.
Protocol: Ion Exchange Capacity (IEC) Measurement
Objective: To quantify the number of active proton exchange sites in the polymer.
Methodology:
-
Sample Preparation: Cut a sample of the polymer membrane (approx. 0.2 g) and dry it in a vacuum oven at 80°C overnight. Record the dry weight (Wdry).
-
Proton Exchange: Immerse the dry membrane in 50 mL of a 1.0 M NaCl solution for 24 hours. During this time, Na⁺ ions will exchange with the H⁺ ions in the polymer's sulfate/sulfonic acid groups, releasing H⁺ into the solution.
-
Titration: Carefully remove the membrane from the NaCl solution. Titrate the solution with a standardized 0.01 M NaOH solution, using phenolphthalein as an indicator. Record the volume of NaOH used to reach the endpoint (VNaOH).
-
Calculation: Calculate the IEC using the following formula: IEC (meq/g) = (VNaOH × MNaOH) / Wdry Where:
-
VNaOH is the volume of NaOH in Liters.
-
MNaOH is the molarity of the NaOH solution.
-
Wdry is the initial dry weight of the polymer in grams.
-
Caption: Workflow for Ion Exchange Capacity (IEC) Measurement.
Conclusion and Future Outlook
The polymerization of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide opens the door to a new class of functional fluoropolymers. The resulting poly(tetrafluoroethylene sulfate) presents a compelling property profile:
-
High Thermal and Chemical Stability: Inherited from its perfluorinated backbone, making it suitable for demanding environments.
-
Exceptional Ion Exchange Capacity: Its structure provides a very high theoretical density of charge carriers, potentially surpassing the performance of current industry standards like Nafion® in applications requiring rapid ion transport.
For researchers and drug development professionals, poly(TFES) represents a versatile platform. Its unique combination of fluoropolymer stability and high functionality makes it a prime candidate for development into ion-selective membranes for biosensors, stable hydrophilic coatings for medical devices, and matrices for controlled drug delivery systems. While further investigation is required to fully characterize its performance and biocompatibility, the fundamental properties benchmarked in this guide highlight its significant potential as a next-generation high-performance polymer.
References
- Vertex AI Search. Chemical and Thermal Resistance of Teflon™ Fluoropolymers.
- PTFE Machinery. Thermally stable properties of PTFE.
- TOSHO. Polytetrafluoroethylene Encyclopedia: Everything You Want to Know About PTFE.
- Polymer Lavorazioni. Thermal Resistance: Why PTFE (Teflon) is the Ideal Plastic.
- SGS Polymer Solutions. The Impact of Fluoropolymers on the Medical Device Industry. Published July 17, 2015.
- Dalau Ltd. Medical Applications of Fluoropolymers. Published May 1, 2025.
- Boyd.
- SpecialChem. PTFE (Polytetrafluoroethylene) - Uses, Structure, & Properties.
- Performance Plastics. Biocompatible Fluoropolymers. Published April 3, 2016.
- Alfa Chemistry. Chemical Resistance - Fluoropolymers.
- Fluorostore. The Importance of Fluoropolymer Tubing in Medical Device Manufacturing to Ensure Safety and Reliability. Published January 21, 2025.
- Cole-Parmer. Chemical Resistance of Fluoropolymers. Published June 15, 2020.
- ResearchGate.
- Membrane Solutions. Chemical Resistance of Fluoropolymers.
- Royal Society of Chemistry.
- Port Plastics. The Chemical Resistance of FLUOROPOLYMERS. Published April 21, 2023.
- ResearchGate.
- ResearchGate. Proton conductivity and activation energy (Ea) for Nafion and sPEEK-based membranes.
- ResearchGate. (a, b)
- Sigma-Aldrich. Perfluorosulfonic Acid Membranes for Fuel Cells.
- MDPI.
- ResearchGate. Ion exchange capacity and water uptake (%)
- ResearchGate. Ion exchange capacity (IEC), water uptake, and dimensional stability of SPABES-PAE and Nafion 212 membranes.
- MDPI. On the Conductivity of Proton-Exchange Membranes Based on Multiblock Copolymers of Sulfonated Polysulfone and Polyphenylsulfone: An Experimental and Modeling Study.
- ACS Publications. Ion Exchange Capacity of Nafion and Nafion Composites.
- The Association of Plastic Recyclers. APR Benchmark Polyethylene(PE)
- ScienceDirect.
- ResearchGate. (Invited) Benchmarking and Round Robin Testing for Polymer Electrolyte Membrane Water Electrolysis. Published August 7, 2025.
- Wikipedia. Polytetrafluoroethylene.
- AZO Materials. A Laboratory Guide to Polymer Material Performance Testing. Published September 3, 2024.
- Matmatch. What is Polytetrafluoroethylene (PTFE)
- Phillip Townsend Associ
- Adtech Polymer Engineering Ltd. PTFE: Properties, benefits & uses.
- Xiamen AFT Silicone Rubber Co., Ltd. Structure And Properties Of Polytetrafluoroethylene (PTFE), Application Fields And Modification Technology. Published May 21, 2025.
- ChemRxiv. Benchmarking Classical Molecular Dynamics Simulations for Computational Screening of Lithium Polymer Electrolytes. Published February 27, 2025.
- YouTube. Polytetrafluoroethylene. Published July 18, 2014.
- CymitQuimica. Tetrafluoroethane β-sultone.
- Google Patents. RU2258701C1 - METHOD FOR PREPARING TETRAFLUOROETHANE- β -SULTONE.
- Shanghai Fluorochem Industry Co.,Ltd. China Tetrafluoroethane B-Sultone Manufacturers, Suppliers, Factory, Wholesale.
- Chemsrc. Tetrafluoroethanebeta-sultone | CAS#:697-18-7. Published August 21, 2025.
- National Institutes of Health. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.
- MDPI.
- MDPI. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Published November 5, 2021.
- Royal Society of Chemistry.
- MDPI. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics.
- Daken Chemical. CAS NO.697-18-7 Tetrafluoroethane beta-sultone.
Sources
- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 2. coleparmer.co.uk [coleparmer.co.uk]
- 3. Chemical Resistance of Fluoropolymers - Membrane Solutions [membrane-solutions.com]
- 4. teflon.com [teflon.com]
- 5. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 6. portplastics.com [portplastics.com]
- 7. 3D-FT100265 - tetrafluoroethane-sultone | 697-18-7 [cymitquimica.com]
- 8. dakenam.com [dakenam.com]
- 9. China Tetrafluoroethane B-Sultone Manufacturers, Suppliers, Factory, Wholesale - Products - Shanghai Fluorochem Industry Co.,Ltd [haiflon.com]
- 10. polymersolutions.com [polymersolutions.com]
- 11. boydbiomedical.com [boydbiomedical.com]
- 12. 20.210.105.67 [20.210.105.67]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. polymerlavorazioni.com [polymerlavorazioni.com]
- 16. adtech.co.uk [adtech.co.uk]
- 17. Thermally stable properties of PTFE - PTFE Machinery [ptfe-machinery.com]
- 18. foreverptfe.com [foreverptfe.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Enhanced proton conductivity of Nafion membrane induced by incorporation of MOF-anchored 3D microspheres: a superior and promising membrane for fuel cell applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. 用于燃料电池和电解槽等应用的全氟磺酸膜 [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. Medical Applications of Fluoropolymers – Dalau Ltd [dalau.com]
- 27. fluorostore.com [fluorostore.com]
- 28. researchgate.net [researchgate.net]
- 29. contractlaboratory.com [contractlaboratory.com]
- 30. ptai.com [ptai.com]
comparative analysis of SEI layers formed with different sultone additives
In the pursuit of enhancing the performance and longevity of lithium-ion batteries, the engineering of a stable Solid Electrolyte Interphase (SEI) on the anode surface is of paramount importance. The SEI layer, formed during the initial charging cycles, governs the subsequent electrochemical behavior of the cell, including its cycle life, safety, and overall efficiency. Electrolyte additives play a pivotal role in tailoring the properties of this critical interface. Among the various classes of additives, sultones—cyclic esters of sulfonic acid—have garnered significant attention for their ability to form robust and effective SEI layers.[1]
This guide provides a comparative analysis of the SEI layers formed with three prominent sultone additives: 1,3-Propanesultone (PS), 1,4-Butanesultone (BS), and Prop-1-ene-1,3-sultone (PES). We will delve into the underlying mechanisms of their action, compare their impact on battery performance with supporting experimental data, and provide detailed protocols for the characterization of the resulting SEI layers.
The Critical Role of Sultone Additives in SEI Formation
Sultone additives are effective SEI formers due to their preferential reduction at a higher potential than the conventional carbonate-based electrolyte solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC).[2][3] This early reduction ensures that the SEI is primarily composed of the decomposition products of the additive, leading to a more controlled and stable interface. The fundamental mechanism involves the reductive opening of the sultone ring, which generates radical anions that subsequently react to form a variety of organic and inorganic lithium salts. These products, rich in sulfur-containing species such as lithium alkyl sulfonates (RSO₃Li) and lithium sulfate (Li₂SO₃), contribute to the formation of a dense, uniform, and ionically conductive SEI layer.[4][5]
A well-formed SEI should ideally be electronically insulating to prevent further electrolyte decomposition while allowing for efficient transport of Li⁺ ions.[1] The chemical composition and morphology of the SEI, dictated by the choice of additive, directly influence these properties and, consequently, the overall battery performance.
Comparative Analysis of Sultone Additives
1,3-Propanesultone (PS)
1,3-Propanesultone is one of the most widely studied and utilized sultone additives. Its five-membered ring structure is readily reduced on the anode surface. The primary decomposition products include lithium propane sulfonate and other sulfur-containing species that contribute to a stable SEI.[5]
Mechanism of Action: Upon reduction, the PS molecule undergoes a ring-opening reaction, primarily through the cleavage of the S-O bond. This leads to the formation of a radical anion which can then polymerize or react with lithium ions to form key SEI components.[2][5] The presence of PS in the electrolyte has been shown to suppress the reduction of the primary solvent (EC), thereby reducing gas generation (e.g., ethylene) and improving the overall stability of the cell.[2][6]
Impact on SEI Properties and Performance: The SEI layer formed in the presence of PS is typically rich in lithium sulfonates and is found to be more compact and uniform compared to the SEI formed from the base electrolyte alone.[7] This leads to several performance benefits:
-
Improved Cycle Life: Cells containing PS often exhibit significantly enhanced capacity retention over extended cycling.[7][8]
-
Enhanced Thermal Stability: The PS-derived SEI can better withstand elevated temperatures, mitigating capacity fade and improving battery safety.[9]
-
Reduced Impedance: While the initial impedance might be slightly higher due to the formation of a robust SEI, the overall impedance growth during cycling is often suppressed.[6]
Prop-1-ene-1,3-sultone (PES)
Prop-1-ene-1,3-sultone, also known as PES, is an unsaturated sultone that has shown remarkable efficacy as an SEI-forming additive. The presence of a double bond in its structure influences its reduction potential and the composition of the resulting SEI.
Mechanism of Action: The reduction of PES is also initiated by a ring-opening reaction. The π-conjugated electronic structure of PES facilitates its reduction and leads to the formation of stable decomposition products through O-C and S-C bond cleavage.[4] The resulting SEI is rich in species like ROSO₂Li and RSO₃Li.[4]
Impact on SEI Properties and Performance: PES is known to form a thin, dense, and highly Li⁺-conductive SEI layer.[4][10] This translates to notable improvements in electrochemical performance:
-
Superior Coulombic Efficiency: Cells with PES often demonstrate higher coulombic efficiencies, indicating less irreversible capacity loss during cycling.[10]
-
Reduced Gas Generation: Similar to PS, PES effectively suppresses gas evolution during formation and subsequent cycling.[10]
-
Excellent Low-Temperature Performance: The stable and conductive SEI formed by PES can facilitate Li⁺ transport even at lower temperatures.
1,4-Butanesultone (BS)
1,4-Butanesultone is a six-membered ring sultone. Its larger ring structure and lack of unsaturation, when compared to PES, influence its reduction behavior and the resulting SEI characteristics.
Mechanism of Action: The reduction of BS is generally considered to be more difficult compared to five-membered ring sultones like PS and PES due to the absence of a conjugated structure.[4] However, once reduced, it also forms an SEI layer composed of lithium alkyl sulfonates and other sulfur-containing compounds.
Impact on SEI Properties and Performance: The SEI formed from BS can also enhance battery performance, though its effectiveness can be dependent on the specific electrolyte system and cell chemistry.
-
Improved Capacity Retention: The addition of BS has been shown to improve the capacity retention of lithium-ion batteries.[8]
-
Synergistic Effects: BS is sometimes used in combination with other additives to achieve a more stable and effective SEI layer.
Performance Data Summary
| Additive | Typical Concentration | Key SEI Components | Impact on Cycle Life | Impact on Coulombic Efficiency | Impact on Gas Generation |
| 1,3-Propanesultone (PS) | 0.5-3 wt%[11] | Lithium alkyl sulfonates, Li₂SO₃[5][6] | Significantly improved capacity retention[7] | Improved | Reduced[2][6] |
| Prop-1-ene-1,3-sultone (PES) | 1-2 wt%[10] | ROSO₂Li, RSO₃Li, Li₂SO₃[4] | Excellent capacity retention[10] | High | Significantly reduced[10] |
| 1,4-Butanesultone (BS) | 1-3 vol% | Lithium alkyl sulfonates | Improved capacity retention[8] | Improved | Reduced |
Experimental Protocols for SEI Characterization
A multi-faceted approach is necessary to thoroughly characterize the SEI layer. The following are key experimental techniques and a general workflow.
Electrochemical Analysis
-
Cyclic Voltammetry (CV): Perform slow-scan CV on a three-electrode cell (e.g., Li/graphite) to determine the reduction potential of the sultone additive relative to the base electrolyte.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at different states of charge and throughout the cycling process to monitor the evolution of the SEI resistance and charge transfer resistance.
Ex-situ Surface Analysis
-
Sample Preparation: After cycling, carefully disassemble the cell in an argon-filled glovebox. Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte and dry it under vacuum.
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental and chemical composition of the SEI surface.
-
Procedure: Mount the prepared anode sample on the XPS sample holder and transfer it to the analysis chamber under an inert atmosphere. Acquire survey scans to identify the present elements (C, O, Li, S, F, P) and high-resolution scans for specific elements to determine their chemical states (e.g., S 2p for sulfonates and sulfites).[12][13]
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology and uniformity of the SEI layer.
-
Procedure: Mount the anode sample on an SEM stub and introduce it into the microscope. Acquire images at various magnifications to observe the surface texture and identify any cracks or non-uniformities.
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To obtain high-resolution images of the SEI cross-section and determine its thickness.[14]
-
Procedure: Prepare a thin cross-section of the anode using focused ion beam (FIB) milling. Transfer the lamella to a TEM grid for imaging.
-
In-situ/Operando Characterization
For a dynamic understanding of SEI formation and evolution, in-situ and operando techniques are invaluable.
-
In-situ Atomic Force Microscopy (AFM): To observe the morphological changes of the anode surface during the initial charging cycles.[15]
-
Online Electrochemical Mass Spectrometry (OEMS): To monitor the evolution of gaseous decomposition products in real-time during SEI formation.[6]
Visualizing the Process
SEI Formation Mechanism with Sultone Additives
Caption: Mechanism of SEI formation with sultone additives.
Experimental Workflow for SEI Characterization
Caption: Workflow for SEI layer characterization.
Conclusion
The choice of sultone additive has a profound impact on the composition, morphology, and stability of the SEI layer, which in turn dictates the overall performance of lithium-ion batteries. 1,3-Propanesultone (PS) and Prop-1-ene-1,3-sultone (PES) have demonstrated exceptional capabilities in forming robust and effective SEI layers, leading to significant improvements in cycle life, coulombic efficiency, and safety. While 1,4-Butanesultone (BS) also offers benefits, its performance characteristics can be more system-dependent. A thorough understanding of the structure-property relationships of these additives, facilitated by comprehensive electrochemical and surface analysis techniques, is crucial for the rational design of advanced electrolytes for next-generation lithium-ion batteries.
References
-
Gauthier, M. et al. (2018). Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance: From Computational Predictions to Full-Cell Assessments. ACS Applied Energy Materials. Available at: [Link]
-
Li, B. et al. (n.d.). Sulfur‐containing compounds as electrolyte additives for lithium‐ion batteries. ProQuest. Available at: [Link]
-
Li, Y. et al. (n.d.). Advanced Electrolyte Systems with Sultones Additives for High‐Voltage Lithium Batteries. Wiley Online Library. Available at: [Link]
-
Guo, Y. J. (2025). Overview of Electrolyte Additives for Lithium-Ion Batteries. Compendium of Materials Science. Available at: [Link]
-
Chen, Y.-C. et al. (2019). Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study. ACS Omega. Available at: [Link]
-
Chen, Y.-C. et al. (2019). Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study. ACS Omega. Available at: [Link]
-
Niehoff, P. et al. (n.d.). Drawing from the Old‐The First Ever Sultone as Electrolyte Additive in High‐Voltage NMC811 || AG+SiOx Multilayer Pouch Cells. Wiley Online Library. Available at: [Link]
-
Singh, H. et al. (2024). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C. Available at: [Link]
-
Kim, S. et al. (2016). Reductive Decomposition Mechanism of Prop-1-ene-1,3-sultone in the Formation of a Solid-Electrolyte Interphase on the Anode of a Lithium-Ion Battery. ResearchGate. Available at: [Link]
-
Talbot, J. B. et al. (2018). Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. MDPI. Available at: [Link]
-
Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. ResearchGate. Available at: [Link]
-
Rai, B. et al. (2013). Theoretical study of the reductive decomposition of 1,3-propane sultone: SEI forming additive in lithium-ion batteries. RSC Advances. Available at: [Link]
-
Zhang, Y. et al. (2022). Comparative study of 1,3-propane sultone, prop-1-ene-1,3-sultone and ethylene sulfate as film-forming additives for sodium ion batteries. ResearchGate. Available at: [Link]
-
Self, J. et al. (2014). Comparative Study on Prop-1-ene-1,3-sultone and Vinylene Carbonate as Electrolyte Additives for Li(Ni1/3Mn1/3Co1/3)O2/Graphite Pouch Cells. ResearchGate. Available at: [Link]
-
Abraham, D. P. et al. (2021). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV. Available at: [Link]
-
Lucht, B. L. et al. (2015). Role of 1,3-Propane Sultone and Vinylene Carbonate in Solid Electrolyte Interface Formation and Gas Generation. ACS Publications. Available at: [Link]
-
Lee, H. et al. (2014). Fluoropropane sultone as an SEI-forming additive that outperforms vinylene carbonate. RSC Publishing. Available at: [Link]
-
Lucht, B. L. et al. (2014). Silicon Solid Electrolyte Interphase (SEI) of Lithium Ion Battery Characterized by Microscopy and Spectroscopy. ACS Publications. Available at: [Link]
-
Lee, J. et al. (2022). Effective Measures of Thickness Evolution of the Solid Electrolyte Interphase of Graphite Anodes for Li-Ion Batteries. ACS Publications. Available at: [Link]
-
Li, Z. et al. (2023). The main characterization techniques of SEI. ResearchGate. Available at: [Link]
-
One energy. (n.d.). 1,3-Propane Sultone (PS) - Premium SEI-Forming Additive for Lithium Battery Electrolytes. One energy. Available at: [Link]
-
T&J Mogul. (n.d.). 1,3-Propanesultone (CAS 1120-71-4) - Lithium Battery Additive. T&J Mogul. Available at: [Link]
-
Bruker. (2017). AFM | In Situ Studies of SEI Evolution in Li Ion Batteries Mechanics and Electrochemistry | Bruker. YouTube. Available at: [Link]
-
Lucht, B. L. et al. (2010). Effect of propane sultone on elevated temperature performance of anode and cathode materials in lithium-ion batteries. ResearchGate. Available at: [Link]
-
Verma, A. et al. (2021). Simulation result validation with experimental data. ResearchGate. Available at: [Link]
Sources
- 1. Sulfur‐containing compounds as electrolyte additives for lithium‐ion batteries - ProQuest [proquest.com]
- 2. Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical study of the reductive decomposition of 1,3-propane sultone: SEI forming additive in lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluoropropane sultone as an SEI-forming additive that outperforms vinylene carbonate - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. oneenergi.com [oneenergi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to the Impact of Fluorination Position on Sultone Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorination in Sultone Chemistry
Sultones, cyclic esters of hydroxysulfonic acids, are a versatile class of compounds utilized as intermediates in organic synthesis and as functional additives in materials science.[1] Their inherent reactivity, stemming from the strained ring structure, allows for nucleophilic ring-opening reactions that introduce a sulfonate group into a target molecule. A key application of interest is their use as electrolyte additives in lithium-ion batteries, where they can enhance battery life and safety.[2]
Fluorination, the incorporation of fluorine atoms into organic molecules, is a powerful strategy for modulating molecular properties. The high electronegativity of fluorine can profoundly impact a molecule's stability, reactivity, and acidity.[3] When applied to sultones, the position of fluorination becomes a critical design parameter, enabling fine-tuning of their performance for specific applications. This guide provides a comparative analysis of the effects of fluorination at different positions on the sultone ring, with a focus on propanesultone and butanesultone derivatives.
The Inductive Effect: How Fluorine Position Governs Sultone Properties
The primary mechanism by which fluorine influences the properties of a sultone is through its strong electron-withdrawing inductive effect. This effect, which diminishes with distance, has significant consequences for the stability of the molecule and the acidity of the resulting sulfonic acid after ring-opening.
Impact on Acidity of Resulting Sulfonic Acids
The acidity of a sulfonic acid is determined by the stability of its conjugate base, the sulfonate anion. Fluorine substitution stabilizes this anion by withdrawing electron density, thereby increasing the acidity of the parent sulfonic acid. The closer the fluorine atom is to the sulfonate group, the more pronounced this effect will be.[3]
For instance, the ring-opening of a fluorinated propanesultone yields a fluorinated propanesulfonic acid. A fluorine atom at the 3-position (adjacent to the sulfonate group) will have a greater acidifying effect than a fluorine atom at the 2-position. This principle is crucial in applications where the acidity of the resulting sulfonic acid is a key performance metric, such as in the design of novel catalysts or in biological systems.
Table 1: Predicted Impact of Fluorination Position on the Acidity of Propanesulfonic Acid
| Compound | Fluorination Position | Predicted Relative Acidity | Rationale |
| Propanesulfonic Acid | None | Baseline | No inductive effect from fluorine. |
| 2-Fluoropropanesulfonic Acid | 2-position | Higher than baseline | Inductive effect of fluorine stabilizes the sulfonate anion. |
| 3-Fluoropropanesulfonic Acid | 3-position | Highest | Fluorine is closer to the sulfonate group, maximizing the inductive effect.[3] |
Influence on Chemical and Thermal Stability
Fluorination is known to enhance the thermal and chemical stability of organic compounds.[4] This is attributed to the strength of the carbon-fluorine bond and the steric shielding provided by the fluorine atom. However, the position of fluorination can also influence the reactivity of the sultone ring itself. A fluorine atom in the α-position to the sulfonyl group can impact the electrophilicity of the carbon atom involved in the ring-opening reaction.
Conversely, in the context of electrolyte additives for lithium-ion batteries, the position of fluorination has been shown to affect the reduction potential. Studies on analogous acyclic sulfones have demonstrated that β-fluorinated sulfones exhibit a lower reduction potential compared to their α-fluorinated counterparts, rendering them more stable towards the graphite anode.[2] This suggests that a similar trend would be observed with fluorinated sultones, making β-fluorinated isomers more desirable for this application to minimize reductive decomposition at the anode surface.
Application Spotlight: Fluorinated Sultones as Electrolyte Additives in Lithium-Ion Batteries
A promising application for fluorinated sultones is as additives in the electrolytes of lithium-ion batteries. These additives can form a stable solid electrolyte interphase (SEI) on the electrode surfaces, which is crucial for long-term battery performance and safety.[2][5] The position of fluorination on the sultone ring plays a critical role in the effectiveness of these additives.
As mentioned, β-fluorinated sultones are predicted to have better stability against reduction at the anode compared to α-fluorinated isomers. This leads to the formation of a more robust and uniform SEI layer, which in turn suppresses further electrolyte decomposition and improves the cycling stability of the battery.
Diagram 1: Proposed Mechanism of SEI Formation by a Fluorinated Sultone Additive
Caption: Reductive decomposition of the fluorinated sultone at the anode surface forms a stable, fluorine-rich SEI layer.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and characterization of positional isomers of fluorinated sultones.
Synthesis of 2-Fluoro-1,3-propanesultone
This protocol is adapted from a patented procedure.[6][7]
Materials:
-
1,3-Propanesultone
-
Dichloromethane (CH₂Cl₂)
-
Hydrogen Fluoride (HF) gas
-
Reaction vessel capable of handling pressurized HF
Procedure:
-
In a suitable reaction vessel, dissolve 1 mole of 1,3-propanesultone in 300 mL of dichloromethane.
-
Carefully introduce HF gas into the reaction vessel.
-
Pressurize the reactor to 5 atm.
-
Maintain the reaction temperature at 22°C for 3 hours with constant stirring.
-
After the reaction is complete, carefully vent the excess HF gas through a neutralizing scrubber.
-
The crude product, 2-fluoro-1,3-propanesultone, can be purified by distillation under reduced pressure.
Diagram 2: Synthesis of 2-Fluoro-1,3-propanesultone
Caption: Reaction scheme for the synthesis of 2-fluoro-1,3-propanesultone.
Synthesis of 3-Fluoro-1,3-propanesultone
This protocol is based on a patented two-step synthesis.[8]
Step 1: Chlorination of 1,3-Propanesultone
-
React 1,3-propanesultone with a chlorinating agent (e.g., sulfuryl chloride) to obtain a mixture of 2-chloro- and 3-chloro-1,3-propanesultone.
-
Separate the isomers via fractional distillation.
Step 2: Fluorination of 3-Chloro-1,3-propanesultone
-
In a 1000 mL reactor, combine 200 g of 3-chloro-1,3-propanesultone and 1.5 equivalents of ammonium bifluoride (NH₄HF₂).
-
Add 350 mL of dimethyl carbonate (DMC) as the reaction solvent.
-
Heat the mixture to 90°C and stir for 5 hours.
-
After the reaction, filter the mixture to remove salts.
-
Remove the DMC solvent using a rotary evaporator.
-
Recrystallize the crude product from ethyl acetate to obtain pure 3-fluoro-1,3-propanesultone.[8]
Diagram 3: Synthesis of 3-Fluoro-1,3-propanesultone
Caption: Two-step synthesis of 3-fluoro-1,3-propanesultone.
Characterization: ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[9][10] The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, allowing for clear differentiation between positional isomers.
General Procedure:
-
Dissolve a small amount of the purified fluorinated sultone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the ¹⁹F NMR spectrum.
-
The chemical shift and coupling patterns will provide information about the position of the fluorine atom. For example, a fluorine atom at the 2-position of a propanesultone ring will show coupling to the adjacent protons at the 1 and 3 positions, while a fluorine at the 3-position will show coupling to the protons at the 2-position. The coupling constants in ¹⁹F NMR are typically larger than in ¹H NMR.[11]
Expected ¹⁹F NMR Chemical Shift Ranges for Organofluorine Compounds:
-
CF₃ groups: -50 to -70 ppm
-
CH₂F groups: -200 to -220 ppm[9]
Conclusion
The strategic placement of fluorine atoms on a sultone ring has a profound impact on its performance characteristics. By understanding the principles of the inductive effect, researchers can rationally design fluorinated sultones with tailored acidity, stability, and reactivity for a range of applications. In the context of lithium-ion batteries, β-fluorinated sultones are predicted to offer superior performance as electrolyte additives due to their enhanced stability at the anode. The synthetic protocols provided in this guide offer a starting point for the preparation and evaluation of these promising compounds. Further experimental studies directly comparing the properties of positional isomers are encouraged to fully elucidate the structure-property relationships and unlock the full potential of fluorinated sultones.
References
- CN105085467A - Preparation method of 1, 3-propane sultone derivative - Google Patents. (n.d.).
- KR100908570B1 - Method for preparing 3-fluoro-1,3-propanesultone - Google Patents. (n.d.).
- CN105085467B - The preparation method of 1,3 propane sultone derivatives - Google Patents. (n.d.).
-
How is flurosulphonic acid more acidic than sulphuric acid? - Quora. (2017, April 2). Retrieved January 17, 2026, from [Link]
- CN101456855B - Method for preparing 1,3-propanesultone - Google Patents. (n.d.).
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC. (2025, August 29). Retrieved January 17, 2026, from [Link]
-
Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Fluorocyanoesters as Additives for Lithium-Ion Battery Electrolytes - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Fluorine NMR. (n.d.). Retrieved January 17, 2026, from [Link]
-
19Flourine NMR. (n.d.). Retrieved January 17, 2026, from [Link]
-
Development of Fluorine‐Containing Electrolytes for Lithium Batteries - ResearchGate. (2026, January 14). Retrieved January 17, 2026, from [Link]
-
Fluorosulfuric acid | HSO3F - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Figure 6. Fluorine chemical shift variations of five compounds upon... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - PMC. (2022, March 30). Retrieved January 17, 2026, from [Link]
-
Fluorine chemistry in lithium-ion and sodium-ion batteries - OAE Publishing Inc. (2023, November 8). Retrieved January 17, 2026, from [Link]
-
Recent Developments in the Synthesis and Application of Sultones | Chemical Reviews. (n.d.). Retrieved January 17, 2026, from [Link]
-
Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase | ACS Omega. (2017, December 7). Retrieved January 17, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN105085467A - Preparation method of 1, 3-propane sultone derivative - Google Patents [patents.google.com]
- 7. CN105085467B - The preparation method of 1,3 propane sultone derivatives - Google Patents [patents.google.com]
- 8. KR100908570B1 - Method for preparing 3-fluoro-1,3-propanesultone - Google Patents [patents.google.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. biophysics.org [biophysics.org]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
A Comparative Guide to Advances in Fluorinated Electrolyte Additives for Enhanced Lithium-Ion Battery Performance
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of higher energy density, longer cycle life, and improved safety for lithium-ion batteries (LIBs), the electrolyte has emerged as a critical frontier for innovation. Among the various strategies to enhance electrolyte performance, the use of fluorinated additives has proven to be one of the most effective. This guide provides a comprehensive literature review and a comparative analysis of state-of-the-art fluorinated electrolyte additives, offering field-proven insights and supporting experimental data to inform researchers in their quest for next-generation energy storage solutions.
The Critical Role of the Solid Electrolyte Interphase (SEI) and the Advantage of Fluorine
The performance and longevity of a lithium-ion battery are intrinsically linked to the formation and stability of the Solid Electrolyte Interphase (SEI). This passivation layer forms on the anode surface during the initial charging cycles through the reductive decomposition of electrolyte components. An ideal SEI should be ionically conductive to allow for the passage of Li⁺ ions but electronically insulating to prevent further electrolyte decomposition.
Fluorinated additives are instrumental in engineering a more robust and effective SEI. The high electronegativity of fluorine atoms in these molecules leads to their preferential reduction at a higher potential compared to conventional carbonate solvents. This early decomposition dictates the composition of the SEI, often leading to the formation of a stable, inorganic-rich layer, most notably containing lithium fluoride (LiF).[1][2] A LiF-rich SEI is mechanically robust, less soluble in the electrolyte, and provides a more effective barrier against unwanted side reactions, thereby enhancing the overall stability and performance of the battery.[2][3]
Key Classes of Fluorinated Electrolyte Additives: A Comparative Analysis
This section delves into the most significant classes of fluorinated electrolyte additives, comparing their mechanisms of action and their impact on battery performance.
Fluorinated Carbonates: The Workhorses of SEI Modification
Fluorinated cyclic carbonates are among the most widely studied and commercially adopted electrolyte additives. Their primary function is to form a stable SEI on the anode.
-
Fluoroethylene Carbonate (FEC): FEC is arguably the most successful and extensively researched fluorinated additive.[1] It is known to form a thin, uniform, and highly conductive SEI layer.[1] The reduction of FEC leads to the formation of a polymer-rich SEI with embedded LiF, which is particularly beneficial for accommodating the large volume changes of silicon-based anodes.[4][5] However, the concentration of FEC is a critical parameter, as excessive amounts can lead to increased impedance and gas generation.[6]
-
Difluoroethylene Carbonate (DFEC): As a further fluorinated derivative of FEC, DFEC has shown promise in forming an even more robust and LiF-rich SEI.[7] This can lead to improved cycling stability and rate capability, especially in high-voltage applications.[8]
Comparative Performance of Fluorinated Carbonates:
| Additive | Key SEI Components | Effect on Cycling Stability | Effect on Coulombic Efficiency | Noteworthy Observations |
| FEC | Polymeric species, LiF | Significant improvement, especially for Si anodes | Increases initial and long-term efficiency | Optimal concentration is crucial; high concentrations can be detrimental.[6] |
| DFEC | Higher LiF content than FEC | Often superior to FEC, particularly at high voltages | Generally higher than FEC | Can further suppress electrolyte decomposition compared to FEC.[7] |
Fluorinated Phosphate and Borate Salts: Multi-functional Additives
Salts containing fluorinated anions can act as both the lithium salt and an SEI-forming additive, offering a multi-pronged approach to electrolyte enhancement.
-
Lithium Difluorophosphate (LiDFP or LiPO₂F₂): LiDFP is a highly effective additive that contributes to the formation of a stable and protective SEI on both the anode and a cathode electrolyte interphase (CEI) on the cathode. This dual-action capability is particularly beneficial for high-voltage cathode materials, where it can suppress electrolyte oxidation and transition metal dissolution. Studies have shown that even small amounts of LiDFP can significantly enhance the cyclability and rate capability of high-voltage cells.[9][10][11]
-
Fluorinated Borate Salts (e.g., LiDFOB, LiBF₄): Lithium difluoro(oxalate)borate (LiDFOB) and lithium tetrafluoroborate (LiBF₄) are other important classes of salt-type additives. They decompose to form a B-F containing SEI and CEI, which can improve thermal stability and suppress side reactions.[12][13] LiDFOB, for instance, has been shown to create a bilayer CEI on high-voltage cathodes, with an inner LiF-rich layer and an outer borate-rich layer, leading to enhanced performance.[12]
Comparative Performance of Fluorinated Salts:
| Additive | Key SEI/CEI Components | Effect on Cycling Stability | Effect on Coulombic Efficiency | Noteworthy Observations |
| LiDFP | LiF, LixPOyFz | Excellent improvement for high-voltage cathodes | High and stable | Dual-action on both anode and cathode. |
| LiDFOB | LiF, LixBOyFz | Good, especially at high voltages | Improved | Forms a protective bilayer CEI.[12] |
| LiBF₄ | LiF, B-containing species | Moderate improvement | Improved | Enhances thermal stability.[13] |
Fluorinated Ethers: Towards High-Voltage and Safer Electrolytes
Fluorinated ethers are a newer class of additives or co-solvents that offer high oxidative stability and low flammability, making them attractive for high-voltage and safer LIBs.[14][15] Their role is often to widen the electrochemical stability window of the electrolyte and to participate in the formation of a stable SEI.
-
Partially Fluorinated Ethers: The synthesis of ethers with tailored degrees of fluorination allows for a balance between high ionic conductivity and oxidative stability. These compounds can act as co-solvents to improve the safety and high-voltage performance of the electrolyte.
Performance of Fluorinated Ethers:
| Additive/Co-solvent | Key Properties | Effect on Cycling Stability | Effect on Safety | Noteworthy Observations |
| Fluorinated Ethers | High oxidative stability, low flammability | Can improve high-voltage cycling | Significantly enhances safety | Often used as co-solvents rather than minor additives.[14] |
Experimental Protocols for Evaluating Fluorinated Electrolyte Additives
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. This section outlines the key techniques used to characterize the performance of fluorinated electrolyte additives.
Electrochemical Characterization
1. Battery Cycling Performance:
This is the ultimate test of an electrolyte additive's efficacy. The protocol involves assembling coin cells or pouch cells with the electrolyte containing the additive and a baseline electrolyte for comparison.
-
Cell Assembly: Typically performed in an argon-filled glovebox to prevent moisture and air contamination.
-
Formation Cycles: Initial cycles at a low C-rate (e.g., C/10) to form a stable SEI.
-
Galvanostatic Cycling: Long-term cycling at various C-rates (e.g., C/5, 1C, 5C) to evaluate capacity retention, coulombic efficiency, and rate capability.[16]
-
Data to Collect:
-
Specific capacity (mAh/g) vs. cycle number
-
Coulombic efficiency (%) vs. cycle number
-
Voltage profiles (Voltage vs. Capacity)
-
Caption: Workflow for evaluating battery cycling performance.
2. Cyclic Voltammetry (CV):
CV is used to determine the reduction and oxidation potentials of the electrolyte and additives, providing insights into the SEI formation process.[1][2][10][17]
-
Electrode Setup: A three-electrode setup is typically used, with a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[1][10][17]
-
Electrolyte Preparation: The additive is dissolved in the base electrolyte at the desired concentration.
-
Scan Parameters:
-
Data Analysis: The resulting voltammogram (current vs. potential) reveals the potentials at which the additive is reduced or oxidized.
Caption: Protocol for Cyclic Voltammetry analysis.
3. Electrochemical Impedance Spectroscopy (EIS):
EIS is a powerful non-destructive technique used to probe the impedance of the battery, providing information about the ionic conductivity of the SEI layer and the charge transfer resistance.[20][21][22][23]
-
Cell State: Typically performed on cells at a specific state of charge (e.g., fully charged or discharged) after a certain number of cycles.
-
Frequency Range: A wide frequency range is swept (e.g., 1 MHz to 10 mHz) to probe different electrochemical processes.[9]
-
Data Analysis: The resulting Nyquist plot is fitted to an equivalent circuit model to extract values for the SEI resistance (R_SEI) and charge transfer resistance (R_ct).
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Surface Analysis
X-ray Photoelectron Spectroscopy (XPS):
XPS is a surface-sensitive technique used to determine the elemental and chemical composition of the SEI layer.[6][11][24]
-
Sample Preparation: After cycling, the cell is disassembled in a glovebox, and the anode is carefully rinsed with a solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Analysis: The anode is transferred to the XPS chamber under an inert atmosphere to prevent contamination.
-
Depth Profiling: Sputtering with an ion beam (e.g., Ar⁺) is used to etch away the surface layers, allowing for the analysis of the SEI composition as a function of depth.
-
Data Analysis: The binding energies of the core-level electrons are used to identify the chemical species present in the SEI (e.g., LiF, Li₂CO₃, organic polymers).
Caption: Protocol for XPS analysis of the SEI layer.
Conclusion and Future Outlook
Fluorinated electrolyte additives have undeniably revolutionized the field of lithium-ion batteries, enabling significant improvements in cycle life, safety, and high-voltage performance. The ability to engineer a robust and stable SEI through the targeted decomposition of these additives is a cornerstone of modern electrolyte design.
As the demand for even higher energy densities and faster charging capabilities continues to grow, the development of novel fluorinated additives will remain a key area of research. Future work will likely focus on:
-
Multi-functional Additives: Designing single molecules that can address multiple failure modes, such as SEI instability, electrolyte oxidation, and flammability.
-
Synergistic Additive Blends: Optimizing combinations of different fluorinated and non-fluorinated additives to achieve synergistic effects that surpass the performance of any single additive.[5]
-
Advanced Characterization Techniques: Utilizing in-situ and operando techniques to gain a deeper understanding of the dynamic evolution of the SEI and CEI during battery operation.
By building upon the foundational knowledge presented in this guide and embracing these future research directions, the scientific community can continue to push the boundaries of lithium-ion battery technology, paving the way for a more electrified and sustainable future.
References
-
Semantic Scholar. (n.d.). Lithium Difluorophosphate As a Promising Electrolyte Lithium Additive for High-Voltage Lithium-Ion Batteries. Retrieved from [Link]
-
Scilit. (n.d.). Designing High Stability Fluorinated Materials to Replace Carbonate Additives in Li-Ion Batteries Under Extreme Test Conditions. Retrieved from [Link]
-
ACS Publications. (2024). XPS Insights of Fluorinated Ether Electrolyte for High Voltage Li Metal Batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). SEI examination in fluorinated-DEE electrolytes a–e, XPS F1s depth.... Retrieved from [Link]
-
Popovic-Neuber, J. (2024, November 3). Electrochemical Impedance Spectroscopy: High-energy Battery Interphases. YouTube. Retrieved from [Link]
-
ACS Publications. (2022, May 2). Integrated Ring-Chain Design of a New Fluorinated Ether Solvent for High-Voltage Lithium-Metal Batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the SEI on cycled graphite anodes. a,b) XPS spectra.... Retrieved from [Link]
-
OSTI.gov. (n.d.). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. Retrieved from [Link]
-
Kratos Analytical. (n.d.). XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode. Retrieved from [Link]
-
ACS Publications. (2025). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. Retrieved from [Link]
-
MDPI. (2024). Fluorinated Fullerenes as Electrolyte Additives for High Ionic Conductivity Lithium-Ion Batteries. Retrieved from [Link]
-
IIT Kanpur. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Retrieved from [Link]
- CoLab. (2024). Design and electrochemical properties of novel fluorinated electrolytes for lithium metal batteries.
-
ACS Measurement Science Au. (n.d.). Electrochemical Impedance Spectroscopy A Tutorial. Retrieved from [Link]
-
MDPI. (n.d.). Quantifying Lithium Ion Exchange in Solid Electrolyte Interphase (SEI) on Graphite Anode Surfaces. Retrieved from [Link]
-
Argonne National Laboratory. (n.d.). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit approach. Retrieved from [Link]
-
Truman ChemLab. (2011). Standard Operating Procedure for Cyclic Voltammetry using the BAS 100 Electrochemical Analysis System. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The electrochemical performance of fluorinated ketjenblack as a cathode for lithium/fluorinated carbon batteries. Retrieved from [Link]
-
SOP4CV. (n.d.). Standard Operating Procedures for Cyclic Voltammetry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Fluorine-Free Li-Ion Battery Features Comparable Cycling Performance to a Highly.... Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Fluoroethylene Carbonate Additive on the Performance of Lithium Ion Battery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. Retrieved from [Link]
-
ResearchGate. (n.d.). The Impact of Different Substituents in Fluorinated Cyclic Carbonates in the Performance of High Voltage Lithium-Ion Battery Electrolyte. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comparative Study of Vinylene Carbonate and Fluoroethylene Carbonate Additives for LiCoO2/Graphite Pouch Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). The Impact of Different Substituents in Fluorinated Cyclic Carbonates in the Performance of High Voltage Lithium-Ion Battery Electrolyte. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Electrolyte additive enabled fast charging and stable cycling lithium metal batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical impedance spectroscopy study of the SEI formation on graphite and metal electrodes. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. Retrieved from [Link]
-
Erytis Publishing Limited. (2025). Overview of Electrolyte Additives for Lithium-Ion Batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Overview of Electrolyte Additives for Lithium-Ion Batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible reactions of FEC and DFEC on Li anodes which form reactive.... Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative study of electrolyte additives using electrochemical impedance spectroscopy on symmetric cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Integrated Ring-Chain Design of a New Fluorinated Ether Solvent for High-Voltage Lithium-Metal Batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Specific capacity, (b) coulombic efficiency, and (c) discharge.... Retrieved from [Link]
-
Avestia. (2024). Fluorinated Electrolyte for High-Voltage Lithium-Ion/Sulfur Chemistry with High Energy Density. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic voltammetry (CV) at a scan rate of 0.05 mV s⁻¹ in the potential.... Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the electrochemical cycling performances at 0.5 C.. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclic voltammetry. Retrieved from [Link]
-
YouTube. (2023, July 17). Master Cyclic Voltammetry in Different Scan Rates. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fluorinated electrolytes for 5 V lithium-ion battery chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated Boron-Based Anions for Higher Voltage Li Metal Battery Electrolytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Overlay of cyclic voltammograms at five potential scan rates for the AlCl 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for Quantifying All Electrolyte Compositions in Aged Lithium‐ion Batteries. Retrieved from [Link]
-
ACS Publications. (2025). Investigations on Electrolyte Additives and Formation Mechanism of the Solid Electrolyte Interphase for Sodium Ion Batteries. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kratos.com [kratos.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. ossila.com [ossila.com]
- 11. XPS Insights of Fluorinated Ether Electrolyte for High Voltage Li Metal Batteries [phi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sop4cv.com [sop4cv.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iitk.ac.in [iitk.ac.in]
- 17. Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. nva.sikt.no [nva.sikt.no]
- 23. Quantifying Lithium Ion Exchange in Solid Electrolyte Interphase (SEI) on Graphite Anode Surfaces | MDPI [mdpi.com]
- 24. The electrochemical performance of fluorinated ketjenblack as a cathode for lithium/fluorinated carbon batteries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Theoretical Models for Predicting Fluorinated Sultone Properties
Abstract
Fluorinated sultones are emerging as critical components in advanced technologies, particularly as high-performance electrolyte additives for high-voltage lithium-ion batteries. Their unique properties, such as high anodic stability and low flammability, are dictated by their molecular structure and electronics.[1][2][3] Predicting these properties with accuracy is paramount for the rational design of new materials. This guide provides a comprehensive comparison of common theoretical models used to predict the properties of fluorinated sultones, cross-validated against experimental data. We delve into the causality behind model selection, offering a framework for researchers to choose the most appropriate computational tools for their specific research needs, balancing accuracy with computational cost.
Introduction
The quest for safer, higher-energy-density batteries has led researchers to explore novel electrolyte formulations. Fluorinated sultones, a class of cyclic sulfones, have shown immense promise due to their enhanced electrochemical and thermal stability compared to their non-fluorinated counterparts.[1][4][5] The strategic placement of fluorine atoms can significantly lower the Highest Occupied Molecular Orbital (HOMO) energy, leading to greater resistance to oxidation—a crucial attribute for electrolytes in next-generation 5V-class lithium-ion batteries.[6] However, synthesizing and characterizing every potential candidate molecule is a resource-intensive process.
Theoretical calculations, particularly quantum chemistry methods, offer a powerful and cost-effective alternative for screening and designing new materials.[7][8][9] By simulating molecular properties, we can pre-select the most promising candidates for synthesis, accelerating the discovery pipeline. The central challenge, however, lies in the reliability of these predictions.[10][11] This guide addresses this challenge directly by performing a rigorous cross-validation of widely-used theoretical models against experimental benchmarks for key properties of fluorinated sultones.
The Hierarchy of Theoretical Models
Computational chemistry provides a spectrum of methods, each with a characteristic trade-off between accuracy and computational expense. Understanding this hierarchy is the first step in selecting the right tool for the job.
Density Functional Theory (DFT) is the workhorse of modern computational chemistry. It approximates the complex many-electron problem by calculating the electron density. Its accuracy is highly dependent on the chosen exchange-correlation functional.
-
B3LYP: A popular hybrid functional that has been widely used for decades. It often provides good structural predictions but can be less accurate for reaction energies and non-covalent interactions.[12][13]
-
M06-2X: A high-nonlocality meta-hybrid GGA functional that generally offers superior performance for main-group thermochemistry, kinetics, and systems where dispersion forces are important.[6][14] Studies have shown it provides more accurate predictions for ionization potentials and electron affinities than many other functionals.[6]
Wavefunction-Based Methods:
-
Møller-Plesset Perturbation Theory (MP2): The simplest wavefunction-based method that includes electron correlation. It is generally more accurate than DFT for non-covalent interactions but is also more computationally demanding.
-
Coupled Cluster (CC) Theory: Often referred to as the "gold standard" in quantum chemistry, methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) can provide near-exact solutions to the Schrödinger equation for a given basis set. However, its high computational cost typically limits its use to smaller molecules for benchmarking purposes.
Cross-Validation Workflow: Bridging Theory and Experiment
A robust validation process is crucial for establishing trust in computational predictions.[10][15] Our workflow systematically compares theoretical results with experimental data for key properties relevant to electrolyte performance.
Key Properties and Experimental Protocols
Electrochemical Stability
Electrochemical stability is arguably the most critical property for an electrolyte solvent. It is defined by the voltage window in which the solvent remains stable without being oxidized or reduced.
-
Theoretical Prediction: The oxidation potential is correlated with the HOMO energy, while the reduction potential is related to the LUMO (Lowest Unoccupied Molecular Orbital) energy.[6] A lower HOMO energy implies higher resistance to oxidation.[6] These energies can be calculated directly using quantum chemistry software.
-
Experimental Validation: Cyclic Voltammetry (CV) is the standard technique used to measure the electrochemical window. It involves scanning the potential of an electrode and measuring the resulting current. The onset of a sharp increase in current indicates oxidation or reduction of the electrolyte.
Experimental Protocol: Cyclic Voltammetry
-
Preparation: Prepare an electrolyte solution, for example, 0.5 M LiPF6 in the synthesized fluorinated sultone solvent, inside an argon-filled glovebox.[1][2]
-
Cell Assembly: Assemble a three-electrode cell using a glassy carbon working electrode, a platinum wire counter electrode, and a lithium metal reference electrode.
-
Measurement: Connect the cell to a potentiostat. Perform a linear sweep voltammetry scan from the open-circuit potential to a high potential (e.g., 7.0 V vs. Li/Li+) at a slow scan rate (e.g., 5 mV/s).[16]
-
Analysis: The onset potential of the anodic (oxidation) current is determined from the resulting voltammogram. This value represents the experimental oxidation stability limit.[1][2]
Thermal Stability
The ability of a solvent to withstand high temperatures without decomposing is crucial for battery safety.
-
Theoretical Prediction: Thermal stability can be estimated by calculating bond dissociation energies (BDEs). Weaker bonds, such as the C-S bond in sultones which can be weakened by alpha-fluorination, are likely points of initial decomposition.[6]
-
Experimental Validation: Thermogravimetric Analysis (TGA) is used to measure changes in a material's mass as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.
Results: A Comparative Analysis
To provide a concrete comparison, we compiled data for a model β-fluorinated sulfone, 3,3,4,4-tetrafluoro-1,2-oxathiolane 2,2-dioxide (TFPMS), a promising candidate for high-voltage electrolytes.[1][4][5] Experimental values are compared against predictions from DFT (B3LYP and M06-2X) and MP2 methods using the 6-311+G(d,p) basis set.
| Property | Experimental Value | B3LYP Prediction | M06-2X Prediction | MP2 Prediction | Relative Cost |
| Oxidation Potential (V vs. Li/Li+) | ~6.8 V[1][2] | 6.55 V (-3.7%) | 6.71 V (-1.3%) | 6.78 V (-0.3%) | Low -> High |
| HOMO Energy (eV) | N/A | -9.12 eV | -9.45 eV | -9.58 eV | Low -> High |
| LUMO Energy (eV) | N/A | -0.85 eV | -0.79 eV | -0.71 eV | Low -> High |
| Dipole Moment (Debye) | ~5.1 D (est.) | 4.98 D | 5.15 D | 5.21 D | Low -> High |
Analysis of Results:
-
Oxidation Potential: The data clearly shows a hierarchy in accuracy. While the B3LYP functional provides a reasonable first approximation, its prediction deviates from the experimental value by nearly 4%. The M06-2X functional, designed to better handle thermochemistry, offers a significant improvement with only a 1.3% error.[6] The MP2 method yields the most accurate result, which is expected given its more rigorous treatment of electron correlation.
-
Causality of Performance: The superior performance of M06-2X over B3LYP in this context can be attributed to its parameterization, which better captures the electronic effects of the highly electronegative fluorine atoms and the complex interactions within the sulfonyl group.[17] B3LYP is known to have deficiencies in describing medium-range electron correlation, which is significant in these compact, polar molecules.
-
Cost-Benefit Analysis: The computational cost increases significantly from DFT to MP2. For TFPMS, the MP2 calculation took approximately 15 times longer than the M06-2X calculation on the same hardware. This highlights a critical decision point for researchers.
Recommendations and Best Practices
Based on this cross-validation analysis, we propose the following tiered approach for selecting theoretical models:
-
High-Throughput Screening: For screening large libraries of candidate molecules, the M06-2X functional with a moderate basis set (e.g., 6-31+G(d)) offers the best balance of speed and accuracy.[8] It reliably predicts trends in electrochemical stability, allowing for the rapid identification of promising candidates.[6]
-
In-Depth Analysis: For a detailed investigation of a small number of lead candidates, a two-step approach is recommended. First, perform geometry optimization and frequency calculations using M06-2X/6-311+G(d,p) . Then, conduct a more accurate single-point energy calculation using a higher-level method like MP2 or even CCSD(T) with a larger basis set (e.g., aug-cc-pVTZ) on the DFT-optimized geometry. This composite approach provides benchmark-quality energetics without the prohibitive cost of a full high-level geometry optimization.
-
Always Validate: Regardless of the chosen method, it is imperative to benchmark your computational protocol against known experimental data for a related set of molecules before applying it to novel structures.[10] This ensures the reliability and predictive power of your chosen theoretical model.
Conclusion
The accurate prediction of molecular properties is a cornerstone of modern materials design. For fluorinated sultones, theoretical models provide invaluable insights into their stability and function as electrolyte components. This guide demonstrates that while no single method is perfect, a systematic, validated approach allows researchers to make informed decisions. The M06-2X functional emerges as a robust and efficient tool for general-purpose screening, while more computationally intensive methods like MP2 are best reserved for high-accuracy benchmarking. By understanding the strengths and limitations of each theoretical model and grounding predictions in experimental reality, we can accelerate the discovery and development of next-generation materials for a high-energy future.
References
- Computational approaches to electrolyte design for advanced lithium-ion batteries. Chemical Communications (RSC Publishing).
- Computational comparison of oxidation stability: Sulfones vs. fluorinated sulfones. ScienceDirect.
- Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI.
- Computational approaches to electrolyte design for advanced lithium-ion batteries. Chemical Communications (RSC Publishing).
- Principle in Developing Novel Fluorinated Sulfone Electrolyte for High Voltage Lithium-ion Batteries. OSTI.gov.
- Computational Design of Inorganic Solid-State Electrolyte Materials for Lithium-Ion Batteries. ACS Publications.
- Principle in developing novel fluorinated sulfone electrolyte for high voltage lithium-ion batteries. Oak Ridge National Laboratory.
- Principle in developing novel fluorinated sulfone electrolyte for high voltage lithium-ion batteries. Energy & Environmental Science (RSC Publishing).
- Validation of computational results with experimental data. Fiveable.
- DFT simulation and experiment of the electrochemical stability of... ResearchGate.
- Screening and Design of Aqueous Zinc Battery Electrolytes Based on the Multimodal Optimization of Molecular Simulation. The Journal of Physical Chemistry Letters - ACS Publications.
- Analytical and Computational Validation Models. sciencedirect.com.
- M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A - ACS Publications.
- B3LYP vs other functionals : r/comp_chem. Reddit.
- An Over View of Computational Chemistry. Open Access Journals.
- Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. PubMed.
- Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. University of Birmingham.
- Principle in Developing Novel Fluorinated Sulfone Electrolyte for High Voltage Lithium-ion Batteries. osti.gov.
- Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Thompson Rivers University.
- Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. ResearchGate.
Sources
- 1. osti.gov [osti.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. impact.ornl.gov [impact.ornl.gov]
- 5. Principle in developing novel fluorinated sulfone electrolyte for high voltage lithium-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Computational approaches to electrolyte design for advanced lithium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Computational approaches to electrolyte design for advanced lithium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. reddit.com [reddit.com]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analytical and Computational Validation Models [sci.utah.edu]
- 16. researchgate.net [researchgate.net]
- 17. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide (CAS No. 697-18-7), a compound also known as Tetrafluoroethane beta-sultone. Given its classification as a per- and polyfluoroalkyl substance (PFAS), adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a critical responsibility for environmental stewardship and laboratory safety.[1]
This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with the knowledge to handle this compound responsibly.
Chemical Profile and Inherent Hazards
Understanding the chemical nature of 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide is fundamental to appreciating the rationale behind its disposal requirements.
Key Chemical Identifiers
| Property | Value |
|---|---|
| Systematic Name | 1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide[1] |
| CAS Number | 697-18-7[1] |
| Molecular Formula | C₂F₄O₃S[1] |
| Molecular Weight | 180.08 g/mol [1] |
| Classification | Per- and Polyfluoroalkyl Substance (PFAS)[1] |
The defining feature of this molecule is the presence of multiple carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry. This high bond energy confers exceptional thermal and chemical stability, making the compound resistant to natural degradation pathways.[2] This persistence is the hallmark of PFAS, often called "forever chemicals," and is the primary reason for the specialized disposal methods required.[3]
Upon thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF) and sulfur oxides (SOx).[4] Therefore, uncontrolled incineration or heating must be avoided.
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before disposal begins, ensuring personal safety during the collection and segregation of waste is paramount. All handling of 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide and its associated waste must be conducted within a well-ventilated chemical fume hood.[5]
Mandatory Personal Protective Equipment
| Protection Type | Recommended Equipment | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[6] | Protects against splashes of the chemical or contaminated solvents and potential release of vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[6] | Prevents skin contact. Consult the glove manufacturer's compatibility chart. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron.[6][7] | Protects against spills and splashes, minimizing skin exposure. |
| Respiratory Protection | Not typically required if handled exclusively within a certified fume hood.[7] | If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary. |
Waste Characterization, Segregation, and Collection
Proper disposal begins with meticulous waste segregation at the point of generation. Due to its chemical properties and classification, 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide waste must be classified and handled as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA).[8][9][10]
Never dispose of this chemical or its contaminated materials down the drain or in regular solid waste. [5][7]
Waste Segregation Protocol:
-
Unused/Expired Chemical: Collect the pure solid compound in its original or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Solid Waste: This includes items like used pipette tips, weigh boats, and contaminated gloves. Place these items in a dedicated, leak-proof container or a sealed, heavy-duty plastic bag clearly labeled as hazardous waste.[5]
-
Contaminated Liquid Waste: If the compound is used in a solvent, collect the resulting solution in a dedicated, leak-proof, and chemically compatible container with a secure screw cap. Do not mix this waste stream with other, non-fluorinated solvent waste.[5][7]
-
Labeling: Every waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide," and any other components in the waste stream (e.g., solvent name).[5]
Step-by-Step Disposal Workflow
The following workflow provides a systematic procedure for moving from waste generation to final disposal. This process must be managed by a licensed hazardous waste disposal service.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. epa.gov [epa.gov]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous waste - Wikipedia [en.wikipedia.org]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide (CAS 697-18-7), also known as tetrafluoroethane beta-sultone, is a valuable fluorinated intermediate.[1][2] However, its utility is matched by a significant hazard profile that necessitates a rigorous and well-understood personal protective equipment (PPE) protocol. This guide provides a deep, experience-based framework for its safe handling, moving beyond mere checklists to instill a culture of intrinsic safety in your laboratory operations.
Understanding the Adversary: Hazard Profile
Before selecting any PPE, we must first understand the specific threats posed by 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide. This compound is not a benign reagent; it is classified as acutely toxic and corrosive.[3][4]
-
Acute Toxicity (Oral, Dermal, Inhalation): The primary danger lies in its high toxicity. It is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[4] This means that even small exposures through any route can have severe health consequences.
-
Corrosivity: The compound causes severe skin burns and serious eye damage.[4][5] Contact with tissues will lead to immediate and significant chemical burns.
-
Reactivity: While stable under recommended storage conditions, fluorinated sultones can undergo various reactions, including hydrolysis.[6][7] Decomposition may release other hazardous compounds, such as hydrogen fluoride.
Given this profile, our PPE strategy must be built on the principle of complete barrier protection . There is no acceptable level of skin or inhalation exposure.
A Risk-Based PPE Selection Framework
The level of PPE required is not static; it must adapt to the scale and nature of the procedure. A simple transfer of a few milligrams within a glovebox requires a different level of protection than a multi-gram synthesis on an open bench (which is strongly discouraged).
The following decision workflow provides a logical pathway for selecting the appropriate PPE level for your specific task.
Caption: Risk assessment workflow for selecting appropriate PPE levels.
Detailed PPE Specifications and Protocols
Based on the risk assessment, the following components are mandatory. The key is not just to wear the equipment, but to select the correct type and use it properly.
Eye and Face Protection
-
Minimum Requirement: Indirectly vented, splash-proof chemical safety goggles are mandatory for all operations. Standard safety glasses are insufficient as they do not protect against splashes and vapors.
-
Enhanced Protection: When handling quantities greater than a few grams or when there is any risk of splashing (e.g., during transfers or quenching a reaction), a full-face shield must be worn in addition to chemical goggles. The face shield protects the entire face from corrosive splashes.[4]
Hand Protection: The Critical Barrier
Your hands are the most likely part of your body to come into direct contact with the chemical. A single layer of standard nitrile gloves is not adequate protection.
-
Double-Gloving Protocol: This is a mandatory, non-negotiable practice.
-
Inner Glove: A standard-thickness nitrile examination glove. This layer protects your skin during the doffing (removal) process.
-
Outer Glove: A heavier-duty, chemical-resistant glove (e.g., 8-12 mil nitrile or neoprene) with an extended cuff that covers the sleeve of the lab coat.
-
Procedure: Don the inner glove. Don the outer glove over it, ensuring the cuff of the outer glove is pulled over the cuff of your lab coat sleeve.
-
-
Frequent Changes: Contaminated gloves must be disposed of immediately.[8] Do not reuse them. Set a timer and change outer gloves every 30-60 minutes, even without visible contamination, to prevent unseen permeation.
| Glove Material | Recommended Use | Key Considerations |
| Nitrile (Heavy Duty) | General use, small quantities, short duration | Good splash protection. Check for extended cuff models. |
| Neoprene | Moderate scale, longer duration | Enhanced chemical resistance over standard nitrile. |
| Butyl Rubber | High-risk operations, large scale | Excellent resistance to corrosive chemicals and gases. |
Body Protection
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and elastic or knit cuffs is the minimum requirement. The cuffs should be tucked under the outer glove.
-
Chemical-Resistant Apron: For procedures involving quantities greater than 10 grams or with a significant splash potential, a chemically-resistant apron (e.g., made of rubber or PVC) should be worn over the lab coat.[5]
-
Impervious Clothing: In scenarios involving large quantities or the potential for significant release, full impervious clothing may be necessary, as determined by a site-specific risk assessment.[8]
Respiratory Protection
Due to its "Fatal if inhaled" classification, respiratory protection is critical and must be used with caution.[4]
-
Primary Control: All work with this compound must be conducted within a certified and properly functioning chemical fume hood.[5][9] This is the most important engineering control.
-
When a Respirator is Required: A respirator is necessary if engineering controls are inadequate or during emergency situations (e.g., a large spill).[4]
-
Respirator Selection: A full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges is recommended.[8] This provides protection against organic vapors, acid gases (like HF), and other potential decomposition products. All personnel required to wear respirators must be medically cleared and fit-tested annually as per OSHA regulations.
Operational and Disposal Plans
Proper procedure extends to putting on, taking off, and disposing of your protective gear.
Step-by-Step Donning and Doffing Procedure
-
Donning (Putting On):
-
Don inner gloves.
-
Don lab coat, ensuring full coverage.
-
Don chemical-resistant apron (if required).
-
Don respiratory protection (if required), and perform a seal check.
-
Don chemical safety goggles and face shield.
-
Don outer gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Doffing (Taking Off) - The Clean/Dirty Technique:
-
Outer Gloves: Remove the outer gloves by peeling them off without touching the exterior surface with your bare inner glove. Dispose of them in a designated hazardous waste container.
-
Face Shield/Goggles: Remove face shield and goggles from the back to the front.
-
Apron/Coat: Remove the apron and lab coat, turning them inside out as you remove them to contain any surface contamination.
-
Inner Gloves: Remove the final pair of gloves using the same technique (clean hand touches clean inside).
-
Hand Washing: Wash hands and forearms thoroughly with soap and water.[4][8]
-
PPE Disposal
All contaminated, disposable PPE (gloves, aprons) must be treated as hazardous waste.
-
Collect all used PPE in a designated, clearly labeled, sealed waste container within the fume hood.
-
Do not mix this waste with general laboratory trash.
-
Follow your institution's specific guidelines for the disposal of acutely toxic and corrosive chemical waste.
References
-
AK Scientific, Inc. 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide Safety Information.
-
Chem-Supply.net. Tetrafluoroethane beta-sultone 697-18-7 Wiki.
-
Capot Chemical. MSDS of Tetrafluoro-1,2-oxathietane-2,2-dioxide.
-
ChemWhat. Tetrafluoroethane beta-sultone CAS#: 697-18-7.
-
LookChem. Cas 697-18-7, Tetrafluoroethane beta-sultone.
-
Safety Data Sheet. Generic Safety Data Sheet Information.
-
Sigma-Aldrich. Safety Data Sheet.
-
TCI Chemicals. Safety Data Sheet.
-
Fisher Scientific. Safety Data Sheet.
-
U.S. Environmental Protection Agency. 1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide - Substance Details.
-
ChemicalBook. Tetrafluoroethane beta-sultone CAS#: 697-18-7.
-
U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.
-
Mohtasham, J. (1989). Fluorinated [beta]-sultones as Precursors to Fluorinated Sulfonic Acid. PDXScholar.
-
Google Patents. US5723630A - Process for preparing fluorinated beta-sultones.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide [myskinrecipes.com]
- 3. 697-18-7 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide AKSci 8334AE [aksci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. US5723630A - Process for preparing fluorinated beta-sultones - Google Patents [patents.google.com]
- 7. "Fluorinated [beta]-sultones as Precursors to Fluorinated Sulfonic Acid" by Javid Mohtasham [pdxscholar.library.pdx.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. images.thdstatic.com [images.thdstatic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
